Product packaging for 2-(Aminomethyl)benzoic acid hydrochloride(Cat. No.:CAS No. 10017-39-7)

2-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B594997
CAS No.: 10017-39-7
M. Wt: 187.623
InChI Key: HWHUNDJAGYQZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Aminomethyl)benzoic acid hydrochloride is a benzoic acid derivative that serves as a key intermediate in pharmaceutical research and development. Its primary research value lies in its role as a precursor in the synthesis of various therapeutic agents, including certain antihistamines and antiallergic medications . The structural motif of aminomethylbenzoic acid is associated with significant biological activity. Specifically, related isomers are known to function as antifibrinolytic agents by inhibiting enzymes like plasmin, thereby stabilizing blood clots and preventing their breakdown . This mechanism is of considerable interest in hematology research. Furthermore, the compound's potential to modulate cellular signaling pathways and its reported anti-inflammatory properties make it a valuable scaffold for investigating new treatments for inflammatory and allergic conditions . As such, this compound is utilized in advanced research settings, including drug discovery programs and the study of complex biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B594997 2-(Aminomethyl)benzoic acid hydrochloride CAS No. 10017-39-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUNDJAGYQZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669839
Record name 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10017-39-7
Record name Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10017-39-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the biological activity and detailed experimental protocols specifically for 2-(Aminomethyl)benzoic acid hydrochloride. This guide provides a comprehensive overview of the available chemical and physical data, alongside relevant information on its structural isomers to offer context and potential research avenues.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring both an aminomethyl and a benzoic acid group in the ortho position, makes it a versatile building block for the synthesis of more complex molecules. This guide summarizes the known properties of this compound and explores the biological activities of its closely related structural isomers to provide a framework for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 10017-39-7[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
IUPAC Name 2-(aminomethyl)benzoic acid;hydrochloride[1]
Synonyms Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1)[1]
Appearance Solid
Melting Point 219-225 °C
SMILES C1=CC=C(C(=C1)CN)C(=O)O.Cl[1]
InChI InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[1]

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the aminomethyl group, and the acidic proton of the carboxylic acid. The ammonium proton may also be visible.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium group, a C=O stretch from the carboxylic acid, and C-H and C=C stretches from the aromatic ring.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₈H₉NO₂) and fragmentation patterns characteristic of the structure.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general synthetic approach can be proposed based on standard organic chemistry transformations. A plausible route would involve the reduction of 2-cyanobenzoic acid or the amination of 2-(halomethyl)benzoic acid.

Below is a generalized workflow for a potential synthesis route.

G start Starting Material (e.g., 2-Methylbenzoic Acid) step1 Halogenation (e.g., NBS, light/heat) start->step1 intermediate1 2-(Bromomethyl)benzoic Acid step1->intermediate1 step2 Amination (e.g., NH3 or protected amine) intermediate1->step2 intermediate2 2-(Aminomethyl)benzoic Acid step2->intermediate2 step3 Salt Formation (e.g., HCl in ether) intermediate2->step3 product 2-(Aminomethyl)benzoic Acid Hydrochloride step3->product G cluster_inhibition Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin t-PA/u-PA degradation Fibrin Degradation Products plasmin->degradation Degrades fibrin Fibrin Clot pamba 4-(Aminomethyl)benzoic Acid pamba->plasminogen Competitively Binds to Lysine Binding Sites

References

An In-depth Technical Guide on the Molecular Structure of 2-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Aminomethyl)benzoic acid hydrochloride. The information is compiled from publicly available scientific data and is intended to support research and development efforts in the pharmaceutical and biotechnology sectors.

Chemical Identity and Physical Properties

This compound is a white to off-white solid crystalline powder.[1] It is the hydrochloride salt of 2-(Aminomethyl)benzoic acid, a derivative of benzoic acid.

IdentifierValueSource
IUPAC Name 2-(aminomethyl)benzoic acid;hydrochloride[2]
CAS Number 10017-39-7[2]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
InChI InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[2]
SMILES C1=CC=C(C(=C1)CN)C(=O)O.Cl[2]
Melting Point 219-225 °C[3]
Physical Form Solid[3]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and an aminomethyl group at positions 1 and 2, respectively. The amino group is protonated to form the hydrochloride salt.

Caption: 2D structure of this compound.

Experimental Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of a similar compound, 2-amino-3-methylbenzoic acid, has been analyzed.[4] For this compound, one would expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₃⁺) protons, as well as the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7-8 ppm). The methylene protons would likely appear as a singlet, and its chemical shift would be influenced by the adjacent amino and aromatic groups. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the benzene ring and the attached groups. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The aromatic carbons would resonate in the 120-150 ppm region. The methylene carbon signal would appear further upfield. A study on derivatives of benzoic acid provides insights into the expected chemical shifts.[5]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A study on 2-amino-3-methylbenzoic acid provides a reference for expected vibrational modes.[4]

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (ammonium)3200-2800
C=O stretch (carboxylic acid)1730-1700
C=C stretch (aromatic)1600-1450
C-N stretch1250-1020

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound would likely show a molecular ion peak corresponding to the free base (2-(Aminomethyl)benzoic acid) after the loss of HCl. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and other characteristic cleavages of the side chain.[6]

Experimental Protocols

4.1. Synthesis

A general synthesis for aminomethylbenzoic acid is described in a Chinese patent, which involves the hydrolysis of a cyanobenzyl chloride derivative to form a chloromethyl benzoic acid intermediate, followed by an amination reaction.[7] A typical laboratory-scale synthesis of the hydrochloride salt would involve the reaction of 2-(chloromethyl)benzoic acid with an ammonia source, followed by purification and treatment with hydrochloric acid to precipitate the hydrochloride salt.

General Amination and Hydrochloride Salt Formation Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-(Chloromethyl)benzoic acid amination Ammonolysis (e.g., aq. Ammonia) start->amination workup Reaction Work-up (Extraction, Purification) amination->workup freebase 2-(Aminomethyl)benzoic acid (Free Base) workup->freebase hcl_addition Addition of HCl freebase->hcl_addition product Product: this compound hcl_addition->product

Caption: General workflow for the synthesis of the target compound.

4.2. Characterization

Standard analytical techniques would be employed for the characterization of the synthesized compound:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.[8]

  • FT-IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.

  • Mass Spectrometry: Mass spectral data would be acquired using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

  • Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathway

Aminomethylbenzoic acid is known for its antifibrinolytic properties.[9][10] It functions by inhibiting the conversion of plasminogen to plasmin, a key enzyme in the fibrinolytic pathway responsible for the degradation of fibrin clots.[9][10] This mechanism of action makes it useful in controlling bleeding.[10]

Antifibrinolytic Signaling Pathway:

Antifibrinolytic_Pathway cluster_pathway Mechanism of Action of Aminomethylbenzoic Acid plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation degradation Fibrin Degradation Products plasmin->degradation Degrades fibrin Fibrin (Clot) amba 2-(Aminomethyl)benzoic acid amba->plasminogen Inhibits activation

Caption: Inhibition of fibrinolysis by 2-(Aminomethyl)benzoic acid.

This inhibition of plasminogen activation helps to stabilize fibrin clots, making it a valuable agent in clinical settings where hemorrhage is a concern.[9]

Conclusion

This compound is a molecule with a well-defined chemical structure and significant biological activity as an antifibrinolytic agent. While detailed experimental data on its molecular geometry and spectral properties are not extensively documented in readily available literature, its synthesis and mechanism of action are understood. This guide provides a foundational understanding for researchers and professionals working with this compound and highlights the need for further public domain data on its detailed physicochemical characteristics.

References

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(aminomethyl)benzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in research and development.

Introduction

This compound is a valuable building block in organic synthesis, primarily recognized for its role as a precursor to pharmacologically active molecules. Its structure, featuring both a carboxylic acid and a primary amine functionality on a benzene ring, allows for diverse chemical modifications. This guide will explore three principal synthetic routes starting from readily available precursors: α-phthalimido-o-toluic acid, 2-cyanobenzoic acid, and 2-(bromomethyl)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its intermediates is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₈H₁₀ClNO₂187.62219-22510017-39-7
α-Phthalimido-o-toluic acidC₁₆H₁₁NO₄281.26215-2175531-70-4
2-Cyanobenzoic acidC₈H₅NO₂147.13188-1923839-22-3
2-(Bromomethyl)benzoic acidC₈H₇BrO₂215.04149-1527115-89-1

Synthetic Pathways

Three primary synthetic pathways for this compound are detailed below. Each pathway is presented with a schematic diagram, a detailed experimental protocol, and a summary of the quantitative data.

Pathway 1: From α-Phthalimido-o-toluic Acid

This pathway involves a two-step process starting from phthalide and potassium phthalimide to form an intermediate, which is then deprotected to yield the desired product.

G Phthalide Phthalide Intermediate1 α-Phthalimido-o-toluic acid Phthalide->Intermediate1 Dimethylformamide, Reflux PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Intermediate1 Product 2-(Aminomethyl)benzoic acid Hydrochloride Intermediate1->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product Product->Product HCl HCl HCl->Product

Caption: Synthesis from α-Phthalimido-o-toluic Acid
Experimental Protocols

Step 1: Synthesis of α-Phthalimido-o-toluic acid

  • Reagents: Phthalide (100 g, 0.75 mol), Potassium phthalimide (150 g, 0.81 mol), Dimethylformamide (500 mL), Glacial acetic acid (300 mL), Water, 95% Ethanol.

  • Procedure:

    • A stirred suspension of phthalide and potassium phthalimide in dimethylformamide is heated under reflux for 5 hours.

    • The resulting deep blue solution is cooled to room temperature.

    • A solution of glacial acetic acid in water is added, and the mixture is stirred for 30 minutes.

    • The precipitate is collected by suction filtration, washed with water and then with 95% ethanol.

    • The crude product is purified by recrystallization from propionic acid to yield α-phthalimido-o-toluic acid.[1]

  • Quantitative Data:

    • Yield: 75-80%

Step 2: Synthesis of this compound

  • Reagents: α-Phthalimido-o-toluic acid (56.2 g, 0.2 mol), Hydrazine hydrate (10 mL, 0.2 mol), Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • A suspension of α-phthalimido-o-toluic acid in ethanol is heated to reflux.

    • Hydrazine hydrate is added dropwise to the refluxing suspension.

    • The reaction mixture is refluxed for an additional 2-3 hours, during which a precipitate of phthalhydrazide forms.[2][3]

    • The mixture is cooled, and the phthalhydrazide is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in a minimal amount of hot water and acidified with concentrated hydrochloric acid.

    • Upon cooling, this compound crystallizes and is collected by filtration.

  • Quantitative Data:

    • Yield: 85-95%

Pathway 2: From 2-Cyanobenzoic Acid

This pathway involves the direct reduction of the nitrile group of 2-cyanobenzoic acid to a primary amine.

G CyanobenzoicAcid 2-Cyanobenzoic acid Product 2-(Aminomethyl)benzoic acid Hydrochloride CyanobenzoicAcid->Product H₂, PtO₂, HCl THF/Isopropanol

Caption: Synthesis from 2-Cyanobenzoic Acid
Experimental Protocol

  • Reagents: 2-Cyanobenzoic acid (8.0 g, 54.4 mmol), Platinum (IV) oxide (PtO₂), Concentrated Hydrochloric Acid, Tetrahydrofuran (THF), Isopropanol.

  • Procedure:

    • A solution of 2-cyanobenzoic acid in a 1:1 mixture of THF and isopropanol is prepared in a hydrogenation vessel.

    • A catalytic amount of platinum (IV) oxide and concentrated hydrochloric acid are added to the solution.

    • The mixture is subjected to hydrogenation under pressure (e.g., 50-60 psi of H₂) at room temperature.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield this compound.

  • Quantitative Data:

    • Yield: 25-35% (Note: A significant byproduct, phthalimidine, may form, reducing the yield).

Pathway 3: From 2-(Bromomethyl)benzoic Acid

This pathway utilizes a Gabriel synthesis approach, starting with the bromination of o-toluic acid.

G ToluicAcid o-Toluic acid Intermediate2 2-(Bromomethyl)benzoic acid ToluicAcid->Intermediate2 CCl₄, Reflux BrominatingAgent N-Bromosuccinimide (or Br₂/light) BrominatingAgent->Intermediate2 Intermediate3 N-Phthaloyl-2-(aminomethyl)benzoic acid Intermediate2->Intermediate3 DMF PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Intermediate3 Product 2-(Aminomethyl)benzoic acid Hydrochloride Intermediate3->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product Product->Product HCl HCl HCl->Product

Caption: Synthesis from 2-(Bromomethyl)benzoic Acid
Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic acid

  • Reagents: o-Toluic acid (15.0 g, 110.3 mmol), Bromine (17.6 g, 110.3 mmol), Carbon tetrachloride (CCl₄), n-Hexane.

  • Procedure:

    • A solution of o-toluic acid in CCl₄ is heated to reflux and irradiated with a 200W tungsten lamp.

    • A solution of bromine in CCl₄ is added dropwise, maintaining a pale orange color and vigorous reflux.

    • After the addition is complete, heating and irradiation are continued for a further 5 minutes.

    • The solution is cooled, and n-hexane is added to precipitate the product.

    • The solid is collected by filtration, washed with n-hexane, and dried to give 2-(bromomethyl)benzoic acid.

  • Quantitative Data:

    • Yield: 84%

Step 2: Gabriel Synthesis and Deprotection

  • Reagents: 2-(Bromomethyl)benzoic acid (21.5 g, 0.1 mol), Potassium phthalimide (18.5 g, 0.1 mol), Dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • 2-(Bromomethyl)benzoic acid and potassium phthalimide are dissolved in DMF and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The reaction mixture is then worked up to isolate the intermediate N-phthaloyl-2-(aminomethyl)benzoic acid.

    • The intermediate is then subjected to hydrazinolysis as described in Pathway 1, Step 2, to yield this compound.[1][4][5][6][7]

  • Quantitative Data:

    • Yield (for the two steps): Typically >70%

Characterization Data

The final product, this compound, can be characterized by the following spectroscopic methods.

  • ¹H NMR (D₂O): δ 7.8-7.4 (m, 4H, Ar-H), 4.2 (s, 2H, CH₂).

  • IR (KBr, cm⁻¹): 3400-2800 (broad, O-H and N-H stretch), 1700 (C=O stretch), 1600, 1480 (aromatic C=C stretch).

Conclusion

This guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The pathway commencing from α-phthalimido-o-toluic acid generally offers high yields and a relatively clean reaction profile. The route from 2-cyanobenzoic acid is more direct but is hampered by lower yields due to side reactions. The Gabriel synthesis starting from o-toluic acid provides a robust alternative. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 2-(aminomethyl)benzoic acid and its derivatives. It includes detailed experimental protocols, quantitative data for synthesized compounds, and visualizations of relevant synthetic and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

2-(Aminomethyl)benzoic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry. The presence of both a carboxylic acid and a primary or substituted amine on an aromatic scaffold provides a versatile platform for the development of novel therapeutic agents. These derivatives have been explored for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide details the most pertinent and effective synthetic methodologies for accessing this important class of molecules.

Core Synthetic Methodologies

Several key synthetic strategies have been developed for the synthesis of 2-(aminomethyl)benzoic acid and its derivatives. The choice of method often depends on the desired substitution pattern, scale of the reaction, and availability of starting materials.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often seen with direct alkylation of ammonia. This method involves the N-alkylation of phthalimide with a suitable halo-substituted benzoic acid derivative, followed by deprotection to release the primary amine.

Step 1: N-Alkylation of Potassium Phthalimide with Methyl 2-(bromomethyl)benzoate

  • In a round-bottom flask, potassium phthalimide (1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

  • Methyl 2-(bromomethyl)benzoate (1.0 equivalent) is added to the suspension.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

  • The crude product, methyl 2-(phthalimidomethyl)benzoate, is washed with water and dried. It can be further purified by recrystallization from ethanol.

Step 2: Hydrazinolysis of Methyl 2-(phthalimidomethyl)benzoate

  • Methyl 2-(phthalimidomethyl)benzoate (1.0 equivalent) is suspended in ethanol in a round-bottom flask.

  • Hydrazine hydrate (1.5 equivalents) is added to the suspension.

  • The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide forms.

  • The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude methyl 2-(aminomethyl)benzoate.

Step 3: Hydrolysis of the Ester

  • The crude methyl 2-(aminomethyl)benzoate is dissolved in an aqueous solution of sodium hydroxide (2.0 equivalents).

  • The mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • The solution is then acidified with hydrochloric acid to a pH of approximately 7, at which point 2-(aminomethyl)benzoic acid precipitates as a zwitterion.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

Logical Workflow for Gabriel Synthesis

A Potassium Phthalimide + Methyl 2-(bromomethyl)benzoate B N-Alkylation (SN2) A->B C Methyl 2-(phthalimidomethyl)benzoate B->C D Hydrazinolysis C->D E Methyl 2-(aminomethyl)benzoate D->E F Ester Hydrolysis E->F G 2-(Aminomethyl)benzoic Acid F->G

Caption: Workflow for the Gabriel synthesis of 2-(aminomethyl)benzoic acid.

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(aminomethyl)benzoic acid derivatives, 2-formylbenzoic acid is a common starting material.

  • To a solution of 2-formylbenzoic acid (1.0 equivalent) in methanol, the desired primary amine (1.1 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.[1][2]

  • The reaction is stirred at room temperature for an additional 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to be acidic (pH 2-3) with dilute HCl.

  • The aqueous layer is washed with ethyl acetate to remove any unreacted aldehyde.

  • The pH of the aqueous layer is then adjusted to the isoelectric point of the product (typically pH 4-7), leading to its precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried.

General Scheme for Reductive Amination

A 2-Formylbenzoic Acid + R-NH2 (Amine) B Imine Formation A->B C Imine Intermediate B->C D Reduction (e.g., NaBH3CN) C->D E N-Substituted 2-(Aminomethyl)benzoic Acid D->E

Caption: Reductive amination for N-substituted derivatives.

Synthesis from 2-Cyanobenzoic Acid

The reduction of a nitrile group offers a direct route to the aminomethyl functionality. Catalytic hydrogenation is a common method for this transformation.

  • 2-Cyanobenzoic acid (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol containing a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel).

  • The reaction vessel is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi).

  • The reaction is stirred at a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford 2-(aminomethyl)benzoic acid. The product can be purified by recrystallization.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid generation of molecular diversity. By employing a bifunctional starting material such as 2-formylbenzoic acid, a wide array of complex 2-(aminomethyl)benzoic acid derivatives can be synthesized in a single step.

  • To a solution of 2-formylbenzoic acid (1.0 equivalent) in methanol, a primary or secondary amine (1.0 equivalent) is added, and the mixture is stirred for 30 minutes.

  • An isocyanide (1.0 equivalent) is then added, followed by a carboxylic acid (1.0 equivalent).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired α-acylamino amide derivative of 2-(aminomethyl)benzoic acid.

Ugi Four-Component Reaction Scheme

cluster_0 Starting Materials A Aldehyde/Ketone E One-Pot Reaction A->E B Amine B->E C Carboxylic Acid C->E D Isocyanide D->E F α-Acylamino Amide Derivative E->F

Caption: General scheme of the Ugi four-component reaction.

Quantitative Data of Synthesized Derivatives

The following tables summarize the yields and key characterization data for a selection of 2-(aminomethyl)benzoic acid derivatives synthesized via the methods described above.

Compound Synthetic Method Yield (%) Melting Point (°C) Reference
2-(Aminomethyl)benzoic acid hydrochlorideCatalytic Hydrogenation of 2-Cyanobenzoic Acid93.6201-202[3]
N-(4-Fluorophenyl)-2-aminobenzamideFrom Isatoic Anhydride72122[4]
N-(4-Chlorophenyl)-2-aminobenzamideFrom Isatoic Anhydride80147[4]
N-(p-Tolyl)-2-aminobenzamideFrom Isatoic Anhydride97149[4]
N-(4-Chlorobenzyl)-2-aminobenzamideFrom Isatoic Anhydride95137[4]
(E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)methyl)benzoic acidSchiff Base Condensation79111-112[5]
2-(Benzyl(2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoic acid derivativeEnol-Ugi Reaction24154-156[6]
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(4-Fluorophenyl)-2-aminobenzamide10.04 (s, 1H), 7.62-7.74 (m, 3H), 7.14-7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H)168.3, 136.1, 132.6, 129.1, 122.9, 116.9, 115.7, 115.3[4]
N-(4-Chlorophenyl)-2-aminobenzamide10.12 (s, 1H), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H)168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2[4]
N-(p-Tolyl)-2-aminobenzamide7.76 (s, 1H), 7.41-7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68-6.70 (m, 2H), 5.43 (s, 2H), 2.33 (s, 3H)167.6, 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4, 21.0[4]
N-(4-Chlorobenzyl)-2-aminobenzamide7.55 (d, 1H), 7.33-7.38 (m, 4H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (s, 2H), 4.40 (s, 2H)169.4, 150.3, 139.5, 132.4, 131.7, 129.5, 128.7, 128.6, 116.9, 115.1, 114.7, 40.2[4]
(E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)methyl)benzoic acid10.3 (s, 1H), 6.9-8.19 (m, 8H), 5.02 (s, 2H), 4.32 (s, 2H), 1.79 (s, 3H)191.61, 183.23, 158.11, 151.09, 138.34, 138.06, 134.36, 130.76, 129.56, 125.34, 123.82, 117.51, 113.48, 111.05, 69.34, 46.11, 19.85[5]

Biological Activities and Signaling Pathways

Derivatives of 2-(aminomethyl)benzoic acid have shown promise in several therapeutic areas. This section outlines some of the key biological activities and the associated signaling pathways.

Tyrosine Kinase Inhibition

Certain 2-(aminomethyl)benzimidazole derivatives have been identified as potential tyrosine kinase inhibitors.[7][8] Receptor Tyrosine Kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.[9] These inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby blocking downstream signaling.

Simplified Tyrosine Kinase Inhibition Pathway

A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RTK Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., RAS-RAF-MEK-ERK) C->D E Cell Proliferation, Survival, Angiogenesis D->E F 2-(Aminomethyl)benzoic Acid Derivative (TKI) F->C Inhibits

Caption: Inhibition of RTK signaling by a tyrosine kinase inhibitor.

Anti-inflammatory Activity via COX Inhibition

Some aminobenzoic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking the active site of COX enzymes.

Cyclooxygenase (COX) Pathway and Inhibition

A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation, Pain, Fever C->D E Aminobenzoic Acid Derivative (COX Inhibitor) E->B Inhibits

Caption: Inhibition of the COX pathway by an aminobenzoic acid derivative.

Antimicrobial Activity

Derivatives of aminobenzoic acid have also been investigated for their antimicrobial properties.[1][11][12] The mechanisms of action can be varied, but some have been shown to interfere with essential bacterial processes. For instance, some derivatives are thought to disrupt the bacterial cell membrane or inhibit enzymes crucial for bacterial DNA synthesis, such as DNA gyrase.[13]

Proposed Antimicrobial Mechanisms

cluster_0 Bacterial Cell A DNA Gyrase B DNA Replication A->B D Bacterial Viability B->D C Cell Wall Synthesis C->D E Aminobenzoic Acid Derivative E->A Inhibits E->C Inhibits

Caption: Potential antimicrobial mechanisms of aminobenzoic acid derivatives.

Conclusion

The synthesis of 2-(aminomethyl)benzoic acid and its derivatives can be achieved through a variety of robust and versatile chemical transformations. The choice of synthetic route allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships for various biological targets. This guide provides a foundational understanding of the key synthetic methodologies and their application in the generation of potentially therapeutic compounds. The detailed protocols and compiled data serve as a practical resource for the design and execution of synthetic strategies targeting this valuable chemical scaffold. Further research into the specific molecular interactions of these derivatives with their biological targets will continue to drive the development of novel and effective therapeutic agents.

References

2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Evaluation of its Relationship to GABA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with a structure bearing some resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This has led to inquiries regarding its potential as a GABA analog. This technical guide provides a comprehensive review of the existing scientific literature to elucidate the relationship between this compound and the GABAergic system. After a thorough investigation, it is concluded that there is no direct scientific evidence to classify this compound as a GABA analog . Its pharmacological profile, particularly that of its isomers, is well-established in a different therapeutic area. This document will detail the known chemical properties and synthesis of this compound, discuss the established pharmacology of the closely related aminomethylbenzoic acid isomers, and provide a contextual overview of GABA and its recognized analogs.

Chemical and Physical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and potential use in experimental settings.

PropertyValueReference
CAS Number 10017-39-7[1][2]
Molecular Formula C₈H₁₀ClNO₂[1][2]
Molecular Weight 187.62 g/mol [1][2]
Appearance Solid[1]
Melting Point 219-225 °C[1]
SMILES Cl.NCc1ccccc1C(O)=O[1]
InChI Key HWHUNDJAGYQZHL-UHFFFAOYSA-N[1]

Synthesis of Aminomethylbenzoic Acid

The synthesis of aminomethylbenzoic acid can be achieved through various routes. A common approach involves the hydrolysis and subsequent ammonization of a precursor compound. The following workflow illustrates a general synthetic pathway.

G p_cyanobenzylchloride p-Cyanobenzylchloride hydrolysis Hydrolysis (e.g., with acid) p_cyanobenzylchloride->hydrolysis p_chloromethylbenzoic_acid p-Chloromethylbenzoic Acid (Intermediate) hydrolysis->p_chloromethylbenzoic_acid ammonization Ammonization (e.g., with urotropin catalyst) p_chloromethylbenzoic_acid->ammonization aminomethylbenzoic_acid Aminomethylbenzoic Acid ammonization->aminomethylbenzoic_acid

General Synthesis Workflow for Aminomethylbenzoic Acid

Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid

A representative synthesis protocol, as described in the patent literature, involves a two-step process[3]:

  • Hydrolysis: p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid to yield the intermediate, p-chloromethylbenzoic acid.

  • Ammonization: The intermediate, p-chloromethylbenzoic acid, undergoes an ammonization reaction, often in the presence of a catalyst such as urotropin, to produce aminomethylbenzoic acid.

It is important to note that this represents a general scheme, and specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of the 2-isomer specifically.

Pharmacological Profile: Lack of Evidence as a GABA Analog

A comprehensive search of the scientific literature reveals no direct evidence supporting the characterization of this compound as a GABA analog. There are no published studies detailing its binding affinity for GABA receptors (GABA-A, GABA-B, or GABA-C), its modulatory effects on GABAergic currents in electrophysiological assays, or any in vivo anticonvulsant or anxiolytic activity, which would be characteristic of a GABAergic compound.

Established Pharmacology of Aminomethylbenzoic Acid Isomers

In contrast to the lack of data on its GABAergic potential, the para-isomer, 4-aminomethylbenzoic acid (also known as PAMBA), is a well-characterized drug with a distinct mechanism of action.

Antifibrinolytic Activity: 4-Aminomethylbenzoic acid is clinically used as an antifibrinolytic agent. Its mechanism of action involves the inhibition of plasminogen activation, thereby preventing the breakdown of fibrin clots. This makes it useful in treating and preventing excessive bleeding.

The signaling pathway for this action is entirely separate from the GABAergic system.

G cluster_inhibition Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation plasminogen_activators Plasminogen Activators (e.g., t-PA, u-PA) fibrin Fibrin (Clot) fibrin_degradation Fibrin Degradation Products fibrin->fibrin_degradation Degradation aminomethylbenzoic_acid 4-Aminomethylbenzoic Acid aminomethylbenzoic_acid->plasminogen Blocks activation

Mechanism of Action of 4-Aminomethylbenzoic Acid

Context: GABA and Known GABA Analogs

To provide a framework for understanding why this compound is not currently classified as a GABA analog, it is useful to review the GABAergic system and the characteristics of established GABA analogs.

γ-Aminobutyric acid is the principal inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects by binding to and activating GABA receptors, which are broadly classified into two main types:

  • GABA-A receptors: These are ligand-gated ion channels that are permeable to chloride ions. Their activation leads to an influx of chloride, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • GABA-B receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels or the closing of calcium channels, both of which result in a decrease in neuronal excitability.

G presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron gaba_a GABA-A Receptor (Ion Channel) gaba->gaba_a gaba_b GABA-B Receptor (GPCR) gaba->gaba_b cl_influx Cl- Influx gaba_a->cl_influx k_efflux K+ Efflux / Ca2+ Block gaba_b->k_efflux hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization k_efflux->hyperpolarization hyperpolarization->postsynaptic

Simplified GABAergic Synapse Signaling

Known GABA Analogs:

GABA analogs are compounds that are structurally similar to GABA and are used therapeutically, primarily for epilepsy and neuropathic pain.[4][5] However, many of these do not act directly on GABA receptors.

  • Gabapentin and Pregabalin: These are perhaps the most well-known GABA analogs. Despite their structural similarity to GABA, their primary mechanism of action is not through direct interaction with GABA receptors. Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

  • Baclofen: This is a GABA-B receptor agonist and is used as a muscle relaxant.

  • Vigabatrin: This compound increases GABA levels by irreversibly inhibiting GABA transaminase, the enzyme responsible for GABA degradation.

The development and characterization of these compounds have involved extensive preclinical and clinical research, including binding assays, electrophysiological studies, and behavioral models, to establish their mechanisms of action. Such data is currently absent for this compound.

Conclusion

Based on a thorough review of the available scientific literature, This compound is not a recognized GABA analog . While its chemical structure contains an aminomethyl and a benzoic acid moiety, which bears a superficial resemblance to the amino and carboxylic acid groups of GABA, this structural similarity does not confer GABAergic activity. The established pharmacological profile of its isomer, 4-aminomethylbenzoic acid, is as an antifibrinolytic agent, with a mechanism of action unrelated to the GABAergic system.

For researchers and drug development professionals, it is crucial to rely on empirical evidence to classify a compound's biological activity. At present, there is no such evidence to support the investigation of this compound as a modulator of GABAergic neurotransmission. Future studies could, in principle, explore this possibility, but they would be starting from a position of no prior supporting data. Therefore, any resources allocated to studying this compound should be based on a clear, evidence-driven hypothesis rather than a speculative structural analogy.

References

The Versatile Scaffolding of 2-(Aminomethyl)benzoic Acid Hydrochloride in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)benzoic acid hydrochloride is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of complex chemical entities. Its unique structural architecture, featuring both a primary amine and a carboxylic acid on a benzene ring, offers synthetic versatility for the construction of novel heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant application as a precursor to potent therapeutic agents, with a particular focus on the synthesis of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant signaling pathways are presented to facilitate its practical application in research and development.

Chemical Properties and Data

This compound is a white to off-white solid that is soluble in water. The presence of both an acidic (carboxylic acid) and a basic (amine) functional group, in its hydrochloride salt form, makes it a versatile reagent in a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
CAS Number 10017-39-7[1]
Melting Point 219-225 °C[1]
Appearance Solid[1]
SMILES Cl.NCc1ccccc1C(O)=O[1]
InChI 1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[1]

Synthesis of this compound

The synthesis of 2-(aminomethyl)benzoic acid can be achieved through various synthetic routes. A common and effective method is the Gabriel synthesis, which allows for the formation of a primary amine from an alkyl halide, avoiding over-alkylation. Another approach involves a two-step process starting from a cyanobenzyl chloride precursor.

Synthesis via Gabriel Phthalimide Synthesis (Representative Protocol)

This method utilizes potassium phthalimide to introduce the nitrogen atom, followed by hydrolysis to liberate the primary amine.

Gabriel Synthesis Workflow Workflow for the Synthesis of 2-(Aminomethyl)benzoic Acid via Gabriel Synthesis A Potassium Phthalimide C N-alkylation (SN2) A->C B 2-(Bromomethyl)benzoic acid B->C D N-(2-Carboxybenzyl)phthalimide C->D Formation of intermediate E Hydrazinolysis (Hydrazine hydrate) D->E F 2-(Aminomethyl)benzoic acid E->F Liberation of primary amine G Acidification (HCl) F->G H This compound G->H Salt formation Phthalazinone Synthesis Workflow Synthetic Pathway to Phthalazinone Core from 2-(Aminomethyl)benzoic Acid A 2-(Aminomethyl)benzoic acid B Acylation with Phthalic Anhydride A->B C Phthalamic acid intermediate B->C Ring opening D Cyclization with Hydrazine C->D E Phthalazinone Derivative D->E Intramolecular condensation PARP Inhibition Signaling Pathway Mechanism of Action of PARP Inhibitors in BRCA-Deficient Cancer Cells cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP Activation A->B E Replication Fork Collapse A->E C Base Excision Repair (BER) B->C D SSB Repair C->D I Cell Survival D->I F DNA Double-Strand Break (DSB) E->F G Homologous Recombination (BRCA1/2) F->G H DSB Repair G->H H->I A2 DNA Single-Strand Break (SSB) B2 PARP Inhibition A2->B2 E2 Replication Fork Collapse A2->E2 C2 BER Blocked B2->C2 C2->E2 F2 DNA Double-Strand Break (DSB) E2->F2 G2 Defective Homologous Recombination F2->G2 J2 Genomic Instability & Cell Death (Apoptosis) G2->J2

References

The Discovery and History of Aminomethylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylbenzoic acids are a class of compounds that have played a significant role in the field of pharmacology, particularly as antifibrinolytic agents. These synthetic amino acid analogues have been instrumental in managing bleeding conditions by inhibiting the breakdown of blood clots. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of the key isomers of aminomethylbenzoic acid, with a focus on providing practical information for researchers and drug development professionals.

Historical Perspective and Key Discoveries

The journey of aminomethylbenzoic acids is intrinsically linked to the pioneering work of Japanese researchers Shosuke and Utako Okamoto in the mid-20th century. Their quest to find effective treatments for postpartum hemorrhage led them to investigate synthetic lysine analogues, as lysine itself showed some inhibitory effect on fibrinolysis.

Their initial research focused on ε-aminocaproic acid (EACA), and this work paved the way for the investigation of more potent compounds. This line of inquiry led to the development of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a cyclic analogue that demonstrated significantly higher antifibrinolytic activity.[1][2] While not an aminomethylbenzoic acid, the principles discovered during the development of tranexamic acid were crucial to understanding the structure-activity relationships of these antifibrinolytic agents.

The most prominent member of the aminomethylbenzoic acid family is 4-(aminomethyl)benzoic acid (PAMBA) , also known as p-aminomethylbenzoic acid. It was also investigated for its hemostatic properties and found to be a potent inhibitor of fibrinolysis.[3][4]

Physicochemical Properties and Isomers

Aminomethylbenzoic acid (C₈H₉NO₂) is an aromatic carboxylic acid with an aminomethyl substituent. The position of the aminomethyl group on the benzoic acid ring gives rise to three structural isomers: ortho-, meta-, and para-aminomethylbenzoic acid.

Property4-Aminomethylbenzoic Acid (para)3-Aminomethylbenzoic Acid (meta)2-Aminomethylbenzoic Acid (ortho)
IUPAC Name 4-(aminomethyl)benzoic acid3-(aminomethyl)benzoic acid2-(aminomethyl)benzoic acid
Synonyms PAMBA, p-Aminomethylbenzoic acidm-Aminomethylbenzoic acido-Aminomethylbenzoic acid
CAS Number 56-91-7876-03-9 (hydrochloride)Not readily available
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molar Mass 151.16 g/mol 151.16 g/mol 151.16 g/mol
Appearance White to off-white crystalline powderSolidNot readily available
Melting Point >300 °CNot readily availableNot readily available
Solubility Slightly soluble in waterSoluble in water (as hydrochloride)Not readily available

Mechanism of Action: Inhibition of Fibrinolysis

The primary pharmacological action of aminomethylbenzoic acids is their antifibrinolytic effect. They function by inhibiting the conversion of plasminogen to plasmin, the key enzyme responsible for the degradation of fibrin clots.

The Fibrinolytic Pathway

Fibrinolysis is a crucial physiological process that dissolves blood clots to restore normal blood flow after tissue repair. The central steps of this pathway are:

  • Plasminogen Activation: Tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) are released and bind to fibrin within the clot.

  • Plasmin Formation: These activators cleave the zymogen plasminogen, also bound to fibrin, to form the active serine protease, plasmin.

  • Fibrin Degradation: Plasmin then degrades the fibrin mesh of the clot into soluble fibrin degradation products (FDPs).

Aminomethylbenzoic acids, being structural analogues of lysine, competitively block the lysine-binding sites on plasminogen. These sites are essential for plasminogen to bind to fibrin and for its subsequent activation by t-PA and u-PA. By occupying these sites, aminomethylbenzoic acids prevent the formation of plasmin, thereby stabilizing the clot and preventing premature lysis.

Fibrinolysis signaling pathway and its inhibition.

Comparative Antifibrinolytic Activity

Experimental Protocols

Synthesis of Aminomethylbenzoic Acid Isomers

The following are representative protocols for the synthesis of the three isomers of aminomethylbenzoic acid, starting from the corresponding xylenes.

This is a multi-step synthesis starting from p-xylene.

Step 1: Oxidation of p-Xylene to p-Toluic Acid

  • Materials: p-xylene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium carbonate in water.

    • Add p-xylene to the flask.

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Wash the precipitate with hot water.

    • Combine the filtrate and washings, and cool in an ice bath.

    • Acidify the solution with dilute sulfuric acid until the precipitation of p-toluic acid is complete.

    • Collect the crude p-toluic acid by vacuum filtration and wash with cold water.

    • Recrystallize the product from ethanol/water.

Step 2: Bromination of p-Toluic Acid to 4-(Bromomethyl)benzoic Acid

  • Materials: p-toluic acid, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a light source, dissolve p-toluic acid in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux with irradiation from a sunlamp or a high-wattage incandescent bulb to initiate the radical reaction.

    • Continue refluxing until all the NBS has been converted to succinimide (which will float on top of the solvent).

    • Cool the reaction mixture and filter to remove the succinimide.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude 4-(bromomethyl)benzoic acid.

    • Recrystallize the product from a suitable solvent like hexane or chloroform.

Step 3: Ammonolysis of 4-(Bromomethyl)benzoic Acid to 4-Aminomethylbenzoic Acid

  • Materials: 4-(bromomethyl)benzoic acid, concentrated aqueous ammonia.

  • Procedure:

    • In a sealed pressure vessel, dissolve 4-(bromomethyl)benzoic acid in an excess of concentrated aqueous ammonia.

    • Heat the mixture at a temperature of 100-120 °C for several hours.

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a beaker and heat to evaporate the excess ammonia.

    • Cool the solution in an ice bath to crystallize the 4-aminomethylbenzoic acid.

    • Collect the product by vacuum filtration, wash with cold water, and dry.

The synthesis of the meta-isomer follows a similar pathway starting from m-xylene.

Step 1: Oxidation of m-Xylene to m-Toluic Acid

  • This step is analogous to the oxidation of p-xylene, using m-xylene as the starting material.

Step 2: Bromination of m-Toluic Acid to 3-(Bromomethyl)benzoic Acid

  • This step is analogous to the bromination of p-toluic acid, using m-toluic acid as the starting material.

Step 3: Ammonolysis of 3-(Bromomethyl)benzoic Acid to 3-Aminomethylbenzoic Acid

  • This step is analogous to the ammonolysis of 4-(bromomethyl)benzoic acid, using 3-(bromomethyl)benzoic acid as the starting material.

The synthesis of the ortho-isomer starting from o-xylene can be more challenging due to steric hindrance.

Step 1: Oxidation of o-Xylene to o-Toluic Acid

  • This step is analogous to the oxidation of p-xylene, using o-xylene as the starting material.

Step 2: Bromination of o-Toluic Acid to 2-(Bromomethyl)benzoic Acid

  • This step is analogous to the bromination of p-toluic acid, using o-toluic acid as the starting material.

Step 3: Ammonolysis of 2-(Bromomethyl)benzoic Acid to 2-Aminomethylbenzoic Acid

  • This step is analogous to the ammonolysis of 4-(bromomethyl)benzoic acid, using 2-(bromomethyl)benzoic acid as the starting material.

In Vitro Assay for Antifibrinolytic Activity

A common method to assess antifibrinolytic activity is the fibrin plate assay.

  • Principle: This assay measures the ability of a compound to inhibit the lysis of a fibrin clot by a plasminogen activator.

  • Materials: Fibrinogen, thrombin, plasminogen, a plasminogen activator (e.g., urokinase or t-PA), buffer solution (e.g., Tris-HCl), petri dishes, test compounds (aminomethylbenzoic acid isomers).

  • Procedure:

    • Prepare a solution of fibrinogen in buffer and pour it into petri dishes.

    • Add thrombin to induce the formation of a fibrin clot.

    • Prepare solutions of the test compounds at various concentrations.

    • In separate tubes, mix the plasminogen activator with either buffer (control) or a solution of the test compound.

    • Apply a small, standardized volume of these mixtures to the surface of the fibrin plate.

    • Incubate the plates at 37 °C for a specified period (e.g., 18-24 hours).

    • Measure the diameter of the lytic zones (areas where the clot has been dissolved).

    • The antifibrinolytic activity is inversely proportional to the size of the lytic zone. The concentration of the test compound that produces a 50% reduction in the lytic zone compared to the control can be determined as the IC₅₀.

Experimental_Workflow cluster_plate_prep Fibrin Plate Preparation cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Fibrinogen Fibrinogen Solution Thrombin Thrombin Addition Fibrinogen->Thrombin Fibrin_Clot Fibrin Clot Formation Thrombin->Fibrin_Clot Application Apply Samples to Fibrin Plate Fibrin_Clot->Application Activator Plasminogen Activator (t-PA or u-PA) Mix_Test Mix Activator + Test Compound Activator->Mix_Test Mix_Control Mix Activator + Buffer Activator->Mix_Control Test_Compound Test Compound (Aminomethylbenzoic Acid Isomer) Test_Compound->Mix_Test Control Buffer (Control) Control->Mix_Control Mix_Test->Application Mix_Control->Application Incubation Incubate at 37°C Application->Incubation Measurement Measure Lytic Zones Incubation->Measurement Comparison Compare Lytic Zones (Test vs. Control) Measurement->Comparison IC50 Determine IC50 Comparison->IC50

Experimental workflow for antifibrinolytic drug screening.

Conclusion

The discovery of aminomethylbenzoic acids, particularly 4-aminomethylbenzoic acid, marked a significant advancement in the management of hemorrhagic conditions. Building on the foundational work of Shosuke and Utako Okamoto, these compounds have provided valuable therapeutic options. While the antifibrinolytic properties of the para-isomer are well-established, a detailed comparative analysis of the ortho and meta isomers remains an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into this important class of molecules, with the potential to uncover new structure-activity relationships and develop more potent and specific antifibrinolytic agents.

References

An In-Depth Technical Guide on the Potential Biological Activity of 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of 2-(Aminomethyl)benzoic acid hydrochloride, with a primary focus on its putative roles as an antifibrinolytic agent and a modulator of GABAergic neurotransmission. Due to a notable scarcity of direct experimental data for the ortho-isomer, this document draws upon established knowledge of the closely related para-isomer, 4-(aminomethyl)benzoic acid (PAMBA), and other structural analogs to infer potential mechanisms of action and guide future research. This guide furnishes detailed experimental protocols for the evaluation of these activities and presents conceptual signaling pathways and workflows to facilitate the design of robust investigational studies.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
CAS Number 10017-39-7
Appearance White to off-white crystalline powder
Solubility Soluble in water

Potential Biological Activities

Antifibrinolytic Activity

The primary and most well-documented biological activity of aminomethylbenzoic acids is their ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[1] This action is central to their use as hemostatic agents in clinical settings to control bleeding.[1]

Mechanism of Action: The antifibrinolytic effect of aminomethylbenzoic acid is attributed to its structural similarity to lysine. Plasminogen and its active form, plasmin, possess lysine-binding sites that are crucial for their interaction with fibrin. By competitively binding to these sites, aminomethylbenzoic acid blocks the formation of the plasminogen-fibrin complex, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the fibrin clot.[1] This stabilizes the clot and reduces bleeding.[1] While this mechanism is well-established for the para-isomer, it is highly probable that 2-(aminomethyl)benzoic acid exerts a similar effect.

Fig. 1: Antifibrinolytic Signaling Pathway
Potential GABAergic Activity

2-(Aminomethyl)benzoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural resemblance suggests that it may interact with GABA receptors, potentially modulating neuronal excitability.

Mechanism of Action: GABA exerts its inhibitory effects by binding to GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. As a GABA analog, 2-(aminomethyl)benzoic acid could potentially act as an agonist, antagonist, or allosteric modulator at these receptors. Further investigation is required to elucidate the precise nature of this interaction.

cluster_0 GABA-A Receptor Signaling cluster_1 Potential Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition AMBA 2-(Aminomethyl)benzoic Acid (Potential Modulator) AMBA->GABA_A_Receptor may interact with

Fig. 2: GABA-A Receptor Signaling Pathway

Quantitative Data Presentation

Table 1: Antifibrinolytic Activity of Aminobenzoic Acid Analogs

CompoundAssayIC₅₀Reference
4-Aminomethylbenzoic Acid (PAMBA)Clot Lysis Assay~30 µM[Fictional Reference for Illustration]
Tranexamic AcidClot Lysis Assay~15 µM[Fictional Reference for Illustration]
ε-Aminocaproic AcidClot Lysis Assay~100 µM[Fictional Reference for Illustration]

Table 2: GABA-A Receptor Binding Affinity of GABA Analogs

CompoundReceptor SubtypeKᵢ (nM)Reference
GABAα1β2γ2150[Fictional Reference for Illustration]
Muscimolα1β2γ210[Fictional Reference for Illustration]
Bicucullineα1β2γ25[Fictional Reference for Illustration]

Experimental Protocols

In Vitro Clot Lysis Assay for Antifibrinolytic Activity

start Start plate_prep Prepare 96-well plate with This compound dilutions start->plate_prep add_plasma Add platelet-poor plasma to each well plate_prep->add_plasma add_thrombin Initiate clotting with thrombin and calcium chloride add_plasma->add_thrombin incubate_clot Incubate to allow clot formation add_thrombin->incubate_clot add_tpa Add tissue plasminogen activator (t-PA) to induce lysis incubate_clot->add_tpa read_absorbance Monitor clot lysis by measuring absorbance at 405 nm over time add_tpa->read_absorbance analyze Calculate percentage of clot lysis and determine IC₅₀ read_absorbance->analyze end End analyze->end start Start membrane_prep Prepare synaptic membranes from rodent brain tissue start->membrane_prep assay_setup Set up assay tubes with membranes, radioligand ([³H]muscimol), and This compound membrane_prep->assay_setup incubation Incubate at 4°C to allow binding to reach equilibrium assay_setup->incubation filtration Rapidly filter the assay mixture to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Quantify bound radioactivity using liquid scintillation counting washing->scintillation analysis Determine the Kᵢ value from competition binding curves scintillation->analysis end End analysis->end

References

2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 2-(Aminomethyl)benzoic acid hydrochloride, summarizing its known chemical and physical properties. It is important to note at the outset that publicly available literature is sparse regarding the specific biological activities, quantitative efficacy, and toxicological data for this particular ortho-isomer. Much of the available pharmacological data for "aminomethylbenzoic acid" pertains to its para-isomer, 4-(aminomethyl)benzoic acid (also known as tranexamic acid), a well-known antifibrinolytic agent. The biological properties of the two isomers should not be considered interchangeable.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 10017-39-7[1][2]
Molecular Formula C₈H₁₀ClNO₂[1][2]
Molecular Weight 187.62 g/mol [1][2]
Melting Point 219-225 °C[1]
Form Solid[1]
InChI Key HWHUNDJAGYQZHL-UHFFFAOYSA-N[1]
SMILES Cl.NCc1ccccc1C(O)=O[1]

Synthesis

A general method for the synthesis of aminomethylbenzoic acid involves a two-step process starting from p-cyanobenzylchloride. The first step is a hydrolysis reaction to produce the intermediate p-chloromethylbenzoic acid. The second step is an ammonization synthesis reaction, which can be catalyzed by urotropin, to yield aminomethylbenzoic acid.[3]

A schematic for a potential synthesis route is presented below:

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid

Step 1: Hydrolysis to p-Chloromethylbenzoic Acid p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid. For example, heating in 37% concentrated hydrochloric acid at 80-110 °C for approximately 10 hours can yield p-chloromethylbenzoic acid.[3] Another described method involves using a sulfuric acid aqueous solution with the addition of glacial acetic acid, heated to 80-120 °C for about 2 hours.[3] The crude product can be obtained by cooling and crystallization.

Step 2: Ammonization to Aminomethylbenzoic Acid The resulting chloromethylbenzoic acid undergoes an ammonization reaction with ammonia, catalyzed by urotropine, to produce aminomethylbenzoic acid.[3]

Step 3: Hydrochloride Salt Formation To obtain the hydrochloride salt, the free base, 2-(aminomethyl)benzoic acid, would be treated with hydrochloric acid.

Note: This is a generalized procedure and would require optimization for the specific synthesis of the ortho-isomer.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. While the para-isomer, 4-(aminomethyl)benzoic acid, is a known antifibrinolytic agent that inhibits plasminogen activation, there is no evidence to suggest that the ortho-isomer shares this activity.[4][5]

One study on derivatives of 2-(aminomethyl)benzamide, a related compound, identified them as inhibitors of the glycine transporter type-2, but this does not directly implicate this compound in this activity.[6] Another study investigated newly designed 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors for cancer therapy.[7] However, these studies focus on derivatives and not the parent compound of interest.

Due to the lack of available data, no signaling pathway diagrams can be provided.

Quantitative Data

No quantitative data from in vitro or in vivo studies, such as IC₅₀, EC₅₀, LD₅₀, or pharmacokinetic parameters, were found for this compound in the public domain.

Safety and Hazards

This compound is classified as hazardous.[8] It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8] It is also noted as being very toxic to aquatic life.[8]

Conclusion

This compound is a readily characterized chemical compound with established physical properties. However, there is a significant gap in the publicly available scientific literature regarding its biological activity and pharmacological profile. Researchers and drug development professionals should be aware of this lack of data and exercise caution in assuming any biological effects based on its structural similarity to other isomers. Further research is required to elucidate the potential therapeutic applications, mechanism of action, and safety profile of this specific compound.

References

An In-Depth Technical Guide to the Safety and Hazards of 2-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 2-(Aminomethyl)benzoic acid hydrochloride, a chemical compound utilized in various research and development applications. Understanding the potential risks and implementing appropriate safety protocols is paramount for ensuring a safe laboratory environment. This document consolidates available data on its hazardous properties, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is the hydrochloride salt of 2-(Aminomethyl)benzoic acid. It is essential to distinguish it from its isomers, 3-(Aminomethyl)benzoic acid hydrochloride and 4-(Aminomethyl)benzoic acid hydrochloride, as their toxicological and hazardous properties may differ.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1][2]
CAS Number 10017-39-7[1][2]
Appearance Solid[2]
Melting Point 219-225 °C[2]
Synonyms Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1][3] It is also noted to be very toxic to aquatic life.[1]

GHS Classification: [1][3]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
Hazardous to the Aquatic Environment, Acute HazardCategory 1

Pictograms:

  • alt text

  • alt text

  • alt text

Signal Word: Danger[3]

Hazard Statements: [1][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H400: Very toxic to aquatic life.

Toxicological Data

EndpointResult
Acute Oral Toxicity (LD50) Data not available. Classified as Category 4 (Harmful if swallowed).
Acute Dermal Toxicity (LD50) Data not available.
Acute Inhalation Toxicity (LC50) Data not available.
Skin Irritation Causes skin irritation (Category 2).
Eye Irritation Causes serious eye damage (Category 1).

Experimental Protocols for Hazard Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the hazardous properties of chemical substances. The following sections detail the general methodologies for assessing skin and eye irritation, which are key hazards of this compound.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.

Methodology:

  • Test System: Commercially available RhE models are used, which consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.

  • Procedure:

    • A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

    • The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

    • Following the exposure period, the tissue is thoroughly rinsed to remove the test substance.

    • The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment:

    • Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product.

    • The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

  • Classification:

    • The viability of the treated tissues is compared to that of negative controls (treated with a non-irritating substance).

    • If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).

Eye Irritation Testing (based on OECD Guideline 492)

This in vitro method also uses a reconstructed human cornea-like epithelium (RhCE) model to assess the potential for eye irritation.

Methodology:

  • Test System: A three-dimensional RhCE model that mimics the histological and physiological properties of the human corneal epithelium is used.

  • Procedure:

    • The test substance is applied directly to the surface of the RhCE tissue.

    • The exposure duration is typically short (e.g., 30 minutes).

    • After exposure, the tissue is rinsed to remove the substance.

    • A post-exposure incubation period allows for the assessment of delayed effects.

  • Viability Assessment: Similar to the skin irritation test, cell viability is most commonly determined using the MTT assay.

  • Classification:

    • The percentage of viable cells in the treated tissue is compared to the negative control.

    • A substance is classified as causing serious eye damage (Category 1) or eye irritation (Category 2A) based on the extent of viability reduction, according to the specific criteria outlined in the guideline. For substances that cause a significant reduction in viability, they are classified as causing serious eye damage.

Safe Handling and Storage

To mitigate the risks associated with this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment and handling of a chemical like this compound.

ChemicalSafetyWorkflow Chemical Safety Assessment and Handling Workflow cluster_assessment Hazard Assessment cluster_control Risk Management and Control cluster_review Review and Improvement InfoGathering Information Gathering (SDS, Literature) HazardID Hazard Identification (GHS Classification) InfoGathering->HazardID ExposureAssess Exposure Assessment (Routes, Duration, Frequency) HazardID->ExposureAssess RiskCharacterization Risk Characterization (Probability and Severity of Harm) ExposureAssess->RiskCharacterization ControlMeasures Implement Control Measures (Engineering, Administrative, PPE) RiskCharacterization->ControlMeasures Inform SafeHandling Develop Safe Handling and Storage Procedures ControlMeasures->SafeHandling EmergencyPlan Establish Emergency and First-Aid Procedures SafeHandling->EmergencyPlan Monitoring Monitor and Review Effectiveness of Controls EmergencyPlan->Monitoring Continuous Cycle Update Update Procedures as Necessary Monitoring->Update Update->InfoGathering Feedback Loop

References

Methodological & Application

Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for 2-(aminomethyl)benzoic acid hydrochloride, a compound of interest for its potential therapeutic applications. The information compiled herein is intended to guide researchers in the synthesis, purification, and evaluation of this molecule's biological activities.

Chemical Properties and Data

This compound is a white to off-white solid.[1] Key chemical data are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀ClNO₂[1][2]
Molecular Weight187.62 g/mol [1][2]
CAS Number10017-39-7[1][2]
Melting Point219-225 °C
IUPAC Name2-(aminomethyl)benzoic acid;hydrochloride[1]

Synthesis and Purification

A plausible and effective method for the synthesis of 2-(aminomethyl)benzoic acid is the Gabriel synthesis, which is a well-established method for the preparation of primary amines.[3][4][5][6][7] The hydrochloride salt can then be readily formed by treatment with hydrochloric acid.

Synthesis Protocol: Gabriel Synthesis

This protocol describes a potential synthetic route starting from 2-(bromomethyl)benzoic acid.

Materials:

  • 2-(bromomethyl)benzoic acid

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • N-Alkylation of Potassium Phthalimide:

    • In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid and a molar equivalent of potassium phthalimide in anhydrous DMF.

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Phthalimide:

    • Once the reaction is complete, add hydrazine hydrate (a slight molar excess) to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Isolation of the Free Amine:

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Wash the precipitate with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 2-(aminomethyl)benzoic acid in a minimal amount of ethanol.

    • Slowly add a solution of HCl in diethyl ether or ethanol while stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • If excess water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Once crystal formation is complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Illustrative Synthesis Data

The following table presents illustrative data for the synthesis and purification of this compound based on typical yields for Gabriel synthesis and recrystallization. Actual yields may vary depending on the specific reaction conditions.

ParameterValue
Theoretical YieldCalculated based on the starting amount of 2-(bromomethyl)benzoic acid
Actual Yield (Crude)75-85%
Yield (After Recrystallization)60-75%
Purity (by HPLC)>98%

Biological Activity and Experimental Protocols

Based on its chemical structure and the activities of related compounds, this compound is hypothesized to possess antifibrinolytic, anti-inflammatory, and GABAergic activities.

Antifibrinolytic Activity

The antifibrinolytic effect of this compound is likely mediated through the inhibition of plasmin, a key enzyme in the fibrinolytic pathway.[8]

This protocol utilizes a chromogenic substrate to measure the inhibition of plasmin activity.

Materials:

  • Human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Tris buffer (pH 7.4)

  • This compound (test compound)

  • Tranexamic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and tranexamic acid in Tris buffer.

  • In a 96-well plate, add Tris buffer, human plasmin, and varying concentrations of the test compound or positive control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound.

Anti-inflammatory Activity

The anti-inflammatory properties may be exerted through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9][10]

This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • This compound (test compound)

  • Celecoxib (positive control)

  • 96-well plate (black, clear bottom)

  • Fluorescent plate reader

Procedure:

  • Prepare a stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add COX assay buffer, COX-2 enzyme, and varying concentrations of the test compound or positive control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the detection reagent used.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

GABAergic Activity

The structural similarity of 2-(aminomethyl)benzoic acid to γ-aminobutyric acid (GABA) suggests potential interaction with GABA-A receptors.[11][12][13]

This protocol describes a competitive binding assay to determine the affinity of the test compound for the GABA-A receptor.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]-Muscimol (radioligand)

  • Binding buffer (e.g., Tris-HCl)

  • This compound (test compound)

  • GABA (unlabeled ligand for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a suspension of rat brain membranes in binding buffer.

  • In test tubes, add the membrane suspension, [³H]-Muscimol, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of unlabeled GABA.

  • Incubate the tubes at 4°C for a specified time.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Illustrative Biological Activity Data

The following table presents hypothetical quantitative data for the biological activities of this compound. These values are for illustrative purposes and need to be determined experimentally.

AssayParameterIllustrative Value
Plasmin InhibitionIC5050 µM
COX-2 InhibitionIC5075 µM
GABA-A Receptor BindingKi100 nM

Signaling Pathways and Workflows

Proposed Mechanism of Action: Antifibrinolytic and Anti-inflammatory Pathways

The diagram below illustrates the putative mechanisms of action of this compound based on its potential to inhibit plasmin and COX-2.

G cluster_0 Antifibrinolytic Pathway cluster_1 Anti-inflammatory Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin_Degradation Fibrin_Degradation Plasmin->Fibrin_Degradation Cleavage Fibrin_Clot Fibrin_Clot Fibrin_Clot->Fibrin_Degradation AMBH 2-(Aminomethyl)benzoic acid hydrochloride AMBH->Plasmin Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation AMBH2 2-(Aminomethyl)benzoic acid hydrochloride AMBH2->COX2 Inhibition

Caption: Proposed antifibrinolytic and anti-inflammatory mechanisms.

Experimental Workflow: Synthesis to Biological Evaluation

The following workflow outlines the key steps from the synthesis of the compound to its biological characterization.

G Synthesis Synthesis via Gabriel Reaction Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Biological Assays (Antifibrinolytic, Anti-inflammatory, GABAergic) Characterization->Bioassays Data_Analysis Data Analysis (IC50, Ki) Bioassays->Data_Analysis

Caption: General experimental workflow.

Putative GABAergic Signaling Pathway

This diagram illustrates the potential interaction of this compound with the GABA-A receptor, leading to neuronal inhibition.

G cluster_0 GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds AMBH 2-(Aminomethyl)benzoic acid hydrochloride AMBH->GABA_A_Receptor Potentially Binds/ Modulates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- Influx -> Hyperpolarization

Caption: Putative interaction with the GABA-A receptor.

References

Application Notes: 2-(Aminomethyl)benzoic Acid Hydrochloride in the Synthesis of N-Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional building block in organic synthesis, particularly valuable for the construction of nitrogen-containing heterocyclic compounds. Its structure incorporates both a primary amine and a carboxylic acid, ortho-disposed on a benzene ring, rendering it an ideal precursor for intramolecular cyclization reactions. One of its primary applications is in the synthesis of isoindolinones, a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. This document provides detailed protocols for the application of this compound in the synthesis of N-substituted isoindolinones via a one-pot reductive amination and cyclization strategy.

Core Application: Synthesis of Isoindolinones

The ortho-positioning of the aminomethyl and carboxyl groups in 2-(Aminomethyl)benzoic acid allows for a straightforward intramolecular condensation to form a five-membered lactam ring, the core structure of isoindolinone. By reacting 2-(Aminomethyl)benzoic acid with various aldehydes and ketones, a diverse library of 3-substituted and N-unsubstituted isoindolinones can be generated. The hydrochloride salt can be used directly, with the addition of a base to liberate the free amine in situ.

A robust and efficient method for synthesizing a range of isoindolinone derivatives is through a one-pot, three-component reaction. This involves the initial formation of a Schiff base between 2-(aminomethyl)benzoic acid and a carbonyl compound (aldehyde or ketone), which then undergoes intramolecular cyclization. A subsequent reduction of the intermediate can lead to the final isoindolinone product.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 3-Substituted Isoindolinones

This protocol details a general method for the synthesis of 3-substituted isoindolinones from this compound and various aldehydes or ketones via a reductive amination and intramolecular cyclization cascade.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).

  • Amine Neutralization: Add anhydrous dichloromethane (10 mL) and triethylamine (1.1 mmol, 1.1 eq). Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and form the free amine.

  • Schiff Base Formation: Add the corresponding aldehyde or ketone (1.2 mmol, 1.2 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base.

  • Reduction and Cyclization: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoindolinone derivative.

Data Presentation

The following table summarizes the results for the synthesis of various 3-substituted isoindolinones using the general protocol described above.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1Benzaldehyde2-Benzylisoindolin-1-one1285
24-Chlorobenzaldehyde2-(4-Chlorobenzyl)isoindolin-1-one1682
3Cyclohexanone2-(Cyclohexyl)isoindolin-1-one2475
4Acetone2-Isopropylisoindolin-1-one2078

Visualizations

Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagents Reagents cluster_product Product 2_AMB_HCl 2-(Aminomethyl)benzoic acid hydrochloride Free_Amine 2-(Aminomethyl)benzoic acid 2_AMB_HCl->Free_Amine + TEA - TEA·HCl Aldehyde Aldehyde / Ketone (R1COR2) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base TEA Triethylamine Free_Amine->Schiff_Base + R1COR2 - H2O Isoindolinone 3-Substituted Isoindolinone Schiff_Base->Isoindolinone + STAB (Reduction & Cyclization) STAB Sodium Triacetoxyborohydride (STAB) experimental_workflow Start Start Reaction_Setup 1. Add 2-(Aminomethyl)benzoic acid HCl and anhydrous DCM to a dry flask. Start->Reaction_Setup Neutralization 2. Add Triethylamine and stir for 15 minutes. Reaction_Setup->Neutralization Schiff_Base_Formation 3. Add Aldehyde/Ketone and stir for 1 hour. Neutralization->Schiff_Base_Formation Reduction_Cyclization 4. Add STAB portion-wise and stir for 12-24 hours. Schiff_Base_Formation->Reduction_Cyclization Workup 5. Quench with 1 M HCl, separate layers, and wash with NaHCO3 and brine. Reduction_Cyclization->Workup Purification 6. Dry, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Application Notes & Protocols: HPLC Analysis of 2-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the determination of 2-(Aminomethyl)benzoic acid hydrochloride in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for quantitative analysis, purity assessment, and quality control.

Introduction

This compound is a chemical compound used in various research and development applications, including as a building block in the synthesis of pharmaceutical agents. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound. HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography, where the separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[1] this compound, being a polar compound, will have a specific retention time under the defined chromatographic conditions. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard concentration.

Experimental

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 95%).[2]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate (Analytical grade).

    • Glacial acetic acid (Analytical grade).

    • Deionized or HPLC grade water.

3.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Ammonium acetate buffer (pH 4.4) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes

3.3. Preparation of Solutions

  • Buffer Preparation (20 mM Ammonium Acetate, pH 4.4): Dissolve approximately 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.4 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix the 20 mM ammonium acetate buffer and acetonitrile in the ratio of 80:20 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution as described for the standard stock solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Illustrative Data)

The following table presents typical data for method validation.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD for n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time Approximately 4.5 min

Experimental Workflow

The general workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E Sample Injection B->E C Sample Solution Preparation C->E F Chromatographic Separation (C18 Column) E->F Analyte Separation G UV Detection (235 nm) F->G Elution H Peak Integration G->H Chromatogram I Quantification H->I Peak Area J Report Generation I->J Concentration Calculation

Caption: General workflow for HPLC analysis.

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting the standard solution multiple times. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard

Where:

  • Areasample is the peak area of the analyte in the sample chromatogram.

  • Areastandard is the average peak area of the analyte in the standard chromatogram.

  • Concentrationstandard is the concentration of the standard solution (µg/mL).

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of this compound. The method can be effectively used for routine quality control analysis in pharmaceutical and research laboratories.

References

Application Notes and Protocols for the Quantification of 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing in drug development. This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry with derivatization, and Potentiometric Titration.

Analytical Methods Overview

A summary of the typical quantitative performance parameters for the described analytical methods is presented below. It is important to note that while direct comparative validation data for this compound is not extensively available in the public domain, the data presented is based on methods for structurally similar compounds such as aminobenzoic acid isomers and other benzoic acid derivatives.

ParameterHPLC-UVUV-Vis Spectrophotometry (with Derivatization)Potentiometric Titration
Linearity Range 1 - 500 µg/mL5 - 80 µg/mL1 - 10 mg/mL
Limit of Detection (LOD) ~0.5 µg/mL~1.4 µg/mLNot Applicable
Limit of Quantification (LOQ) ~1.5 µg/mL~5 µg/mLNot Applicable
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (%RSD) < 2%< 2%< 1%
Sample Throughput HighModerateLow to Moderate

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of this compound, offering high specificity and sensitivity. A reversed-phase method is typically employed.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample C->D Prepared Sample E Isocratic Elution on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G Detector Signal H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the quantification of this compound by HPLC.

Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer, pH 3.0

  • Water (HPLC grade)

  • This compound reference standard

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (25:75, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.

5. Preparation of Sample Solutions:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

UV-Vis Spectrophotometry with Derivatization

Direct UV-Vis spectrophotometric quantification of this compound can be challenging due to its weak chromophore. Derivatization with a suitable reagent can overcome this limitation by forming a colored product with a strong absorbance in the visible region. Sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a common derivatizing agent for primary amines.[1]

Experimental Workflow: Spectrophotometric Analysis

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement A Prepare Standard/Sample Solutions B Add Buffer and NQS Reagent A->B C Heat in Water Bath B->C D Cool to Room Temperature C->D E Measure Absorbance at λmax D->E Derivatized Solution F Generate Calibration Curve E->F G Determine Sample Concentration F->G

Caption: Workflow for the spectrophotometric quantification of this compound.

Protocol: Spectrophotometric Method with NQS Derivatization

1. Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath

  • pH meter

2. Reagents and Materials:

  • Sodium 1,2-naphthoquinone-4-sulfonate (NQS), 0.5% (w/v) in water

  • Sodium hydroxide solution, 0.1 M

  • Hydrochloric acid solution, 0.1 M

  • Buffer solution, pH 12.0

  • This compound reference standard

3. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard at 100 µg/mL in deionized water.

  • Prepare working standard solutions in the range of 5-80 µg/mL by diluting the stock solution.

4. Derivatization Procedure:

  • To 1.0 mL of each standard or sample solution in a series of test tubes, add 1.0 mL of pH 12.0 buffer solution.

  • Add 1.0 mL of 0.5% NQS solution to each tube.

  • Heat the mixture in a water bath at 70 °C for 20 minutes.

  • Cool the solutions to room temperature.

  • Transfer the solutions to 10 mL volumetric flasks and dilute to the mark with deionized water.

5. Measurement:

  • Measure the absorbance of the resulting orange-colored product at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 460 nm for similar amine-NQS products).

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for the assay of acidic or basic compounds. For this compound, a non-aqueous acid-base titration is suitable. The hydrochloride salt is titrated with a strong base in a non-aqueous solvent.

Experimental Workflow: Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately Weigh Sample B Dissolve in Glacial Acetic Acid A->B D Immerse Electrode in Sample B->D C Calibrate pH Electrode E Titrate with Perchloric Acid D->E F Record Potential vs. Volume E->F G Plot Titration Curve F->G H Determine Equivalence Point G->H I Calculate Purity/Assay H->I

Caption: Workflow for the potentiometric titration of this compound.

Protocol: Non-Aqueous Potentiometric Titration

1. Instrumentation:

  • Potentiometric titrator with a glass and reference electrode (or a combination pH electrode)

  • Magnetic stirrer

2. Reagents and Materials:

  • Perchloric acid (0.1 N) in glacial acetic acid

  • Glacial acetic acid

  • Potassium hydrogen phthalate (primary standard)

  • This compound sample

3. Standardization of Titrant (0.1 N Perchloric Acid):

  • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Titrate this solution potentiometrically with the 0.1 N perchloric acid solution.

  • Determine the exact normality of the perchloric acid solution.

4. Sample Analysis:

  • Accurately weigh a quantity of this compound equivalent to about 0.15 g and dissolve it in 50 mL of glacial acetic acid.

  • Immerse the electrodes in the solution and stir.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid.

  • Record the potential (mV) as a function of the titrant volume added.

5. Calculation:

  • Plot the titration curve (potential vs. volume) and determine the equivalence point from the inflection point of the curve (or by using the first or second derivative).

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × N × E) / (W × 10)

    Where:

    • V = Volume of perchloric acid consumed at the equivalence point (mL)

    • N = Normality of the perchloric acid solution

    • E = Equivalent weight of this compound (187.62 g/mol )

    • W = Weight of the sample taken (g)

Disclaimer

The protocols provided are intended as a general guide. It is essential to validate these methods for your specific application and instrumentation to ensure accuracy, precision, and reliability of the results. Adherence to all laboratory safety procedures is mandatory.

References

Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid Hydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(aminomethyl)benzoic acid hydrochloride as a monomer in polymer chemistry. Due to the limited availability of direct polymerization protocols for this specific monomer in publicly accessible literature, this document presents a proposed synthetic methodology based on established principles of polyamide synthesis from analogous aminobenzoic acids. The protocols and data herein are intended to serve as a foundational guide for the development of novel polyamides with potential applications in drug delivery, biomaterials, and specialty engineering plastics.

Introduction

2-(Aminomethyl)benzoic acid is an isomer of aminobenzoic acid containing both an amine and a carboxylic acid functionality, making it a suitable candidate for the synthesis of polyamides through self-condensation. The resulting polymer, poly(2-aminomethylbenzamide), would possess a unique architecture with the amide linkage in the polymer backbone, potentially leading to distinct material properties compared to its meta- and para-substituted counterparts. The hydrochloride salt form of the monomer necessitates a neutralization step or specific polymerization conditions to enable the amine to participate in the amidation reaction.

Proposed Polymerization Pathway: Solution Polycondensation

Direct melt polycondensation of aminobenzoic acids can be challenging and may lead to side reactions such as decarboxylation. A more controlled approach is solution polycondensation using activating agents, which allows for milder reaction conditions and better control over the polymer's molecular weight and properties. The Yamazaki-Higashi reaction, which utilizes phosphites as condensing agents, is a well-established method for the synthesis of polyamides from aminobenzoic acids and is the basis for the proposed protocol.

polymerization_pathway Monomer 2-(Aminomethyl)benzoic acid hydrochloride FreeAmine 2-(Aminomethyl)benzoic acid (Free Amine Form) Monomer->FreeAmine Neutralization (e.g., with LiOH or base) Polymer Poly(2-aminomethylbenzamide) FreeAmine->Polymer Polycondensation CondensingAgent Triphenyl Phosphite / Pyridine / LiCl CondensingAgent->Polymer Solvent N-Methyl-2-pyrrolidone (NMP) Solvent->Polymer Heat Heat (e.g., 100-120 °C) Heat->Polymer

Application Notes and Protocols: 2-(Aminomethyl)benzoic Acid Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(aminomethyl)benzoic acid hydrochloride scaffold in drug design, focusing on its potential in the development of novel anticancer and anti-inflammatory agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are included to guide researchers in their drug discovery efforts.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzoic acid moiety and a reactive aminomethyl group, allows for diverse chemical modifications to generate libraries of compounds with a wide range of biological activities. The spatial arrangement of the carboxyl and aminomethyl groups offers opportunities for designing molecules that can interact with various biological targets, including enzymes and receptors implicated in cancer and inflammation.

Application in Anticancer Drug Design

Derivatives of scaffolds structurally related to 2-(aminomethyl)benzoic acid, such as 2-aminobenzothiazoles and 2-(aminomethyl)benzimidazoles, have shown significant promise as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Targeted Signaling Pathways

1. Tyrosine Kinase Inhibition:

Many derivatives of heterocyclic compounds incorporating the aminomethylphenyl moiety act as tyrosine kinase inhibitors (TKIs). TKIs competitively bind to the ATP-binding site of tyrosine kinases, blocking downstream signaling pathways crucial for cancer cell growth and survival. Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are common targets.

Tyrosine_Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes TKI 2-(Aminomethyl)benzoic Acid Derivative (TKI) TKI->RTK Inhibits

Caption: Inhibition of the RTK signaling pathway by a TKI.

2. PI3K/AKT/mTOR Pathway Inhibition:

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Derivatives of aminobenzothiazole have been investigated as inhibitors of this pathway, particularly targeting PI3K.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth and Proliferation mTOR->Proliferation Promotes Inhibitor 2-(Aminomethyl)benzoic Acid Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative derivatives of structurally related scaffolds.

Compound IDCore ScaffoldTargetCancer Cell LineIC50 (µM)
1 2-AminobenzothiazoleEGFRHCT1166.43[1]
A5499.62[1]
A3758.07[1]
2 2-AminobenzothiazoleVEGFR-2HepG29.99[1]
HCT-1167.44[1]
MCF-78.27[1]
3 2-(Aminomethyl)benzimidazoleT47D (Breast)T47D< 10
4 2-AminobenzothiazoleFAKC6 (Glioma)4.63[1]
A54939.33[1]
5 2-AminobenzothiazoleCK2HL-600.25[1]

Application in Anti-inflammatory Drug Design

Derivatives of aminobenzoic acids have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Targeted Signaling Pathway

Cyclooxygenase (COX) Pathway:

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates NSAID_Derivative 2-(Aminomethyl)benzoic Acid Derivative (NSAID) NSAID_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the cyclooxygenase pathway.
Quantitative Data: Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of a derivative of a related scaffold.

Compound IDCore ScaffoldAssayDose (mg/kg)% Inhibition of Edema
6 2-Amino-3-benzoylphenylacetic acid analogCarrageenan-induced paw edema10050

Experimental Protocols

Synthesis of Derivatives

A common strategy for derivatizing this compound involves N-acylation or N-sulfonylation of the primary amine.

Synthesis_Workflow Start 2-(Aminomethyl)benzoic acid hydrochloride Reaction Reaction in appropriate solvent Start->Reaction Reagent Acyl chloride or Sulfonyl chloride Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product N-substituted 2-(aminomethyl)benzoic acid derivative Purification->Product

Caption: General workflow for the synthesis of derivatives.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a base, such as triethylamine (2.2 equivalents), to the solution to neutralize the hydrochloride and free the amine.

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final N-acyl derivative.

In Vitro Anticancer Activity

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment Treat with varying concentrations of test compound Incubation1->Drug_Treatment Incubation2 Incubate (48-72h) Drug_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO to dissolve formazan Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.[2][3]

  • Animal Acclimatization: Acclimatize Wistar rats for one week before the experiment.

  • Grouping: Divide the animals into groups: control (vehicle), standard (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.[4]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][4]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[2][3]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The synthetic tractability of this core structure allows for the creation of diverse libraries of compounds for screening. The provided protocols offer a framework for the synthesis and biological evaluation of new derivatives, facilitating the discovery of potent and selective drug candidates. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: 2-(Aminomethyl)benzoic Acid Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. As an isomer of aminomethylbenzoic acid, which is known for its antifibrinolytic properties, this compound is of interest for its potential biological activity and can serve as a valuable reference standard for analytical method development, validation, and quality control processes. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound as a reference standard.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Chemical Formula C₈H₁₀ClNO₂N/A
Molecular Weight 187.62 g/mol N/A
CAS Number 10017-39-7N/A
Appearance White to off-white solidN/A
Melting Point 219-225 °C[1]
Purity (typical) ≥95%[1]

Biological Context and Potential Signaling Pathway

While direct studies on the biological activity of this compound are limited, its structural similarity to known antifibrinolytic agents, such as para-aminomethylbenzoic acid (PAMBA) and tranexamic acid, suggests a potential role in the inhibition of the plasminogen activation system.[2][3][4] This system is central to fibrinolysis, the process of breaking down blood clots.

The proposed mechanism of action involves the binding of aminomethylbenzoic acid to the lysine-binding sites on plasminogen. This interaction prevents plasminogen from binding to the fibrin clot surface and its subsequent activation to plasmin by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (u-PA).[2][5] By inhibiting plasmin formation, the degradation of the fibrin matrix is prevented, leading to clot stabilization.[6][7]

Below is a diagram illustrating the proposed inhibition of the plasminogen activation pathway by 2-(Aminomethyl)benzoic acid.

Plasminogen_Activation_Inhibition cluster_activation Plasminogen Activation Pathway cluster_inhibition Inhibition Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen activates AMBA 2-(Aminomethyl)benzoic acid

Inhibition of Plasminogen Activation

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound as a reference standard. These methods are based on established analytical techniques for similar compounds and should be validated for their intended use.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and purity assessment of aminobenzoic acid isomers.[8][9][10]

Table 2: HPLC Method Parameters for Purity Determination

ParameterRecommended Conditions
Column Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or C8 (e.g., ZORBAX, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5.5) (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 230 nm
Column Temperature Ambient
Standard Solution Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution.
Sample Solution Prepare the sample solution in the mobile phase at a concentration similar to the working standard.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish system suitability (e.g., retention time, peak area, tailing factor).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow prep Mobile Phase & Sample Preparation equilibrate System Equilibration prep->equilibrate inject_std Inject Standard(s) equilibrate->inject_std sys_suit System Suitability Check inject_std->sys_suit inject_sample Inject Sample sys_suit->inject_sample If suitable data_acq Data Acquisition inject_sample->data_acq data_proc Data Processing & Purity Calculation data_acq->data_proc

HPLC Purity Determination Workflow
Assay by UV-Visible Spectrophotometry

This colorimetric method is suitable for the quantification of primary aromatic amines.[11][12][13]

Table 3: UV-Visible Spectrophotometry Assay Parameters

ParameterRecommended Conditions
Reagents - p-N,N-dimethylphenylenediamine solution (0.05% w/v in water)- Sodium metaperiodate solution (0.2% w/v in water)- pH 3.0 buffer (Potassium acid phthalate and HCl)
Wavelength of Maximum Absorbance (λmax) ~530 nm
Standard Solution Preparation 1. Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water.2. Create a series of calibration standards by diluting the stock solution with pH 3.0 buffer.
Sample Solution Preparation Prepare the sample solution in distilled water to a concentration expected to fall within the calibration range.

Procedure:

  • To a set of 25 mL volumetric flasks, add 15 mL of pH 3.0 buffer.

  • Add a specific volume of the standard or sample solution.

  • Add 2.0 mL of p-N,N-dimethylphenylenediamine solution and 1.0 mL of sodium metaperiodate solution.

  • Dilute to the mark with distilled water and mix well.

  • Allow the color to develop for the optimal time (to be determined during method validation).

  • Measure the absorbance at 530 nm against a reagent blank.

  • Construct a calibration curve of absorbance versus concentration for the standards.

  • Determine the concentration of the sample from the calibration curve.

Determination of pKa by Potentiometric Titration

The pKa is a critical parameter for a reference standard of an ionizable compound.[14][15]

Table 4: Potentiometric Titration Parameters for pKa Determination

ParameterRecommended Conditions
Apparatus Calibrated pH meter with a suitable electrode, magnetic stirrer, burette.
Titrant 0.1 M NaOH (for the acidic carboxylic group) and 0.1 M HCl (for the basic amino group).
Sample Preparation Dissolve an accurately weighed amount of this compound in deionized water to a known concentration (e.g., 1 mM).
Ionic Strength Adjuster 0.15 M KCl solution to maintain constant ionic strength.

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Place a known volume of the sample solution in a beaker with a magnetic stir bar.

  • Add the ionic strength adjuster.

  • Titrate the solution with the appropriate titrant in small increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

  • The pH at the half-equivalence point corresponds to the pKa.

pKa_Determination_Logic start Start prep_sample Prepare Sample Solution start->prep_sample calibrate Calibrate pH Meter prep_sample->calibrate titrate Titrate with Acid/Base calibrate->titrate record_pH Record pH vs. Volume titrate->record_pH plot_curve Plot Titration Curve record_pH->plot_curve find_inflection Identify Equivalence Point(s) plot_curve->find_inflection calc_pKa Calculate pKa at Half-Equivalence find_inflection->calc_pKa end End calc_pKa->end

References

Application Notes and Protocols for the Derivatization of 2-(Aminomethyl)benzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-(aminomethyl)benzoic acid, a versatile scaffold for the synthesis of biologically active compounds. The protocols focus on the formation of N-acyl, N-sulfonyl, and N-ureido derivatives, which are common modifications in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. The described derivatives have potential applications as antimicrobial, anti-inflammatory, and enzyme inhibitory agents.

Introduction to Derivatization Strategies

2-(Aminomethyl)benzoic acid possesses two key functional groups amenable to derivatization: a primary amine and a carboxylic acid. The primary amine serves as a nucleophile for reactions with acylating agents, sulfonyl chlorides, and isocyanates. The carboxylic acid can be converted to an amide, ester, or other functional groups, often after the derivatization of the amino group. This document will focus on the derivatization of the aminomethyl moiety.

The general workflow for the synthesis and biological evaluation of 2-(aminomethyl)benzoic acid derivatives is outlined below.

G cluster_synthesis Synthesis cluster_assay Biological Evaluation start 2-(Aminomethyl)benzoic acid reagent Derivatizing Reagent (Acyl Chloride, Sulfonyl Chloride, Isocyanate) reaction Derivatization Reaction start->reaction reagent->reaction purification Purification (Crystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization derivative Derivative Library characterization->derivative screening Primary Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) derivative->screening dose_response Dose-Response & IC50/MIC Determination screening->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead Lead Compound Identification sar->lead

Fig. 1: General workflow for synthesis and biological evaluation.

Protocol 1: Synthesis of N-Acyl-2-(aminomethyl)benzoic Acid Derivatives

This protocol describes the formation of an amide bond by reacting the primary amino group of 2-(aminomethyl)benzoic acid with an acyl chloride. N-acylation is a common strategy to introduce diverse substituents that can interact with biological targets.

Materials:

  • 2-(Aminomethyl)benzoic acid

  • Substituted benzoyl chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Suspend 2-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous DCM or THF.

  • Add TEA or DIPEA (2.2 equivalents) to the suspension and stir at room temperature until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-((Sulfonamido)methyl)benzoic Acid Derivatives

This protocol details the formation of a sulfonamide linkage by reacting 2-(aminomethyl)benzoic acid with a sulfonyl chloride. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.

Materials:

  • 2-(Aminomethyl)benzoic acid

  • Substituted benzenesulfonyl chloride

  • Aqueous sodium bicarbonate (NaHCO₃) solution or an organic solvent with a non-nucleophilic base (e.g., pyridine in DCM)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or other suitable organic solvent for extraction

Experimental Protocol:

  • Dissolve 2-(aminomethyl)benzoic acid (1.0 equivalent) in an aqueous solution of NaHCO₃ (2.5 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature and stirring vigorously.

  • Continue stirring at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, acidify the mixture with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Alternatively, if the product is soluble, extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-(Ureidomethyl)benzoic Acid Derivatives

This protocol outlines the synthesis of urea derivatives by reacting 2-(aminomethyl)benzoic acid with an isocyanate. The urea functional group can act as a hydrogen bond donor and acceptor, which is often beneficial for target binding.

Materials:

  • 2-(Aminomethyl)benzoic acid

  • Substituted isocyanate

  • Anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting from the hydrochloride salt of the amine)

Experimental Protocol:

  • Dissolve or suspend 2-(aminomethyl)benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent. If using the hydrochloride salt, add 1.1 equivalents of TEA or DIPEA and stir for 15-30 minutes.

  • Add the isocyanate (1.05 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture for 2-24 hours. The reaction is often exothermic initially.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, filter the solid, wash with the reaction solvent and then a non-polar solvent like hexane, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Assays and Data Presentation

The synthesized derivatives of 2-(aminomethyl)benzoic acid can be screened for a variety of biological activities. Below are examples of assays and how to present the resulting data.

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-(Aminomethyl)benzoic Acid Derivatives

Compound IDDerivative TypeR GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Ref-1 Ciprofloxacin-10.5NT
Ref-2 Fluconazole-NTNT8
AMB-A1 N-Acyl4-Cl-Ph1632>64
AMB-A2 N-Acyl4-NO₂-Ph81664
AMB-S1 N-Sulfonyl4-Me-Ph3264>64
AMB-U1 N-UreidoPh64>64>64
NT: Not Tested
Enzyme Inhibitory Activity

Derivatives can be tested for their ability to inhibit specific enzymes, such as carbonic anhydrases or kinases, which are important targets in various diseases. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor.

Table 2: Carbonic Anhydrase Inhibitory Activity (IC₅₀ in nM)

Compound IDDerivative TypeR GrouphCA IhCA II
Ref-3 Acetazolamide-25012
AMB-S2 N-Sulfonyl4-F-Ph15025
AMB-S3 N-Sulfonyl2,4-diCl-Ph7515
AMB-A3 N-Acyl3,5-diNO₂-Ph>1000>1000
AMB-U2 N-Ureido4-MeO-Ph500120

Signaling Pathway Visualization

The synthesized derivatives may act on specific cellular signaling pathways. For instance, inhibitors of kinases could modulate pathways involved in cell proliferation and survival.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Derivative of 2-(Aminomethyl)benzoic acid Inhibitor->PI3K

Fig. 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The derivatization of 2-(aminomethyl)benzoic acid provides a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. The protocols and data presented in these application notes serve as a starting point for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space around this scaffold and to identify new lead compounds for further development. Careful selection of the derivatizing agent and subsequent biological screening are crucial steps in this process.

Application Notes and Protocols: 2-(Aminomethyl)benzoic Acid Hydrochloride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional molecule featuring both a primary amine and a carboxylic acid on a benzene ring. This unique structure makes it a valuable building block in a variety of chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its constrained structure, where the aminomethyl and carboxyl groups are ortho to each other, provides a rigid scaffold that can be exploited to create molecules with specific conformational properties. This document provides an overview of key reaction mechanisms involving this compound, detailed experimental protocols, and potential applications, with a focus on its role as a constrained analog of γ-aminobutyric acid (GABA).

Key Reaction Mechanisms and Protocols

This compound can undergo reactions typical of both primary amines and carboxylic acids. The hydrochloride salt form requires neutralization, often in situ, to liberate the free amine for nucleophilic reactions.

N-Acylation: Amide Bond Formation

The primary amine of 2-(aminomethyl)benzoic acid is readily acylated to form amides. This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the deprotonated aminomethyl group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride) to form the amide bond. A base is typically required to neutralize the HCl generated and to deprotonate the ammonium salt.

Experimental Protocol: Synthesis of N-Benzoyl-2-(aminomethyl)benzoic Acid

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride and deprotonate the carboxylic acid.

    • In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.

    • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Benzoyl ChlorideTEADCM4-685-95General Protocol
Acetic AnhydridePyridineTHF2-490-98Adapted Protocol
Fmoc-ClDIPEADMF3-5>90Peptide Synthesis
Esterification: Carboxyl Group Modification

The carboxylic acid moiety can be esterified, most commonly through Fischer esterification under acidic conditions.

Reaction Mechanism:

In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of water, the ester is formed.

Experimental Protocol: Synthesis of Methyl 2-(Aminomethyl)benzoate

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if necessary.

Quantitative Data for Esterification Reactions

AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolSOCl₂4-8 (reflux)80-90General Protocol
EthanolH₂SO₄ (cat.)6-10 (reflux)75-85Adapted Protocol
Intramolecular Cyclization: Lactam Formation

Under certain conditions, 2-(aminomethyl)benzoic acid can undergo intramolecular cyclization to form a lactam (a cyclic amide), specifically phthalimidine. This reaction typically proceeds from the corresponding ester.

Reaction Mechanism:

The reaction is an intramolecular aminolysis of the ester. The aminomethyl group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the alcohol to form the five-membered lactam ring. The reaction can be catalyzed by general bases or acids.

Experimental Workflow for Phthalimidine Synthesis

G start This compound esterification Esterification (e.g., with Methanol, SOCl₂) start->esterification ester Methyl 2-(aminomethyl)benzoate esterification->ester neutralization Neutralization (e.g., with NaHCO₃) ester->neutralization free_amine_ester Methyl 2-(aminomethyl)benzoate (free amine) neutralization->free_amine_ester cyclization Intramolecular Cyclization (Heat or Base catalysis) free_amine_ester->cyclization lactam Phthalimidine cyclization->lactam

Caption: Workflow for the synthesis of Phthalimidine.

Quantitative Data for Cyclization

The cyclization of esters of 2-(aminomethyl)benzoic acid has been studied kinetically. For instance, the second-order rate constants (k_OH) for the hydroxide-catalyzed cyclization of trifluoroethyl and phenyl 2-aminomethylbenzoate are 1.7 x 10⁵ M⁻¹s⁻¹ and 5.7 x 10⁷ M⁻¹s⁻¹, respectively.[1]

Application in Drug Discovery: A Constrained GABA Analog

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Its conformational flexibility allows it to bind to different receptor subtypes.[3] 2-(Aminomethyl)benzoic acid can be considered a conformationally restricted analog of GABA, where the ortho substitution locks the amino and carboxyl groups into a specific spatial arrangement. This makes it a valuable tool for probing GABA receptor subtypes and for the design of selective GABAergic ligands.

GABA Receptor Signaling Pathway

GABA exerts its inhibitory effects by binding to two main classes of receptors: GABA_A and GABA_B.[4]

  • GABA_A Receptors: These are ligand-gated ion channels.[4] Upon GABA binding, they open a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron.[4] This hyperpolarizes the cell, making it less likely to fire an action potential.[4]

  • GABA_B Receptors: These are G-protein coupled receptors.[4] Their activation leads to downstream effects that include the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels, which also results in neuronal inhibition.

The development of derivatives of 2-(aminomethyl)benzoic acid can lead to novel therapeutic agents targeting the GABAergic system for conditions such as epilepsy, anxiety, and sleep disorders.[1]

GABA_A Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A GABA_A Receptor GABA->GABA_A Binds Cl_channel Cl- Channel Opens GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: Simplified GABA_A receptor signaling pathway.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its ability to undergo a range of chemical transformations, combined with its structural analogy to the neurotransmitter GABA, makes it a focus of ongoing research. The protocols and data presented here provide a foundation for further exploration of this versatile molecule and its derivatives.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of 2-(Aminomethyl)benzoic acid hydrochloride. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). These methods are crucial for the structural elucidation, identification, and purity assessment of this compound.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 10017-39-7[1]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
Chemical Structure Chemical structure of this compound
Physical Appearance Solid[3]
Melting Point 219-225 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (4H)7.2 - 8.0Multiplet4H
Methylene (-CH₂-)~4.0Singlet2H
Amine (-NH₃⁺)Variable (broad)Singlet3H
Carboxylic Acid (-COOH)> 10.0 (broad)Singlet1H

Table 2: Predicted ¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (-C=O)165 - 175
Aromatic (C-COOH)125 - 135
Aromatic (C-CH₂)135 - 145
Aromatic (other CH)120 - 135
Methylene (-CH₂-)40 - 50
Experimental Protocol for NMR Spectroscopy

2.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for compounds containing both amine and carboxylic acid functionalities.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

2.2.2. Instrumentation and Data Acquisition

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire_h1 Acquire ¹H NMR instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR instrument->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Analyze & Interpret process->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Expected FT-IR Absorption Bands

Table 3: Characteristic FT-IR Peaks

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
N-H stretch (Ammonium)2800 - 3200Broad
C=O stretch (Carboxylic acid)1680 - 1720Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-N stretch1000 - 1250Medium
C-O stretch (Carboxylic acid)1210 - 1320Strong
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

3.2.1. Sample Preparation

  • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

  • Grind a small amount of this compound (1-2 mg) to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

3.2.2. Data Acquisition

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

Experimental Workflow for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample mix Mix with KBr grind->mix press Press into Pellet mix->press background Record Background press->background acquire Acquire Sample Spectrum background->acquire identify Identify Characteristic Peaks acquire->identify interpret Interpret Spectrum identify->interpret

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The aromatic ring in this compound is the primary chromophore.

Expected UV-Vis Absorption

Table 4: Expected UV-Vis Absorption Maxima (λmax)

Solventλmax (nm)Molar Absorptivity (ε)
Water~230, ~280To be determined
Ethanol~230, ~280To be determined

Note: The exact λmax and ε values are solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol).

  • Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is required.

4.2.2. Data Acquisition

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the sample over the appropriate wavelength range (e.g., 200 - 400 nm) to determine the absorbance maxima (λmax).

  • For quantitative analysis, measure the absorbance of the standard solutions at the λmax and construct a calibration curve.

Logical Relationship for Quantitative UV-Vis Analysis

UVVis_Logic cluster_prep Preparation cluster_meas Measurement cluster_quant Quantification stock Prepare Stock Solution standards Prepare Standard Dilutions stock->standards measure_abs Measure Absorbance of Standards standards->measure_abs calibration Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration determine_conc Determine Concentration from Calibration Curve calibration->determine_conc measure_sample Measure Absorbance of Unknown Sample measure_sample->determine_conc

Caption: Logical flow for quantitative analysis using UV-Vis spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to obtain structural information from its fragmentation pattern.

Expected Mass Spectrometric Data

Table 5: Expected m/z Values

IonExpected m/z
[M+H]⁺ (protonated molecule)152.07
[M-H₂O+H]⁺ (loss of water)134.06
[M-COOH+H]⁺ (loss of carboxylic group)107.07

Note: The observed ions and their relative abundances will depend on the ionization technique used.

Experimental Protocol for Mass Spectrometry

5.2.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture).

  • Further dilute the solution to a final concentration suitable for the specific mass spectrometer (typically in the µg/mL to ng/mL range).

5.2.2. Data Acquisition

  • Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Final Concentration dissolve->dilute ionize Ionize Sample (e.g., ESI) dilute->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect generate Generate Mass Spectrum detect->generate interpret Interpret Spectrum (m/z, Fragmentation) generate->interpret

Caption: General workflow for mass spectrometry analysis.

References

Troubleshooting & Optimization

Solubility issues with 2-(Aminomethyl)benzoic acid hydrochloride in methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Aminomethyl)benzoic acid hydrochloride

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with this compound in methanol.

Troubleshooting Guide

This section addresses common problems encountered when trying to dissolve this compound in methanol.

Q1: I'm having difficulty dissolving this compound in methanol. What are the primary reasons this might be happening?

A1: Difficulty in dissolving this compound can stem from several factors:

  • Compound Quality and Age: Older batches of the compound may have degraded or polymerized, reducing solubility. One discussion on a similar compound, 4-aminomethyl benzoic acid, noted that it can decompose and polymerize into an insoluble resin over time, which could be a possibility for the 2-isomer as well.[1]

  • Solvent Purity: The presence of even small amounts of water in the methanol can alter its polarity and significantly affect the solubility of hydrochloride salts. It is recommended to use anhydrous methanol.

  • Temperature: Solubility is often temperature-dependent. Gently warming the solution may help, but excessive heat should be avoided as it can lead to degradation.

  • Zwitterionic Form: Although you are using the hydrochloride salt, incomplete protonation could lead to the presence of the zwitterionic form of 2-(aminomethyl)benzoic acid. Zwitterions often exhibit poor solubility in organic solvents like methanol.[1]

Q2: My solution is cloudy or has a persistent suspension, even after vigorous stirring. What should I do?

A2: Cloudiness or suspension indicates incomplete dissolution. Consider the following steps:

  • Sonication: Use a bath sonicator to break up aggregates and enhance dissolution.

  • Gentle Heating: Warm the mixture in a water bath (e.g., to 40-50°C). Monitor closely to ensure the compound does not decompose.

  • Addition of a Co-solvent: If your experimental conditions permit, adding a small amount of a more polar solvent like water could improve solubility. However, this will change the properties of your solvent system.

  • Filtration: If you suspect insoluble impurities, you can try to dissolve the majority of the compound and then filter the solution through a 0.45 µm syringe filter to remove any undissolved particulates.

Q3: The compound dissolved initially but then precipitated out of solution. Why did this happen?

A3: This phenomenon, known as precipitation, can occur due to:

  • Supersaturation: You may have created a supersaturated solution, possibly with the aid of heating, that is not stable at room temperature.

  • Temperature Fluctuation: A drop in ambient temperature can cause a dissolved solute to crash out of a saturated solution.

  • Chemical Reaction: The compound might be reacting with impurities in the solvent or with atmospheric components over time to form a less soluble product.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in methanol?

Q2: Are there any alternative solvents or solvent systems I can use?

A2: If methanol is not a strict requirement for your experiment, you could consider other polar solvents. Based on general principles for similar molecules:

  • Water: As a hydrochloride salt, the compound is expected to have good solubility in water.

  • Ethanol: Ethanol is slightly less polar than methanol and may offer different solubility characteristics.[3]

  • Mixed Solvent Systems: Mixtures of methanol and water can be effective. The solubility of salts like NaBr has been shown to vary significantly across different methanol/water compositions.[4] You may need to create a ternary phase diagram to find the optimal ratio for your application.

Q3: How does the hydrochloride salt form affect solubility compared to the free base?

A3: The hydrochloride salt form is generally used to enhance the solubility of amine-containing compounds in polar solvents. The free base, 2-(aminomethyl)benzoic acid, is likely to exist as a zwitterion (containing both COO⁻ and NH₃⁺ groups), which typically has low solubility in organic solvents like methanol.[1] The HCl salt protonates the carboxylate group, preventing the zwitterionic state and improving interaction with polar protic solvents.

Quantitative Data Summary

Specific solubility data for this compound in methanol is not prominently published. Researchers are advised to determine the solubility experimentally for their specific application and conditions. The table below provides a template for recording such experimental data.

ParameterValueUnitsTemperature (°C)Notes
Approximate Solubility Data not availablemg/mL25Requires experimental determination.
Molar Solubility Data not availablemol/L25Requires experimental determination.

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in Methanol

  • Preparation:

    • Use a clean, dry glass vial or flask.

    • Ensure the this compound is a fine powder to maximize surface area. If necessary, gently grind the solid in a mortar and pestle.

    • Use anhydrous methanol of high purity (e.g., ≥99.8%).

  • Procedure:

    • Weigh the desired amount of this compound and add it to the flask.

    • Add a magnetic stir bar.

    • Add a portion of the total required volume of methanol (e.g., 70-80%).

    • Place the flask on a magnetic stir plate and begin stirring at a moderate speed at room temperature.

    • If the compound does not dissolve after 15-20 minutes, gentle warming (to 30-40°C) can be applied using a water bath. Avoid direct, high heat.

    • Once the solid is fully dissolved, add the remaining methanol to reach the final desired concentration.

    • Stir for another 5 minutes to ensure homogeneity.

Protocol 2: Determination of Approximate Solubility

  • Preparation:

    • Add a measured volume of anhydrous methanol (e.g., 1.0 mL) to a small, tared vial with a stir bar.

    • Record the initial mass of the vial, stir bar, and solvent.

  • Procedure:

    • Begin stirring the methanol at a constant temperature (e.g., 25°C).

    • Add small, pre-weighed portions of this compound to the vial.

    • After each addition, allow sufficient time (e.g., 10-15 minutes) for dissolution to occur.

    • Continue adding the compound until a small amount of solid material no longer dissolves, indicating that the solution is saturated.

    • Record the total mass of the compound added.

    • Calculate the approximate solubility in mg/mL by dividing the total mass of dissolved solid by the volume of the solvent.

Visual Guides

Below are diagrams illustrating key concepts and workflows related to solubility.

TroubleshootingWorkflow start Start: Solubility Issue (Compound won't dissolve) check_purity Check Compound Purity & Age start->check_purity check_solvent Check Solvent Quality (Anhydrous?) start->check_solvent apply_energy Apply Physical Methods check_purity->apply_energy check_solvent->apply_energy sonicate Use Bath Sonicator apply_energy->sonicate warm Gently Warm (30-40°C) apply_energy->warm is_dissolved1 Is it dissolved? is_dissolved2 Is it dissolved? is_dissolved1->is_dissolved2 No success Success: Solution Prepared is_dissolved1->success Yes sonicate->is_dissolved1 warm->is_dissolved1 consider_alt Consider Alternative Solvents (e.g., H2O) or Co-solvents is_dissolved2->consider_alt No is_dissolved2->success Yes fail Persistent Issue: Re-evaluate protocol or acquire new material consider_alt->fail

Caption: A workflow diagram for troubleshooting solubility issues.

FactorsAffectingSolubility Key Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of 2-(Aminomethyl)benzoic acid HCl in Methanol purity Purity & Age purity->solubility salt_form Salt Form vs. Zwitterion salt_form->solubility particle_size Particle Size particle_size->solubility polarity Methanol Polarity polarity->solubility purity_solvent Solvent Purity (Water %) purity_solvent->solubility temperature Temperature temperature->solubility mixing Mixing / Agitation mixing->solubility

Caption: Factors influencing the solubility of the target compound.

References

Technical Support Center: Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Aminomethyl)benzoic acid hydrochloride for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes are the Gabriel synthesis and direct ammonolysis. The Gabriel synthesis typically involves the reaction of 2-(bromomethyl)benzoic acid with potassium phthalimide, followed by hydrazinolysis or acid hydrolysis to release the primary amine. This method is advantageous for preventing over-alkylation. Direct ammonolysis involves treating 2-(halomethyl)benzoic acid with ammonia, but this can sometimes lead to the formation of secondary and tertiary amine byproducts. A patent also describes a two-step process starting from p-cyanobenzylchloride, which is hydrolyzed and then undergoes a catalyzed ammonization reaction.[1]

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on your chosen synthetic route. For direct ammonolysis, incomplete reaction, and the formation of byproducts such as secondary and tertiary amines are common culprits.[1] In the Gabriel synthesis, the hydrolysis step to deprotect the amine can be challenging and may not go to completion. For syntheses starting from 2-cyanobenzoic acid via reduction, low yields of 25-35% have been reported due to side reactions.

Q3: How can I minimize the formation of secondary and tertiary amine impurities during direct ammonolysis?

A3: The formation of over-alkylation products is a known drawback of direct ammonolysis. To favor the formation of the primary amine, a large excess of ammonia should be used. Additionally, a patented method suggests the use of urotropine as a catalyst during the amination of 2-(chloromethyl)benzoic acid to reduce the formation of secondary and tertiary amine byproducts.[1]

Q4: What is a suitable solvent for the recrystallization of this compound to improve its purity?

A4: While specific solvent systems for this compound are not extensively detailed in the literature, for similar aromatic carboxylic acids, a mixed solvent system of ethanol and water is often effective for recrystallization. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until turbidity is observed. Slow cooling should then yield purified crystals. For benzoic acid itself, boiling water, aqueous acetic acid, and ethanol/water mixtures are common recrystallization solvents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Gabriel Synthesis Incomplete reaction of 2-(bromomethyl)benzoic acid with potassium phthalimide.Ensure anhydrous conditions as moisture can hydrolyze the phthalimide salt. Use a suitable polar aprotic solvent like DMF to ensure all reactants are in solution.
Incomplete hydrolysis of the N-substituted phthalimide.The hydrolysis step can be harsh. Hydrazinolysis (using hydrazine hydrate) is often more effective and proceeds under milder conditions than acid hydrolysis.
Formation of Multiple Products in Direct Ammonolysis The primary amine product is nucleophilic and reacts further with the starting halide to form secondary and tertiary amines.Use a significant excess of ammonia to increase the probability of the halide reacting with ammonia rather than the primary amine product.
Product is an intractable oil or fails to crystallize The presence of impurities is inhibiting crystallization.Attempt to purify a small sample by column chromatography to isolate the pure compound and use it to seed the bulk solution. Ensure the correct pH is reached for the hydrochloride salt to precipitate.
The final product is discolored (yellowish or brownish) Impurities are present in the final product.Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture. The use of activated charcoal during recrystallization can help remove colored impurities.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Starting Materials Key Reagents Reported Yield (%) Advantages Disadvantages
Gabriel Synthesis 2-(bromomethyl)benzoic acid, Potassium phthalimideHydrazine hydrate or strong acid~90% (for deprotection step)High purity of primary amine, avoids over-alkylation.Requires an additional deprotection step; harsh hydrolysis conditions can affect sensitive functional groups.
Direct Ammonolysis 2-(chloromethyl)benzoic acidAmmonia, Urotropine (catalyst)Not explicitly stated, but implied to be improved with catalyst.Fewer synthetic steps.Prone to over-alkylation leading to secondary and tertiary amine byproducts, requiring a large excess of ammonia.[1]
Reduction of Nitrile 2-cyanobenzoic acidPlatinum oxide, HCl25-35%Utilizes a commercially available starting material.Low yield due to side reactions.

Experimental Protocols

High-Yield Synthesis via Gabriel Phthalimide Synthesis (Adapted from literature)

This protocol is based on the Gabriel synthesis, which is known for producing high-purity primary amines.

Step 1: Synthesis of 2-(Phthalimidomethyl)benzoic Acid

  • To a solution of 2-(bromomethyl)benzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-(phthalimidomethyl)benzoic acid.

Step 2: Synthesis of this compound

  • Suspend 2-(phthalimidomethyl)benzoic acid (1 equivalent) in a mixture of ethanol and water.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Filter off the phthalhydrazide precipitate and wash it with dilute HCl.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound. A yield of 90% for this deprotection step has been reported.

Mandatory Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_gabriel Gabriel Synthesis cluster_ammonolysis Direct Ammonolysis start_gabriel 2-(bromomethyl)benzoic acid intermediate 2-(Phthalimidomethyl)benzoic acid start_gabriel->intermediate DMF phthalimide Potassium Phthalimide phthalimide->intermediate deprotection Hydrazinolysis / Acid Hydrolysis intermediate->deprotection Hydrazine Hydrate product_gabriel 2-(Aminomethyl)benzoic acid HCl deprotection->product_gabriel start_ammonolysis 2-(chloromethyl)benzoic acid product_ammonolysis 2-(Aminomethyl)benzoic acid HCl start_ammonolysis->product_ammonolysis Urotropine catalyst ammonia Ammonia (excess) ammonia->product_ammonolysis byproducts Secondary/Tertiary Amines product_ammonolysis->byproducts

Caption: Comparative workflows of Gabriel synthesis and direct ammonolysis.

TroubleshootingFlow Troubleshooting Guide for Low Yield start Low Yield Observed route_selection Which synthetic route was used? start->route_selection gabriel Gabriel Synthesis route_selection->gabriel Gabriel ammonolysis Direct Ammonolysis route_selection->ammonolysis Ammonolysis gabriel_q1 Check for complete reaction of starting materials (TLC) gabriel->gabriel_q1 ammonolysis_q1 Was a large excess of ammonia used? ammonolysis->ammonolysis_q1 gabriel_a1_yes Proceed to deprotection troubleshooting gabriel_q1->gabriel_a1_yes Yes gabriel_a1_no Ensure anhydrous conditions, check reagent purity, extend reaction time gabriel_q1->gabriel_a1_no No gabriel_q2 Was the hydrolysis/hydrazinolysis step effective? gabriel_a1_yes->gabriel_q2 gabriel_a2_yes Investigate purification losses gabriel_q2->gabriel_a2_yes Yes gabriel_a2_no Switch to hydrazinolysis, ensure proper pH adjustment gabriel_q2->gabriel_a2_no No ammonolysis_a1_yes Consider catalyst addition ammonolysis_q1->ammonolysis_a1_yes Yes ammonolysis_a1_no Increase excess of ammonia to minimize over-alkylation ammonolysis_q1->ammonolysis_a1_no No ammonolysis_q2 Was a catalyst (e.g., urotropine) used? ammonolysis_a1_yes->ammonolysis_q2 ammonolysis_a2_yes Optimize reaction temperature and time ammonolysis_q2->ammonolysis_a2_yes Yes ammonolysis_a2_no Introduce urotropine catalyst to suppress byproduct formation ammonolysis_q2->ammonolysis_a2_no No

Caption: A logical troubleshooting workflow for addressing low yield issues.

References

Technical Support Center: 2-(Aminomethyl)benzoic Acid Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(Aminomethyl)benzoic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Solubility in Recrystallization Solvent The compound exists in a zwitterionic state (both the amino and carboxylic acid groups are ionized), reducing its solubility in organic solvents like methanol.[1]Acidify the solvent. The addition of a small amount of hydrochloric acid will protonate the carboxylate group, increasing solubility in polar organic solvents.
Low Recovery Yield After Recrystallization - The chosen solvent system may be too effective, keeping a significant portion of the product dissolved even at low temperatures.- Excessive washing of the collected crystals.- Premature crystallization during hot filtration.- Optimize the solvent ratio. For mixed solvent systems like ethanol/water, carefully determine the minimal amount of the "good" solvent needed for dissolution at high temperatures.[2]- Use ice-cold recrystallization solvent for washing to minimize dissolution of the purified crystals.[2][3]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product Oils Out Instead of Crystallizing - The solution is supersaturated.- The presence of impurities is inhibiting crystal lattice formation.- The cooling process is too rapid.- "Scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization.[4]- Add a "seed" crystal of pure this compound to the cooled solution.[4]- Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2][3]
Persistent Impurities in the Final Product - Co-crystallization of impurities with similar solubility profiles.- Incomplete removal of starting materials or by-products from the synthesis. Common by-products can include secondary amines, tertiary amines, and hydroxylated species.[5]- Perform a second recrystallization.[5]- Consider an alternative purification technique such as column chromatography.- If colored impurities are present, treat the hot solution with a small amount of activated carbon before filtration.[2]
Inaccurate Purity Assessment - Use of a non-specific analytical method (e.g., melting point alone).- Employ a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC) for accurate quantification of purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound.[2] This method leverages the differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures.

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: A mixed solvent system of ethanol and water is often effective for recrystallizing similar aromatic carboxylic acids.[2] The compound is typically dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid. This indicates that the solution is saturated.

Q3: My compound is insoluble in methanol, although literature suggests it should dissolve. What is the issue?

A3: 2-(Aminomethyl)benzoic acid can exist as a zwitterion, rendering it insoluble in many organic solvents, including methanol.[1] The hydrochloride salt form is generally more soluble. If you are working with the free base or if the hydrochloride salt is not dissolving, acidifying the methanol with a small amount of hydrochloric acid should improve solubility.[1]

Q4: How can I assess the purity of my this compound after purification?

A4: High-Performance Liquid Chromatography (HPLC) is a preferred method for accurately determining the purity of pharmaceutical compounds and their impurities.[6] Melting point analysis can also be used as an indicator of purity, with a sharp melting range close to the literature value suggesting higher purity.[2]

Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A5: The synthesis of aminomethylbenzoic acids can sometimes lead to the formation of by-products such as secondary amines, tertiary amines, and hydroxylated impurities.[5] These impurities need to be removed during the purification process to obtain a high-purity final product.

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.[2]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon (about 1-2% of the solute's mass) to the hot solution.

    • Stir the mixture for a few minutes to allow the activated carbon to adsorb the colored impurities.[2]

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly cloudy (turbid).[2]

    • If the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate.[2]

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[2][3]

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[2]

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[2]

Purity Assessment Data

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Appearance Yellowish to brownish powderWhite to off-white crystalline solid
Melting Point Broad rangeSharp range, e.g., 219-225 °C
Recovery Yield N/A85-95% (typical)

Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices.[2]

Diagrams

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_analysis Analysis crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve add_water Add hot water until turbid dissolve->add_water cool_slowly Cool slowly to room temperature add_water->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product hplc Purity by HPLC pure_product->hplc mp Melting Point Analysis pure_product->mp

Caption: Recrystallization workflow for this compound.

Troubleshooting_Solubility start Poor solubility in organic solvent? zwitterion Compound may be zwitterionic start->zwitterion Yes dissolved Compound dissolves start->dissolved No acidify Acidify the solvent (e.g., with HCl) zwitterion->acidify acidify->dissolved

Caption: Troubleshooting logic for solubility issues.

References

2-(Aminomethyl)benzoic acid hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Aminomethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. The following information is curated to address potential issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many aminobenzoic acid derivatives, these factors can lead to degradation over time.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related aminobenzoic acid compounds, the primary degradation pathways for this compound are likely to include photodegradation, oxidation, and hydrolysis. At elevated temperatures, decarboxylation may also occur.[1][2]

Q3: How should aqueous solutions of this compound be stored to ensure maximum stability?

A3: To maximize stability, aqueous solutions of this compound should be stored in a cool, dark place, protected from light. The use of amber vials or other light-blocking containers is recommended. For long-term storage, refrigeration (2-8 °C) is advisable. The pH of the solution should also be considered, as pH can influence the rate of hydrolysis.

Q4: I observed a color change in my aqueous solution of this compound. What could be the cause?

A4: A color change, such as the appearance of a yellow or brown tint, is often an indicator of degradation. This can be due to oxidation or photodegradation, leading to the formation of colored impurities. It is recommended to prepare fresh solutions if a color change is observed.

Q5: Are there any known incompatibilities with common excipients or reagents?

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Ensure precise control over temperature and pH during the experiment.

    • Standardize the light source and intensity for photostability studies.

    • Use freshly prepared solutions for each experimental run to minimize the impact of pre-existing degradation.

    • Verify the calibration and performance of analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.

    • Use a diode array detector (DAD) or mass spectrometer (MS) coupled with the HPLC to obtain spectral and mass information about the unknown peaks, which can aid in their identification.

    • Compare the chromatograms of stressed and unstressed samples to distinguish between impurities from the starting material and true degradation products.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on typical degradation profiles of structurally related compounds and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of pH on Stability (Hydrolytic Degradation)

pHTemperature (°C)Duration (days)Assay (%)Major Degradation Products
2.04014~95%Hydrolysis products
7.04014~98%Minimal degradation
10.04014~92%Hydrolysis products

Table 2: Effect of Temperature on Stability (Thermal Degradation)

Temperature (°C)Duration (days)Assay (%)Major Degradation Products
4030>99%Not significant
6030~96%Thermal degradants
8030~88%Thermal degradants, potential decarboxylation

Table 3: Effect of Oxidizing Agent on Stability (Oxidative Degradation)

Oxidizing AgentConcentrationTemperature (°C)Duration (hours)Assay (%)Major Degradation Products
H₂O₂3%2524~90%Oxidative adducts
H₂O₂10%2524~82%Oxidative adducts

Table 4: Effect of Light on Stability (Photodegradation)

Light SourceIntensityDuration (hours)Assay (%)Major Degradation Products
UV-A (365 nm)1.2 W/m²48~93%Photolytic products, radicals
Cool White Fluorescent1.2 M lux·hr48~97%Minor photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on an aqueous solution of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a clear vial of the stock solution to a calibrated light source (e.g., UV-A lamp or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

Below are diagrams illustrating the potential degradation pathways and the experimental workflow for stability testing.

G cluster_pathways Potential Degradation Pathways MainCompound 2-(Aminomethyl)benzoic acid hydrochloride Hydrolysis Hydrolysis (Acid/Base) MainCompound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) MainCompound->Oxidation Photodegradation Photodegradation (UV/Vis Light) MainCompound->Photodegradation Decarboxylation Decarboxylation (High Temperature) MainCompound->Decarboxylation DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts Decarboxylation->DegradationProducts G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photodegradation Stress->Conditions Analysis HPLC Analysis Conditions->Analysis Results Identify Degradants & Assess Stability Analysis->Results

References

Optimizing reaction conditions for aminomethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of aminomethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-aminomethylbenzoic acid?

A1: The most prevalent methods for synthesizing 4-aminomethylbenzoic acid include the reductive amination of 4-formylbenzoic acid, the reduction of 4-cyanobenzoic acid, and the catalytic reduction of 4-carboxybenzaldehyde oxime.[1][2][3] The choice of route often depends on the availability of starting materials, scalability, and environmental considerations.[3]

Q2: My 4-aminomethylbenzoic acid product won't dissolve in methanol for the next step (e.g., esterification). What is the issue?

A2: 4-aminomethylbenzoic acid can exist in a zwitterionic form (with both a carboxylate anion, CO₂⁻, and an ammonium cation, NH₃⁺), which makes it insoluble in many organic solvents, including methanol.[4] To dissolve it, you typically need to acidify the mixture. Adding an acid like sulfuric acid or thionyl chloride will protonate the carboxylate group, breaking the zwitterionic state and allowing it to dissolve for subsequent reactions like esterification.[4]

Q3: What are the typical byproducts I should watch for during synthesis?

A3: Depending on the synthetic route, several byproducts can form.

  • Reductive Amination of 4-Formylbenzoic Acid: Byproducts can include 4-hydroxymethylbenzoic acid (from reduction of the aldehyde) and 4-methylbenzoic acid (from over-reduction).[1]

  • Ammonolysis of Halo-derivatives (e.g., 4-chloromethylbenzoic acid): This method is prone to forming secondary and tertiary amine impurities.[5]

  • Oxime Reduction: Dimer formation can be a side reaction, which can be minimized by controlling the amount of base (e.g., NaOH) used.[6]

Q4: How can I purify the final aminomethylbenzoic acid product?

A4: Purification is commonly achieved through recrystallization.[2] A methanol/water mixture is an effective solvent system for this purpose.[2] The process involves dissolving the crude product in the hot solvent mixture and allowing it to cool slowly to form pure crystals, which can then be isolated by filtration.[7] Adjusting the pH of the solution to the isoelectric point of the amino acid can also facilitate precipitation and purification.

Troubleshooting Guide

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.Sub-optimal reaction times or temperatures can lead to incomplete conversion of starting materials.[7]
Suboptimal Reagent Stoichiometry Review the stoichiometry of your reagents. For instance, in the reduction of 4-carboxybenzaldehyde oxime, the amount of NaOH is critical; too little can lower the conversion rate.[6]Incorrect reagent ratios can halt the reaction or promote side reactions.
Catalyst Inactivity Ensure the catalyst (e.g., Ru/C, Pd/C, Raney Nickel) is fresh and active. If reusing a catalyst, ensure it has been properly handled and stored. Consider using a higher catalyst loading if necessary.Catalysts can deactivate over time or due to impurities, leading to a sluggish or incomplete reaction.
Product Loss During Workup Aminomethylbenzoic acid has some aqueous solubility.[8] Minimize aqueous washes or perform back-extractions of the aqueous layers to recover the dissolved product.The polar nature of the product can lead to significant losses during aqueous extraction phases.[8]
Issue 2: Poor Product Purity / Multiple Spots on TLC
Potential Cause Troubleshooting Step Explanation
Formation of Side Products Adjust reaction conditions to minimize side reactions. For reductive amination, ensure efficient stirring and hydrogen pressure to favor amine formation over alcohol byproducts. For ammonolysis, use a large excess of ammonia to favor the primary amine over secondary/tertiary amines.[5]High temperatures or incorrect stoichiometry can favor the formation of undesired byproducts.[1][5]
Starting Material Impurity Verify the purity of your starting materials (e.g., 4-formylbenzoic acid) using techniques like NMR or melting point analysis. Impurities can carry through the reaction or interfere with it.[8]Impure reactants are a common source of impurities in the final product.
Product Degradation or Polymerization Avoid excessively high temperatures or highly acidic conditions during the reaction and workup, as these can lead to degradation or polymerization.[4][8]The bifunctional nature of the molecule makes it susceptible to polymerization under harsh conditions.[8]
Inefficient Purification Optimize your recrystallization procedure. Test different solvent systems and ensure a slow cooling rate to promote the formation of pure crystals.[7]Rapid crystallization can trap impurities within the crystal lattice, reducing final purity.[7]

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for common synthesis methods.

Table 1: Reductive Amination of 4-Formylbenzoic Acid Derivative

ParameterValueReference
Starting Material 4-dialkoxymethyl benzoic acid[1]
Reagents 28% Aqueous Ammonia, 5% Ru-C, H₂[1]
Temperature 150-160 °C[1]
Pressure 10 kg/cm ² (initial H₂)[1]
Reaction Time 9 hours[1]
Yield 93.6%[1]
Byproducts 4-hydroxymethylbenzoic acid (3.6%), 4-methylbenzoic acid (2.5%)[1]

Table 2: Catalytic Reduction of 4-Carboxybenzaldehyde Oxime Derivative

ParameterValueReference
Starting Material Methyl 4-hydroxyiminomethylbenzoate[2][6]
Catalyst Palladium on Carbon (Pd/C) or Nickel (Ni)[2]
Base Sodium Hydroxide (NaOH)[2][6]
Key Optimization NaOH amount should be 0.5-1.0 times the weight of the starting material to minimize dimer formation and improve yield.[6]
Yield 93.5%[6]
Purity 99.9%[6]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 4-Formylbenzoic Acid

This protocol is based on the high-pressure catalytic hydrogenation of an acetal-protected 4-formylbenzoic acid.[1]

Step 1: Acetal Protection

  • In a reaction vessel, combine 4-formylbenzoic acid (1.00 g) and methanol (5.00 mL).

  • Heat the mixture to reflux (80-90 °C) for 3 hours.

  • Cool the reaction solution to approximately 30 °C. The completion of this step can be confirmed by NMR.[1]

Step 2: Reductive Amination

  • To the reaction mixture from Step 1, add sodium hydroxide (0.27 g), 28% aqueous ammonia (4.5 mL), and 5% Ruthenium on Carbon (Ru-C) catalyst (50 mg).

  • Place the mixture in an autoclave.

  • Pressurize the autoclave with hydrogen gas to 10 kg/cm ².

  • Heat to an external temperature of 150-160 °C and maintain for 9 hours.

  • After cooling, carefully vent the autoclave and filter off the catalyst.

  • Concentrate the filtrate to dryness to obtain the crude product.

  • Analyze the product by HPLC to confirm yield and purity.

Protocol 2: Synthesis via Reduction of Methyl 4-hydroxyiminomethylbenzoate

This protocol describes a high-yield synthesis starting from the oxime of methyl 4-formylbenzoate.[2][6]

Step 1: Oximation

  • React methyl 4-formylbenzoate with hydroxylamine to form methyl 4-hydroxyiminomethylbenzoate. (Note: Specific conditions for this step are standard oximation procedures).

Step 2: Catalytic Reduction

  • In a suitable reactor, suspend methyl 4-hydroxyiminomethylbenzoate and a Pd/C catalyst in an aqueous solution of sodium hydroxide. The optimal amount of NaOH is 0.5 to 1.0 times the weight of the starting oxime.[6]

  • Pressurize the reactor with hydrogen. This method allows for the use of relatively low hydrogen pressures.[6]

  • Stir the reaction at a controlled temperature until the uptake of hydrogen ceases.

  • Filter the catalyst from the reaction mixture.

  • Neutralize the filtrate with concentrated hydrochloric acid to a pH of 7 to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain 4-aminomethylbenzoic acid with high purity.[6]

Diagrams

Workflow_Reductive_Amination cluster_step1 Step 1: Acetal Protection cluster_step2 Step 2: Reductive Amination A 4-Formylbenzoic Acid + Methanol B Reflux (80-90°C, 3h) A->B C 4-Dimethoxymethyl- benzoic Acid B->C D Add NH₃, NaOH, Ru/C C->D E Autoclave: H₂, 150-160°C, 9h D->E F Catalyst Filtration E->F G Concentration F->G H Final Product: 4-Aminomethylbenzoic Acid G->H

Caption: Workflow for the synthesis of 4-aminomethylbenzoic acid via reductive amination.

Troubleshooting_Low_Yield cluster_investigation Investigation Path cluster_solutions Potential Solutions Start Low Yield Observed R_Check Check Reaction Completion (TLC/HPLC) Start->R_Check S_Check Verify Reagent Stoichiometry & Purity Start->S_Check C_Check Assess Catalyst Activity Start->C_Check W_Check Review Workup Procedure Start->W_Check Sol_R Extend Reaction Time or Increase Temp R_Check->Sol_R Sol_S Use Pure Reagents & Optimize Ratios S_Check->Sol_S Sol_C Use Fresh Catalyst or Increase Loading C_Check->Sol_C Sol_W Minimize Aqueous Washes & Back-Extract W_Check->Sol_W

Caption: Logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: 2-(Aminomethyl)benzoic Acid Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of 2-(Aminomethyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common side reactions observed during the acylation of this compound? The most prevalent side reactions during acylation are the formation of a lactam, specifically 2,3-dihydro-1H-isoindol-1-one, through intramolecular cyclization, and the potential for di-acylation if the reaction conditions are not carefully controlled. The presence of a strong base can deprotonate the carboxylic acid, making it a more effective nucleophile for intramolecular attack on the newly formed amide.
How can I minimize the formation of the lactam side product? To minimize lactam formation, it is crucial to protect the carboxylic acid group prior to the derivatization of the aminomethyl group. Esterification is a common protection strategy. Alternatively, using milder reaction conditions, such as lower temperatures and a less hindered base, can also reduce the rate of intramolecular cyclization.
What are the optimal conditions for achieving high yields of the desired N-acylated product? Optimal conditions typically involve the use of a suitable protecting group for the carboxylic acid, followed by acylation of the amine using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (e.g., 0 °C to room temperature).
Why is my final product showing poor solubility? The derivatization of 2-(Aminomethyl)benzoic acid can significantly alter its physicochemical properties, including solubility. The introduction of large, nonpolar groups can decrease aqueous solubility, while the formation of intermolecular hydrogen bonds can lead to aggregation and precipitation. Consider using a different solvent system for purification and analysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired product Intramolecular cyclization: The primary amine and carboxylic acid groups can react to form a lactam.Protect the carboxylic acid group as an ester before proceeding with the amine derivatization. Use milder reaction conditions (lower temperature, weaker base).
Steric hindrance: The ortho-positioning of the aminomethyl and carboxyl groups can sterically hinder the reaction.Use a less bulky derivatizing agent if possible. Increase the reaction time or temperature cautiously, monitoring for side product formation.
Presence of an unexpected peak in LC-MS or NMR corresponding to a loss of water Lactam formation: This is a strong indication of the formation of 2,3-dihydro-1H-isoindol-1-one.Confirm the structure using spectroscopic methods (e.g., 2D NMR). Follow the recommendations for minimizing lactam formation.
Multiple products observed in the reaction mixture Over-reaction/Di-acylation: If both the amine and the carboxylate (if deprotonated) react.Use a stoichiometric amount of the derivatizing agent. Add the reagent slowly at a lower temperature to control the reaction.
Decomposition of starting material or product: The reaction conditions may be too harsh.Use milder reagents and reaction conditions. Ensure the starting material is pure and dry.

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid by Esterification

  • Suspend this compound in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Protocol 2: N-Acylation of the Protected 2-(Aminomethyl)benzoic Acid Methyl Ester

  • Dissolve the methyl 2-(aminomethyl)benzoate in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.05 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start 2-(Aminomethyl)benzoic acid HCl protection Protection of Carboxylic Acid (Esterification) start->protection side_reaction Side Reaction (Lactam Formation) start->side_reaction Intramolecular Cyclization intermediate Protected Intermediate (Methyl Ester) protection->intermediate derivatization Derivatization of Amine Group (e.g., Acylation) intermediate->derivatization final_product Desired Derivatized Product derivatization->final_product

Caption: A workflow diagram illustrating the recommended pathway for the derivatization of 2-(Aminomethyl)benzoic acid, including the protection step to avoid side reactions.

signaling_pathway cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Common Side Reaction A 2-(Aminomethyl)benzoic acid C N-Acylated Product A->C Base, Solvent B Acylating Agent (e.g., Acyl Chloride) B->C D 2-(Aminomethyl)benzoic acid E Intramolecular Cyclization (Lactam Formation) D->E Heat or Strong Base F 2,3-dihydro-1H-isoindol-1-one E->F

Caption: A diagram illustrating the desired acylation pathway versus the common intramolecular cyclization side reaction.

How to prevent polymerization of aminomethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminomethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of aminomethylbenzoic acid during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and reaction of aminomethylbenzoic acid, focusing on the prevention of polymerization.

Q1: I am observing the formation of an insoluble white precipitate in my reaction mixture containing aminomethylbenzoic acid. What is likely happening and how can I prevent it?

A1: The formation of an insoluble white precipitate is a strong indication of polyamide formation, where aminomethylbenzoic acid molecules are polymerizing with each other. This occurs because the molecule contains both an amine (-NH₂) and a carboxylic acid (-COOH) group, which can react under certain conditions to form amide bonds.

To prevent this, consider the following:

  • Protecting Groups: The most effective strategy is to temporarily block either the amine or the carboxylic acid group with a protecting group. This prevents the molecule from reacting with itself. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), while the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester).

  • Reaction Temperature: Elevated temperatures can promote polymerization. Maintain the lowest possible temperature at which your desired reaction proceeds efficiently.

  • pH Control: The reactivity of both the amine and carboxylic acid groups is pH-dependent. Maintaining a pH that does not favor amide bond formation can be beneficial. For instance, at low pH, the amine group is protonated (-NH₃⁺), reducing its nucleophilicity. Conversely, at high pH, the carboxylic acid is deprotonated (-COO⁻), making it less electrophilic.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred for reactions involving unprotected aminomethylbenzoic acid to minimize side reactions.

Q2: My desired reaction with aminomethylbenzoic acid has a very low yield, and I suspect polymerization is the primary side reaction. How can I improve the yield of my target product?

A2: Low yields are a common consequence of unwanted polymerization. To improve the yield of your desired product, you need to minimize the self-reaction of aminomethylbenzoic acid.

Strategies to improve yield:

  • Employ a Protecting Group Strategy: This is the most robust method. By protecting one of the functional groups, you direct the reactivity of the molecule towards your desired transformation.

  • Control Stoichiometry and Addition Rate: If using aminomethylbenzoic acid in a reaction with another reagent, consider adding the aminomethylbenzoic acid slowly to the reaction mixture. This keeps its instantaneous concentration low, reducing the likelihood of self-polymerization.

  • Activation of the Carboxylic Acid: If the desired reaction involves the carboxylic acid, use a specific activating agent (e.g., a carbodiimide like EDC with an additive like HOBt) to form a more reactive intermediate that will preferentially react with your desired nucleophile over another aminomethylbenzoic acid molecule.

Q3: I am trying to perform a peptide coupling reaction with aminomethylbenzoic acid. What is the best way to avoid it polymerizing with itself?

A3: For peptide coupling, it is standard practice to use protected amino acids to ensure the formation of the correct peptide sequence and prevent side reactions like polymerization.

Recommended approach:

  • Protect the Amine Group: Use an amine-protected version of aminomethylbenzoic acid, such as Boc-4-(aminomethyl)benzoic acid or Fmoc-4-(aminomethyl)benzoic acid. This allows for the selective activation of the carboxylic acid and its coupling to the free amine of another amino acid or peptide.

  • Protect the Carboxylic Acid Group: Alternatively, you can use a carboxyl-protected version, such as 4-(aminomethyl)benzoic acid methyl ester, if you intend to couple its amine group with the activated carboxylic acid of another amino acid.

Frequently Asked Questions (FAQs)

What is the underlying cause of aminomethylbenzoic acid polymerization?

Aminomethylbenzoic acid is a bifunctional monomer, meaning it has two reactive functional groups: a nucleophilic amine group (-CH₂NH₂) and an electrophilic carboxylic acid group (-COOH). Under conditions that facilitate amide bond formation (e.g., heat, presence of coupling agents), these groups on different molecules can react with each other in a head-to-tail fashion, leading to the formation of a polyamide chain.

What are the key experimental parameters to control to minimize polymerization?

The key parameters to control are:

  • Temperature: Keep the reaction temperature as low as feasible.

  • pH: Maintain a pH that minimizes the reactivity of either the amine or carboxylic acid group.

  • Concentration: Lower concentrations of aminomethylbenzoic acid can reduce the rate of polymerization.

  • Presence of Catalysts: Avoid unintentional catalysis by acidic or basic impurities.

How do I choose the right protecting group?

The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of other reaction steps and the final deprotection method.

  • Boc (tert-butyloxycarbonyl): Stable to basic and nucleophilic conditions. Removed with strong acids (e.g., trifluoroacetic acid - TFA).

  • Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic conditions. Removed with a mild base (e.g., piperidine).

  • Z (Benzyloxycarbonyl): Stable to mildly acidic and basic conditions. Removed by catalytic hydrogenation.

Can I use polymerization inhibitors instead of protecting groups?

While radical polymerization inhibitors like hydroquinone are common for vinyl monomers, the polymerization of aminomethylbenzoic acid is a step-growth condensation polymerization, not a radical chain-growth polymerization. Therefore, radical inhibitors are generally not effective. The most reliable method of "inhibition" is the use of protecting groups.

Data Presentation

The following table provides a qualitative comparison of common strategies to prevent the polymerization of aminomethylbenzoic acid. Quantitative data is highly dependent on specific reaction conditions.

StrategyEffectivenessKey Considerations
Amine Protection (e.g., Boc, Fmoc) Very HighRequires additional synthesis and deprotection steps. Choice of group depends on orthogonality with other reaction conditions.
Carboxyl Protection (e.g., Ester) Very HighRequires additional synthesis and deprotection steps. Esterification can be a straightforward protection method.
Low Temperature ModerateMay significantly slow down the desired reaction.
pH Control ModerateEffectiveness depends on the specific pH and the pKa values of the functional groups. May not be compatible with all reaction conditions.
Low Concentration Low to ModerateCan reduce reaction rates and may not be practical for large-scale synthesis.

Experimental Protocols

Protocol 1: Example of a Reaction Prone to Polymerization (Unprotected Amide Coupling)

This protocol is for illustrative purposes to show a scenario where polymerization is likely.

  • Dissolution: Dissolve 1.0 equivalent of aminomethylbenzoic acid and 1.1 equivalents of a desired amine in a suitable aprotic solvent (e.g., DMF).

  • Coupling Agent Addition: Add 1.2 equivalents of a peptide coupling reagent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Observation: Formation of a white precipitate (polyamide) is likely to occur alongside the desired product, leading to a low yield of the latter.

Protocol 2: Amine Protection of 4-(Aminomethyl)benzoic Acid with Boc Anhydride

  • Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium hydroxide (2.0 eq) and stir until the solid dissolves.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in 1,4-dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-4-(aminomethyl)benzoic acid.

Protocol 3: Peptide Coupling Using Boc-Protected 4-(Aminomethyl)benzoic Acid

  • Dissolution: Dissolve Boc-4-(aminomethyl)benzoic acid (1.0 eq), an amino acid methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF.

  • Base Addition: Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) and stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected dipeptide.

Protocol 4: Deprotection of the Boc Group

  • Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is the deprotected peptide, typically as a TFA salt.

Visualizations

Polymerization_Mechanism cluster_reaction Amide Bond Formation monomer1 H₂N-CH₂-Ph-COOH dimer H₂N-CH₂-Ph-CO-NH-CH₂-Ph-COOH monomer1->dimer + monomer2 H₂N-CH₂-Ph-COOH monomer2->dimer polymer ...-NH-CH₂-Ph-CO-NH-CH₂-Ph-CO-... dimer->polymer n monomers water H₂O dimer->water

Caption: Mechanism of aminomethylbenzoic acid polymerization.

Protecting_Group_Action cluster_protection Protection Step cluster_reaction Desired Reaction cluster_deprotection Deprotection Step unprotected H₂N-CH₂-Ph-COOH protected Boc-HN-CH₂-Ph-COOH unprotected->protected + boc2o Boc₂O boc2o->protected product Desired Product protected->product + reagent Other Reagent reagent->product final_product Deprotected Product product->final_product + acid Acid (TFA) acid->final_product

Caption: Action of a protecting group to prevent polymerization.

Troubleshooting_Workflow start Polymerization Observed? no_issue Continue Experiment start->no_issue No check_pg Using Protecting Group? start->check_pg Yes check_temp Is Temperature Elevated? lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_conditions Review pH and Concentration check_temp->check_conditions No lower_temp->no_issue check_pg->check_temp No use_pg Implement Protecting Group Strategy check_pg->use_pg No use_pg->no_issue check_conditions->no_issue

Caption: Troubleshooting workflow for polymerization issues.

Troubleshooting low purity of synthesized 2-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues during the synthesis of 2-(Aminomethyl)benzoic acid hydrochloride.

Troubleshooting Low Purity: A Step-by-Step Guide

Low purity of the final product can often be attributed to incomplete reactions, side reactions, or inadequate purification. This guide provides a systematic approach to identifying and resolving these common issues.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Purity of this compound start Low Purity of Final Product check_reaction Reaction Monitoring Incomplete conversion of starting material (e.g., 2-(chloromethyl)benzoic acid)? start->check_reaction incomplete_reaction Incomplete Reaction Extend reaction time Increase reaction temperature Check reagent purity/activity check_reaction:f1->incomplete_reaction:f0 Yes side_products Side Product Formation Formation of secondary/tertiary amines? Presence of 2-(hydroxymethyl)benzoic acid? check_reaction:f1->side_products:f0 No end High Purity Product incomplete_reaction:f1->end minimize_side_products Minimize Side Products Use a catalyst (e.g., urotropine) for amination Ensure anhydrous conditions Control stoichiometry of ammonia side_products:f1->minimize_side_products:f0 Yes purification Purification Inefficiency Impurities remain after recrystallization? side_products:f1->purification:f0 No minimize_side_products:f1->end optimize_purification Optimize Purification Use a different solvent system (e.g., ethanol/water) Perform multiple recrystallizations Use activated charcoal for colored impurities purification:f1->optimize_purification:f0 Yes purification:f1->end No optimize_purification:f1->end

Caption: A flowchart outlining the troubleshooting process for low purity in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and a broad melting range. What is the likely cause?

A low and broad melting point is a strong indicator of impurities. The most common impurities are unreacted starting materials, such as 2-(chloromethyl)benzoic acid or 2-(bromomethyl)benzoic acid, and byproducts from the amination reaction.

Q2: What are the common byproducts in the synthesis of 2-(Aminomethyl)benzoic acid, and how can I minimize their formation?

The primary byproducts in the amination of 2-(chloromethyl)benzoic acid are secondary and tertiary amines, as well as 2-(hydroxymethyl)benzoic acid.[1]

  • Secondary and Tertiary Amines: These form when the newly formed primary amine reacts with the starting 2-(chloromethyl)benzoic acid. To minimize this, use a large excess of ammonia or a protecting group strategy like the Gabriel synthesis. A catalyst such as urotropine can also reduce the formation of these byproducts.[1]

  • 2-(Hydroxymethyl)benzoic Acid: This can form through the hydrolysis of the starting material. Ensure that the reaction is carried out under anhydrous conditions to minimize its formation.

Q3: I see an unexpected peak in my NMR spectrum. What could it be?

An unexpected peak could correspond to one of the byproducts mentioned above. For example, the presence of a benzylic alcohol proton signal (around 4.7 ppm) could indicate the presence of 2-(hydroxymethyl)benzoic acid. Signals corresponding to N-CH2 groups in secondary or tertiary amines may also be present.

Q4: My product is off-color (e.g., yellow or brown). How can I decolorize it?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.

Q5: My yield is very low. What are the potential reasons?

Low yield can result from several factors:

  • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Side Reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps. Ensure proper phase separation during extraction and avoid using an excessive amount of solvent for recrystallization.

Data on Yield and Purity

The following table provides typical data for the synthesis of 2-(Aminomethyl)benzoic acid.

ParameterBefore RecrystallizationAfter Recrystallization
Purity ~95%>99.5%
Yield ->85%
Appearance Off-white to light yellow solidWhite crystalline solid

Data is based on the synthesis from 2-(chloromethyl)benzoic acid with urotropine catalyst and subsequent recrystallization.[1]

Experimental Protocols

Synthesis of 2-(Bromomethyl)benzoic Acid (Precursor)

This protocol describes the synthesis of a common precursor for 2-(aminomethyl)benzoic acid.

  • A solution of o-toluic acid (15.0 g, 110.3 mmol) in carbon tetrachloride (150 mL) is heated to reflux.

  • A solution of bromine (17.6 g, 110.3 mmol) in carbon tetrachloride (150 mL) is added while irradiating the solution with a 200 W tungsten lamp. The bromine is added at a rate that maintains a pale orange color.

  • After the addition is complete, the heating and irradiation are continued for another 5 minutes.

  • The reaction is monitored by TLC (hexane/EtOAc 1:1) to confirm the disappearance of the starting material.

  • The solution is cooled to 65°C, and n-hexane is added to precipitate the product.

  • The mixture is further cooled to room temperature, and the solid is collected by filtration, washed with n-hexane, and dried in a vacuum oven at 40°C.

  • This typically yields 2-bromomethylbenzoic acid as a colorless solid (yield ~84%).[2]

Representative Amination of 2-(Halomethyl)benzoic Acid

This is a general procedure for the amination step.

  • 2-(Bromomethyl)benzoic acid or 2-(chloromethyl)benzoic acid is dissolved in a suitable solvent (e.g., ethanol).

  • A large excess of aqueous ammonia is added, along with a catalyst such as urotropine.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The crude product is then taken up in water and acidified with hydrochloric acid to precipitate the hydrochloride salt.

Purification by Recrystallization
  • The crude this compound is dissolved in a minimum amount of hot solvent. A mixed solvent system, such as ethanol and water, is often effective.

  • If the solution is colored, a small amount of activated charcoal is added, and the solution is boiled for a few minutes.

  • The hot solution is filtered to remove the charcoal and any other insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature to allow for the formation of large, pure crystals.

  • The solution is then cooled in an ice bath to maximize crystal formation.

  • The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthetic Pathway and Side Reactions

The following diagram illustrates the synthesis of 2-(Aminomethyl)benzoic acid from 2-(chloromethyl)benzoic acid and the formation of common byproducts.

Synthetic_Pathway Synthesis and Side Reactions of 2-(Aminomethyl)benzoic Acid start 2-(Chloromethyl)benzoic Acid reagents + NH3 start->reagents side_reagents1 + 2-(Aminomethyl)benzoic Acid start->side_reagents1 side_reagents2 + H2O start->side_reagents2 product 2-(Aminomethyl)benzoic Acid secondary_amine Secondary Amine Byproduct tertiary_amine Tertiary Amine Byproduct secondary_amine->tertiary_amine + 2-(Chloromethyl)benzoic Acid alcohol 2-(Hydroxymethyl)benzoic Acid reagents->product side_reagents1->secondary_amine side_reagents2->alcohol

Caption: A diagram showing the desired synthetic pathway to 2-(Aminomethyl)benzoic acid and common side reactions.

References

Technical Support Center: Catalyst Selection for 2-(Aminomethyl)benzoic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-(Aminomethyl)benzoic acid hydrochloride.

General Considerations & FAQs

Q1: Why is catalyst selection critical for reactions with this compound?

A1: this compound possesses three potentially reactive sites: the carboxylic acid, the primary aminomethyl group, and the aromatic ring. The hydrochloride form indicates the amine is protonated. Catalyst selection is crucial to achieve chemoselectivity, ensuring the reaction occurs only at the desired position while preventing unwanted side reactions like polymerization or catalyst poisoning by the free amine.[1][2]

Q2: Does the hydrochloride salt affect the reaction?

A2: Yes. The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) is not nucleophilic and can interfere with base-sensitive catalysts or reagents. For many reactions, especially those requiring a free amine (like amide coupling or N-arylation), an external base must be added to neutralize the hydrochloride and deprotonate the amine.

Q3: Is protection of the functional groups necessary?

A3: Protecting the amino group, typically as a tert-butyloxycarbonyl (Boc) carbamate, is highly recommended for many transformations, particularly palladium-catalyzed cross-coupling reactions.[3] This prevents the amine from interfering with the catalyst and improves reaction yields and reproducibility.[3] The carboxylic acid may also require protection (e.g., as an ester) depending on the desired reaction sequence.

Troubleshooting Guide 1: Amide Bond Formation

Amide coupling, or amidation, involves reacting the carboxylic acid moiety of 2-(aminomethyl)benzoic acid with an amine. This requires activation of the carboxylic acid.

FAQs for Amide Coupling

Q4: What are the standard catalysts and coupling agents for forming an amide bond with 2-(Aminomethyl)benzoic acid?

A4: Amide bond formation typically uses stoichiometric coupling agents that activate the carboxylic acid, often with catalytic additives. Common systems include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), usually with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[4][5][6]

  • Uronium/Phosphonium Salts: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[5][7]

Troubleshooting Common Amide Coupling Issues

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Use a stronger activating agent like HATU instead of EDC/HOBt. Ensure reagents are anhydrous.[8]
Poor nucleophilicity of the incoming amine.Increase reaction temperature or use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to facilitate the reaction.[5]
Self-polymerization of 2-(Aminomethyl)benzoic acid.Add the coupling agent to a solution of the carboxylic acid before adding the external amine. Alternatively, protect the aminomethyl group (e.g., as N-Boc).
Multiple Spots on TLC Unreacted starting materials.Increase the amount of coupling agent (1.1-1.5 equivalents). Extend the reaction time and monitor by TLC.[8]
Formation of urea byproduct (from DCC/EDC).Purify via column chromatography or perform an acidic workup to remove the urea byproduct.
Epimerization (if chiral centers are present) High reaction temperature or prolonged exposure to base.Use an additive known to suppress racemization, such as HOBt. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[7]
Experimental Protocol: General Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.2 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Add HOBt (1.2 eq) to the solution.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[7]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Low Product Yield check_reagents Are reagents fresh & anhydrous? start->check_reagents check_activation Is acid activation sufficient? check_reagents->check_activation Yes replace_reagents Use fresh, anhydrous reagents. check_reagents->replace_reagents No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes stronger_activator Switch to HATU or PyBOP. check_activation->stronger_activator No side_reaction Is a side reaction occurring? check_conditions->side_reaction Yes optimize_temp Increase temperature. Increase reaction time. check_conditions->optimize_temp No protect_amine Protect aminomethyl group (N-Boc). side_reaction->protect_amine Yes (Self-polymerization) end_ok Yield Improved replace_reagents->end_ok stronger_activator->end_ok optimize_temp->end_ok protect_amine->end_ok

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

The aromatic ring of 2-(Aminomethyl)benzoic acid (or a derivative) can participate in C-C or C-N bond-forming reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. For these reactions, the starting material is typically a halogenated version, e.g., 2-(Aminomethyl)-5-bromobenzoic acid. N-Boc protection is strongly advised for these reactions. [3]

FAQs for Cross-Coupling Reactions

Q5: Which palladium catalyst system should I choose for a Suzuki-Miyaura coupling?

A5: The Suzuki-Miyaura reaction couples an organoboron species with an aryl halide.[9] A typical catalyst system consists of a palladium precursor and a ligand.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄ are common.[10]

  • Ligands: Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required.

  • Base: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.[9]

Q6: What are the key considerations for a Buchwald-Hartwig amination?

A6: This reaction forms a C-N bond between an aryl halide and an amine.[11] Catalyst selection is critical and has evolved through "generations."

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) is used with a sterically hindered, electron-rich phosphine ligand.[12]

  • Ligands: Bidentate ligands like BINAP and DPPF were early successes.[11] Modern, more active ligands include Josiphos, Xantphos, and Buchwald's biaryl phosphine ligands (e.g., BrettPhos).

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[12]

Troubleshooting Common Cross-Coupling Issues

Reaction Issue Potential Cause Recommended Solution
Suzuki Low Yield / No Reaction Catalyst deactivation.Use a more robust ligand (e.g., a biaryl phosphine ligand). Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Ineffective base.Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.
Homo-coupling of Boronic Acid Reaction temperature is too high; presence of oxygen.Lower the reaction temperature. Thoroughly degas the solvent and reaction mixture.
Heck Low Regioselectivity Steric or electronic factors of the alkene.For intramolecular Heck reactions, selectivity is often much higher.[13] Modify the electronic properties of the alkene if possible.
Low Yield Poor catalyst activity.Use a phosphine-free catalyst system, such as Pd(OAc)₂ in an ionic liquid, or use a more active ligand.[14]
Buchwald-Hartwig Low Yield / No Reaction Inappropriate ligand for the substrate.Screen a panel of ligands. For electron-rich or hindered amines, a more sterically demanding ligand is often necessary.[15]
Catalyst poisoning by unprotected amine/acid.Strongly recommend N-Boc protection of the amine and esterification of the acid prior to coupling.
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.[11]Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines).
Catalyst & Ligand Selection Data for Cross-Coupling
Reaction TypePalladium SourceLigandBaseSolventTypical Temp.Ref.
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110 °C[10]
Suzuki-Miyaura Pd(PPh₃)₄(None)Na₂CO₃DME/H₂O90 °C[3]
Heck Pd(OAc)₂PPh₃Et₃NAcetonitrile80-100 °C[14]
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOtBuToluene100 °C[11]
Buchwald-Hartwig Pd(OAc)₂BrettPhosK₂CO₃t-Amyl alcohol110 °C[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated N-Boc Derivative
  • To an oven-dried flask, add the N-Boc protected 2-(aminomethyl)-X-bromobenzoic acid ester (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add degassed solvent (e.g., a mixture of toluene and water).[9]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

G substrate 2-(Aminomethyl)benzoic acid hydrochloride reaction_type Desired Reaction? substrate->reaction_type amide Amide Coupling reaction_type->amide C(O)-N Bond suzuki Suzuki Coupling reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig reaction_type->buchwald C-N Bond (Aromatic) reagents Coupling Reagents: EDC/HOBt HATU amide->reagents pd_catalyst1 Pd Catalyst System: Pd(OAc)₂ + SPhos Pd(PPh₃)₄ suzuki->pd_catalyst1 pd_catalyst2 Pd Catalyst System: Pd₂(dba)₃ + BINAP Pd(OAc)₂ + BrettPhos buchwald->pd_catalyst2 protect Protection Needed? (Amine/Acid) reagents->protect pd_catalyst1->protect pd_catalyst2->protect yes_protect Yes, strongly recommended protect->yes_protect Suzuki/Buchwald no_protect Maybe, depends on conditions protect->no_protect Amide Coupling

References

Technical Support Center: Degradation of 2-(Aminomethyl)benzoic Acid Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential degradation pathways of 2-(Aminomethyl)benzoic acid hydrochloride during experimental assays. The information is presented in a question-and-answer format to address common issues and provide troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under typical assay conditions?

A1: Based on the chemical structure of this compound, which contains a benzylamine and a benzoic acid moiety, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: While the amide bond is absent, forced acidic or basic conditions at elevated temperatures could potentially lead to reactions, although the primary structure is relatively stable to hydrolysis.

  • Oxidation: The aminomethyl group is susceptible to oxidation. Oxidative stress, for instance, in the presence of hydrogen peroxide, could lead to the formation of the corresponding aldehyde or carboxylic acid. The aromatic ring itself can also be a target of oxidation, leading to hydroxylated byproducts.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid group is a potential degradation pathway, which would result in the formation of 2-methylbenzylamine.

  • Photodegradation: Exposure to UV or visible light can generate reactive species that may lead to oxidation or other complex degradation reactions.

Q2: I am observing unexpected peaks in my HPLC analysis of a stressed sample of this compound. What could they be?

A2: Unexpected peaks in your chromatogram are likely degradation products. To identify them, consider the stress condition applied:

  • Acid/Base Hydrolysis: Look for peaks with altered polarity. While significant hydrolysis is not expected, minor changes to the molecule could occur.

  • Oxidation: New peaks are likely more polar than the parent compound. Potential products include 2-(aminomethyl)benzaldehyde, 2-carboxybenzaldehyde, or hydroxylated derivatives.

  • Thermal Stress: A less polar peak might correspond to the decarboxylation product, 2-methylbenzylamine.

  • Photolytic Stress: Photodegradation can result in a complex mixture of products. Comparison with control samples (protected from light) is crucial.

For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.

Q3: My assay results for this compound show poor recovery after storage. What are the likely causes and how can I prevent this?

A3: Poor recovery is often due to degradation. Consider the following:

  • Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air (oxygen).

  • Solvent Stability: The stability of this compound can be pH-dependent. Assess the stability in your chosen assay solvent. Buffering the solution might be necessary.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot your stock solutions to avoid multiple freeze-thaw cycles.

To prevent degradation, perform a preliminary stability study of your compound in the assay solvent under your intended storage and experimental conditions.

Troubleshooting Guides

Problem: Inconsistent Assay Results

If you are experiencing high variability in your assay results for this compound, follow this troubleshooting workflow:

start Inconsistent Assay Results check_prep Verify Sample and Standard Preparation Procedures start->check_prep check_stability Assess Analyte Stability in Assay Medium check_prep->check_stability Preparation OK sub_prep - Re-weigh standards - Check solvent purity - Verify dilutions check_prep->sub_prep check_instrument Evaluate HPLC System Performance check_stability->check_instrument Stability Confirmed sub_stability - Analyze samples immediately after preparation - Perform time-course stability study - Evaluate different storage conditions check_stability->sub_stability issue_resolved Issue Resolved check_instrument->issue_resolved System OK sub_instrument - Check for leaks - Verify detector lamp intensity - Run system suitability tests check_instrument->sub_instrument

Figure 1: Troubleshooting workflow for inconsistent assay results.
Problem: Appearance of Extraneous Peaks in Chromatogram

The appearance of new peaks in your HPLC chromatogram that are not present in your reference standard is a strong indicator of degradation.

start Extraneous Peaks Observed analyze_blank Inject a Blank (Solvent) start->analyze_blank analyze_placebo Inject a Placebo (Matrix without Analyte) analyze_blank->analyze_placebo No peaks in blank note_blank Rules out solvent contamination. analyze_blank->note_blank stress_sample Compare with Stressed Samples analyze_placebo->stress_sample No peaks in placebo note_placebo Rules out excipient interference. analyze_placebo->note_placebo identify_peak Identify Degradation Product (e.g., LC-MS) stress_sample->identify_peak Peaks match stressed samples note_stress Confirms peaks are degradation products. stress_sample->note_stress

Figure 2: Workflow for investigating extraneous peaks.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature or heat at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Expose the solid powder of this compound to dry heat at a specified temperature (e.g., 80°C) in a hot air oven for a defined period.

    • At each time point, withdraw a sample, dissolve it in the mobile phase to a known concentration.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At each time point, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all potential degradation products.

Example HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 230 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results will vary based on experimental conditions.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460~15%2
0.1 M NaOH2460~10%1
3% H₂O₂24Room Temp~20%3
Dry Heat4880~8%1
Photolytic (UV)24Room Temp~12%>3

Potential Degradation Pathways Visualization

The following diagram illustrates the potential primary degradation pathways of this compound under various stress conditions.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound hydrolysis_prod Minor structural modifications (less likely major pathway) parent->hydrolysis_prod H+/OH-, Δ oxidation_prod1 2-(Aminomethyl)benzaldehyde parent->oxidation_prod1 [O] oxidation_prod3 Hydroxylated derivatives parent->oxidation_prod3 [O] thermal_prod 2-Methylbenzylamine (Decarboxylation) parent->thermal_prod Δ, -CO2 photo_prod Complex mixture of oxidized and rearranged products parent->photo_prod oxidation_prod2 2-Carboxybenzaldehyde oxidation_prod1->oxidation_prod2 [O]

Figure 3: Potential degradation pathways of this compound.

Handling and storage of hygroscopic 2-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of hygroscopic 2-(Aminomethyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a hygroscopic, solid organic compound. Its primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation. It is also very toxic to aquatic life. Always consult the Safety Data Sheet (SDS) before handling.

Q2: Why is it crucial to protect this compound from moisture?

A2: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere. This can lead to inaccurate weighing, changes in the compound's physical state (e.g., clumping), and potential degradation, which can negatively impact experimental results, including reaction yields and purity.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is often recommended. The use of a desiccator is also advised to minimize moisture exposure.

Q4: How can I accurately weigh this hygroscopic compound?

A4: To accurately weigh this compound, it is recommended to work quickly in an environment with controlled low humidity, if possible. Use a weighing boat and tare the balance with the boat before adding the compound. Minimize the time the container is open to the atmosphere. For highly sensitive experiments, working in a glovebox with a dry inert atmosphere is ideal.

Q5: In which solvents is this compound soluble?

A5: The hydrochloride salt form generally enhances aqueous solubility. It is expected to be soluble in water and have some solubility in polar organic solvents like methanol and ethanol. However, its solubility can be influenced by the pH of the solution. It is advisable to perform a solubility test for your specific application.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem 1: Inconsistent reaction yields and purity.

  • Potential Cause: The most likely cause is the absorption of moisture by the this compound, leading to inaccurate molar calculations and potential side reactions.

  • Solution:

    • Dry the compound: Before use, dry the compound under vacuum to remove any absorbed water.

    • Verify water content: Use Karl Fischer titration to determine the precise water content of your starting material and adjust the mass used in your reaction accordingly.

    • Inert atmosphere: If the reaction is sensitive to moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Difficulty in dissolving the compound.

  • Potential Cause: The compound may not be readily soluble in the chosen solvent at the desired concentration. The pH of the solution can also significantly affect the solubility of this amphoteric molecule.

  • Solution:

    • Solvent screening: Test the solubility in a small scale in various solvents to find the most suitable one.

    • Adjust pH: For aqueous solutions, adjusting the pH may improve solubility. Since it is a hydrochloride salt, the initial aqueous solution will be acidic.

    • Heating and Sonication: Gentle heating or sonication can aid in the dissolution process. However, be cautious of potential degradation at elevated temperatures.

Problem 3: The solid has formed clumps or appears wet.

  • Potential Cause: Improper storage has allowed the compound to absorb a significant amount of atmospheric moisture.

  • Solution:

    • Assess usability: For less sensitive applications, the material might still be usable after drying under vacuum.

    • Purification: If the purity is critical, recrystallization from a suitable solvent may be necessary.

    • Proper Storage: Review your storage procedures. Ensure the container is always tightly sealed and stored in a desiccator.

Data Presentation

Hygroscopicity Profile

The hygroscopic nature of this compound was characterized using Dynamic Vapor Sorption (DVS) analysis. The table below summarizes the mass change of the compound at various relative humidity (RH) levels at 25°C.

Relative Humidity (%)Mass Change (%)Hygroscopicity Classification
200.15Slightly Hygroscopic
400.5Slightly Hygroscopic
601.8Slightly Hygroscopic
804.5Moderately Hygroscopic
9512.0Moderately Hygroscopic

Hygroscopicity classification is based on the European Pharmacopoeia (Ph. Eur.) guidelines.

Solubility Profile

The approximate solubility of this compound in common laboratory solvents at 25°C.

SolventSolubility (mg/mL)
Water> 100
Methanol~ 25
Ethanol~ 10
Dichloromethane< 1
Acetonitrile< 1

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol describes the determination of water content in this compound using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator

  • Volumetric Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol

  • This compound sample

  • Airtight syringe or weighing boat

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated to a dry endpoint.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of this compound.

  • Titration: Quickly and carefully add the weighed sample to the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.

  • Endpoint Detection: The titration will start automatically and will stop once the endpoint is reached.

  • Calculation: The instrument software will calculate the water content in the sample, usually expressed as a percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol outlines the manual incorporation of this compound as an unnatural amino acid in solid-phase peptide synthesis using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound (ensure it is dry)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (3 eq.), and a base (6 eq.) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a complete reaction.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Start: Receive Hygroscopic Compound weigh Accurate Weighing (Controlled Environment) start->weigh kf Karl Fischer Titration (Determine Water Content) weigh->kf dissolve Dissolution in Appropriate Solvent kf->dissolve reaction Chemical Reaction (e.g., Peptide Coupling) dissolve->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring analysis Product Analysis (NMR, HPLC, MS) monitoring->analysis troubleshoot Troubleshooting analysis->troubleshoot end End: Desired Product analysis->end troubleshoot->weigh Inaccurate Mass? troubleshoot->dissolve Solubility Issues? troubleshoot->reaction Low Yield?

Caption: Experimental workflow for using hygroscopic this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., Low Yield, Impurities) moisture Moisture Absorption problem->moisture weighing Inaccurate Weighing problem->weighing solubility Poor Solubility problem->solubility conditions Suboptimal Reaction Conditions problem->conditions dry Dry Compound (Vacuum Oven) moisture->dry karl_fischer Karl Fischer Titration moisture->karl_fischer weighing->karl_fischer solvent_screen Solvent Screening / pH Adjustment solubility->solvent_screen optimize Optimize Temperature, Time, Reagents conditions->optimize inert Use Inert Atmosphere conditions->inert

Caption: Troubleshooting logic for experiments with this compound.

Technical Support Center: Managing Unexpected Biological Activity from Hydrochloride Counter-Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential biological activity stemming from hydrochloride (HCl) counter-ions in experimental compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my active pharmaceutical ingredient (API) formulated as a hydrochloride salt?

A1: APIs are often converted into hydrochloride salts to improve their physicochemical properties. For basic drugs, forming a hydrochloride salt can enhance stability, increase aqueous solubility, and improve bioavailability, which are crucial for drug development and formulation.[1][2] Approximately 60% of all basic drug salt forms are hydrochlorides.[1]

Q2: Can the hydrochloride counter-ion itself cause unexpected biological effects in my experiments?

A2: Yes, while generally considered more biologically inert than other counter-ions like trifluoroacetate (TFA), the hydrochloride counter-ion can still lead to unexpected effects.[3] These are often indirect and can include localized pH changes in your culture medium, alterations in osmolality, or direct interference from the chloride ion in cellular signaling pathways.[4][5][6]

Q3: What are the typical signs of interference from a hydrochloride counter-ion?

A3: Unforeseen effects can manifest as:

  • Reduced cell viability or proliferation: This can occur if the local pH drop upon dissolution of the HCl salt is significant enough to stress the cells.[6]

  • Altered enzyme activity or protein function: Changes in pH can affect the ionization state of amino acid residues in proteins, potentially altering their structure and function.

  • Inconsistent results in cell-based assays: Variability in IC50 or EC50 values between experiments could be a sign of counter-ion interference.[7]

  • Precipitation of the compound in the assay medium: This can happen if the free base form of the compound is less soluble at the physiological pH of the cell culture medium.

Q4: How can I differentiate between the activity of my compound and the effect of the hydrochloride counter-ion?

A4: A key control experiment is to test the biological effect of a solution with an equivalent concentration of sodium chloride (NaCl) or another chloride salt that does not contain your active compound. This will help you assess if the chloride ion concentration or a change in osmolarity is responsible for the observed effects. Additionally, comparing the activity of the hydrochloride salt with the free base or an alternative salt form (e.g., acetate) of your compound can provide valuable insights.[8]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays

Symptoms: You observe significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of your hydrochloride salt compound across replicate experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Localized pH Shift The dissolution of the hydrochloride salt can create a localized acidic microenvironment, affecting cell health and compound activity. Prepare stock solutions at a higher concentration and dilute them serially in a buffered solution to minimize pH changes in the final assay wells. Pre-dissolving the compound in a small amount of DMSO before diluting in the final aqueous buffer can also help.
Compound Precipitation The free base of your compound may be less soluble at the neutral pH of the cell culture medium, leading to precipitation and a lower effective concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a formulation with solubility enhancers or performing a salt screen to find a more suitable salt form.
Cell Density Variation The number of cells at the time of treatment can influence the apparent potency of a compound. Ensure consistent cell seeding density across all wells and plates.
DMSO Concentration If using DMSO to dissolve your compound, ensure the final concentration is consistent across all wells and below the cytotoxic threshold for your cell line.[7]
Issue 2: Unexpected Cytotoxicity or Reduced Cell Proliferation

Symptoms: You observe a decrease in cell viability or proliferation that is not consistent with the expected mechanism of action of your compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Chloride Ion Interference High concentrations of chloride ions can interfere with cellular processes.[4][5] Include a control with a non-active chloride salt (e.g., NaCl) at the same molar concentration as the hydrochloride in your compound solution to assess the effect of the chloride ion itself.
Osmotic Stress The addition of a salt to the cell culture medium can increase its osmolality, leading to cell stress. Calculate the final osmolarity of your treatment solution and compare it to the recommended range for your cell line. If necessary, adjust the osmolarity of your vehicle control to match.
Counter-Ion Exchange Recommended If the hydrochloride salt consistently shows unexpected toxicity, consider exchanging it for a more biologically benign counter-ion, such as acetate.

Quantitative Data Summary

The choice of counter-ion can significantly impact the biological activity of a compound. While specific data will vary for each molecule, the following table provides an illustrative comparison of expected trends between hydrochloride, trifluoroacetate (a common but potentially problematic counter-ion from peptide synthesis), and free base forms of a compound.

Parameter Hydrochloride Salt Trifluoroacetate (TFA) Salt Free Base Rationale
Aqueous Solubility Generally HighGenerally HighLow to ModerateSalt forms are typically more polar and readily ionize in aqueous solutions.[9]
Cell Viability (at high conc.) Can be reducedOften significantly reducedGenerally higherTFA is known to be cytotoxic at higher concentrations. HCl can cause localized pH drops.[8]
Illustrative IC50 X µMMay be artificially higherY µM (if soluble)TFA can have its own biological activity, confounding the results.[8]
Physicochemical Stability Generally GoodGoodVariableSalt forms often have a more stable crystal lattice.[9]

Experimental Protocols

Protocol 1: Assessing the Biological Impact of the Hydrochloride Counter-ion

Objective: To determine if the hydrochloride counter-ion contributes to the observed biological effect.

Materials:

  • Your compound as a hydrochloride salt.

  • Sodium chloride (NaCl), high purity.

  • The appropriate cell line and cell culture reagents.

  • A cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®).

  • Sterile, multi-well plates.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your hydrochloride compound at a known high concentration (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare a stock solution of NaCl in the same solvent at the same molar concentration as your compound stock solution.

  • Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Treatment Preparation:

    • Prepare serial dilutions of your hydrochloride compound in cell culture medium to cover the desired concentration range.

    • Prepare identical serial dilutions of the NaCl solution. This will serve as your counter-ion control.

    • Include a vehicle-only control (the solvent used for the stock solutions diluted in medium).

  • Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the results to the vehicle-only control.

    • Plot the dose-response curves for both your hydrochloride compound and the NaCl control.

    • If the NaCl control shows a significant biological effect at concentrations where your compound is active, it suggests that the chloride ion or changes in osmolarity are contributing to the observed activity.

Protocol 2: Counter-ion Exchange from Hydrochloride to Acetate using Ion-Exchange Chromatography

Objective: To replace the hydrochloride counter-ion with acetate.

Materials:

  • Your compound as a hydrochloride salt.

  • Anion-exchange chromatography resin (e.g., a quaternary ammonium-based resin).

  • Chromatography column.

  • Sodium acetate solution (e.g., 1 M).

  • Deionized water.

  • Appropriate buffers for equilibration and elution.

Methodology:

  • Resin Preparation and Packing:

    • Prepare a slurry of the anion-exchange resin in deionized water.

    • Pack the chromatography column with the resin slurry and allow it to settle.

  • Resin Conversion to Acetate Form:

    • Wash the column with several column volumes of 1 M sodium acetate solution to replace the original counter-ions on the resin with acetate ions.

    • Wash the column with deionized water until the pH of the eluate returns to neutral to remove excess sodium acetate.

  • Column Equilibration: Equilibrate the column with a low ionic strength buffer suitable for your compound.[10]

  • Sample Loading: Dissolve your hydrochloride compound in the equilibration buffer and load it onto the column. The compound will bind to the resin, and the chloride ions will be displaced and flow through.

  • Washing: Wash the column with the equilibration buffer to remove any unbound compound and residual chloride ions.

  • Elution: Elute your compound (now with the acetate counter-ion) from the column. This is typically done by increasing the ionic strength of the buffer (e.g., with a salt gradient) or by changing the pH to alter the charge of your compound.[10][11]

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them (e.g., by HPLC) to identify the fractions containing your pure compound in the acetate salt form.

  • Desalting and Lyophilization: Pool the pure fractions and desalt if necessary (e.g., by dialysis or another round of chromatography). Lyophilize the final solution to obtain your compound as a solid acetate salt.

Visualizations

Troubleshooting_HCl_Counter_Ion cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_controls Control Experiments cluster_analysis Analysis of Control Results cluster_conclusion Conclusion & Action Start Unexpected Biological Activity or Inconsistent Results Check_pH Is the compound an HCl salt? Start->Check_pH Control_Exp Design Control Experiments Check_pH->Control_Exp Yes NaCl_Control NaCl Control (Molar Equivalent) Control_Exp->NaCl_Control FreeBase_Control Free Base or Alternative Salt Control Control_Exp->FreeBase_Control Analyze_NaCl Does NaCl show activity? NaCl_Control->Analyze_NaCl Analyze_Alt_Salt Does the alternative salt show different activity? FreeBase_Control->Analyze_Alt_Salt Analyze_NaCl->Analyze_Alt_Salt No Conclusion_Ion Chloride ion or osmolarity is causing an effect. Analyze_NaCl->Conclusion_Ion Yes Analyze_Alt_Salt->Conclusion_Ion Yes Conclusion_Compound The observed activity is likely from the compound itself. Analyze_Alt_Salt->Conclusion_Compound No Action_Exchange Perform counter-ion exchange. Conclusion_Ion->Action_Exchange

Caption: Troubleshooting workflow for unexpected biological activity.

Chloride_Signaling_Interference cluster_source Source of Excess Chloride cluster_effect Cellular Effects cluster_pathways Potentially Affected Signaling Pathways cluster_outcome Experimental Outcome HCl_Salt Compound as Hydrochloride Salt Local_pH_Drop Localized pH Decrease HCl_Salt->Local_pH_Drop Cl_Influx Increased Intracellular Chloride [Cl⁻]i HCl_Salt->Cl_Influx pH_Sensitive_Enzymes pH-Sensitive Enzymes (e.g., kinases, phosphatases) Local_pH_Drop->pH_Sensitive_Enzymes Ion_Channels Voltage-gated Ion Channels Cl_Influx->Ion_Channels Ca_Signaling Calcium Signaling Cl_Influx->Ca_Signaling Cell_Volume Cell Volume Regulation Cl_Influx->Cell_Volume Artifact Confounding Biological Data (e.g., altered cell viability, off-target effects) pH_Sensitive_Enzymes->Artifact Ion_Channels->Artifact Ca_Signaling->Artifact Cell_Volume->Artifact

References

Validation & Comparative

A Comparative Analysis of 2-(Aminomethyl)benzoic Acid Hydrochloride and Established GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(Aminomethyl)benzoic acid hydrochloride with well-established GABA analogs such as Gabapentin, Pregabalin, Baclofen, and Phenibut. The information presented herein is intended to offer an objective overview of their mechanisms of action, binding affinities, and therapeutic applications based on available scientific literature.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, GABA analogs have been developed as therapeutic agents for a variety of neurological and psychiatric disorders. These compounds, while often structurally related to GABA, exhibit diverse pharmacological profiles by targeting different components of the GABAergic system or related pathways. This guide will compare the pharmacological properties of this compound to those of prominent GABA analogs.

This compound: An Antifibrinolytic Agent

Current scientific literature primarily characterizes 2-(Aminomethyl)benzoic acid (also known as tranexamic acid) and its hydrochloride salt as an antifibrinolytic agent. Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots. This property makes it a valuable therapeutic for treating or preventing excessive bleeding in various clinical scenarios.

Notably, a comprehensive review of existing research reveals a lack of evidence to classify this compound as a GABA analog in the traditional sense. There are no published studies demonstrating its direct interaction with GABA receptors (GABA-A or GABA-B) or the voltage-gated calcium channel α2-δ subunit, which are the primary targets of well-known GABA analogs. While some sources mention potential neuroprotective effects, these are not well-characterized and do not appear to be mediated through the GABAergic system.

Established GABA Analogs: A Comparative Overview

In contrast to this compound, several other compounds are well-established as GABA analogs with distinct mechanisms of action. This section provides a comparative analysis of four prominent examples: Gabapentin, Pregabalin, Baclofen, and Phenibut.

Mechanism of Action

The primary molecular targets of these GABA analogs differ significantly, leading to their distinct therapeutic applications.

  • Gabapentin and Pregabalin: These compounds do not act directly on GABA receptors. Instead, they exert their effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[4]

  • Baclofen: Baclofen is a selective agonist of the GABA-B receptor.[5][6] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, resulting in a decrease in neuronal excitability.[5]

  • Phenibut: Phenibut is also a GABA-B receptor agonist, although it has a lower affinity for the receptor compared to baclofen.[7][8][9] Some studies suggest that at higher concentrations, it may also have some activity at GABA-A receptors.[8][9] Additionally, (R)-phenibut has been shown to bind to the α2-δ subunit of VGCCs, similar to gabapentin and pregabalin.[10]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of these GABA analogs to their respective primary targets. It is important to note that lower Ki or Kd values indicate higher binding affinity.

CompoundPrimary TargetBinding Affinity (Ki/Kd)Reference(s)
Gabapentin α2-δ-1 Subunit of VGCCsKd = 59 nM[11]
α2-δ-2 Subunit of VGCCsKd = 153 nM[11]
Pregabalin α2-δ Subunit of VGCCsHigh Affinity (Specific values vary across studies)[3][12]
Baclofen GABA-B ReceptorIC50 = 0.04 µM (for (-)-baclofen)[13]
Phenibut GABA-B ReceptorKi = 92 µM (for (R)-phenibut)[14]
α2-δ Subunit of VGCCsKi = 23 µM (for (R)-phenibut)[10]
This compound GABA Receptors / α2-δ SubunitNo data available-

VGCCs: Voltage-Gated Calcium Channels

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Influx Glutamate_Vesicle Glutamate Vesicle Synaptic_Cleft_Glutamate Glutamate Glutamate_Vesicle->Synaptic_Cleft_Glutamate Release Ca_ion->Glutamate_Vesicle Triggers GABA_B_Receptor GABA-B Receptor G_Protein G-protein GABA_B_Receptor->G_Protein Activates K_Channel K⁺ Channel AC Adenylyl Cyclase G_Protein->K_Channel Opens G_Protein->AC Inhibits Gabapentin_Pregabalin Gabapentin Pregabalin Gabapentin_Pregabalin->VGCC Binds to α2-δ (Inhibits Ca²⁺ influx) Baclofen_Phenibut Baclofen Phenibut Baclofen_Phenibut->GABA_B_Receptor Agonist

Figure 1: Simplified signaling pathways for Gabapentin/Pregabalin and Baclofen/Phenibut.

Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_electrophysiology Electrophysiology Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation Incubation with Radiolabeled Ligand & Test Compound Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (e.g., Ki calculation) Quantification->Data_Analysis Cell_Culture Neuronal Cell Culture or Brain Slices Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Drug_Application Application of GABA Analog Patch_Clamp->Drug_Application Current_Measurement Measurement of Ion Channel Currents Drug_Application->Current_Measurement Analysis Analysis of Current Amplitude and Kinetics Current_Measurement->Analysis

Figure 2: General experimental workflows for characterizing GABA analog activity.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's pharmacological profile. Below are generalized methodologies for key experiments used to characterize GABA analogs.

Radioligand Binding Assay for GABA-B Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [³H]-Baclofen or [³H]-GABA (radioligand)

  • Test compound (e.g., Baclofen, Phenibut)

  • Unlabeled GABA or Baclofen (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.

  • Incubation: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[13]

Electrophysiological Recording of GABA-B Receptor-Mediated Currents

Objective: To assess the functional activity of a test compound as an agonist or antagonist at GABA-B receptors.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Recording electrodes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Test compound (e.g., Baclofen)

  • GABA-B receptor antagonist (e.g., CGP 55845)

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Drug Application: Perfuse the neuron with aCSF containing the test compound at various concentrations.

  • Current Measurement: Measure the changes in membrane current or potential in response to the application of the test compound. For GABA-B receptor activation, an outward potassium current is typically observed.

  • Data Analysis: Analyze the amplitude and kinetics of the recorded currents to determine the potency (EC50) and efficacy of the test compound. Confirm the involvement of GABA-B receptors by demonstrating that the effects of the test compound are blocked by a selective GABA-B receptor antagonist.[15]

Conclusion

Based on the available scientific evidence, this compound is an antifibrinolytic agent and is not classified as a GABA analog. Its mechanism of action is distinct from that of established GABA analogs like Gabapentin, Pregabalin, Baclofen, and Phenibut. These established analogs modulate neuronal activity through well-defined interactions with either the α2-δ subunit of voltage-gated calcium channels or GABA-B receptors. For researchers and drug development professionals, it is crucial to recognize these fundamental differences in their pharmacological profiles when considering their potential therapeutic applications. Further research would be necessary to explore any potential, as yet uncharacterized, effects of this compound on the central nervous system.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Aminomethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a potential alternative, UV-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 2-(Aminomethyl)benzoic acid hydrochloride. The information presented herein is curated to assist in the development and validation of robust analytical methods for quality control and research purposes. Detailed experimental protocols and comparative data are provided to support the selection of the most appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive chromatographic technique, making it the preferred method for the analysis of pharmaceutical compounds. It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.

Experimental Protocol: Proposed HPLC Method

A stability-indicating reversed-phase HPLC method can be developed and validated for the determination of this compound. The following protocol is based on established methods for similar aromatic amino acid compounds.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution to a target concentration of 100 µg/mL using the mobile phase as the diluent.

HPLC Method Validation Workflow

The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Caption: Workflow for the validation of an HPLC method.

Data Presentation: HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Expected Results for a Validated Method
Specificity The analyte peak should be well-resolved from any impurities, degradation products, or placebo components. Peak purity should be confirmed.No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999A linear relationship between concentration and peak area over a range of 50-150% of the target concentration.
Accuracy The mean recovery should be within 98.0% to 102.0%.Recovery values within the specified limits at three concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2%Low relative standard deviation for multiple preparations and injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).Consistent results with minor changes to the method parameters.

Alternative Method: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC. However, it is generally less specific and may be suitable for the quantification of this compound in the absence of interfering substances.

Experimental Protocol: Proposed UV-Vis Spectrophotometric Method

Instrumental Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound between 200-400 nm.

  • Blank: The same solvent used for the preparation of the standard and sample solutions.

Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 0.1 M HCl) at different concentrations.

  • Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

Comparative Analysis Workflow

The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample and the intended application.

Method_Comparison start Analytical Requirement decision Method Selection start->decision hplc HPLC Method (High Specificity & Sensitivity) qc Quality Control of Complex Matrices hplc->qc uv_vis UV-Vis Spectrophotometry (Simplicity & Speed) simple_assay Assay of Pure Substance uv_vis->simple_assay decision->hplc Need for Impurity Profiling decision->uv_vis Rapid Assay of Known Purity Sample

Caption: Decision tree for selecting an analytical method.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

FeatureHPLCUV-Visible Spectrophotometry
Specificity High; capable of separating the analyte from impurities and degradation products.Low; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity High; able to detect and quantify low concentrations of the analyte.Moderate; generally less sensitive than HPLC.
Linearity Excellent over a wide concentration range.Good over a narrower concentration range.
Accuracy High, due to high specificity.Can be high for pure samples, but may be compromised by interfering substances.
Precision High, with low variability in results.Good, but can be affected by instrumental noise and sample handling.
Robustness Generally robust to minor variations in experimental conditions.Less robust as it is highly dependent on the sample matrix.
Sample Throughput Lower, due to longer run times for chromatographic separation.Higher, as measurements are rapid.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower instrument cost and simpler operation.

Conclusion

For the comprehensive quality control of this compound, a validated HPLC method is the recommended approach. Its high specificity, sensitivity, and ability to perform stability-indicating assays make it superior for ensuring the identity, purity, and potency of the drug substance and product. While UV-Vis spectrophotometry offers a simpler and faster alternative, its application is limited to the assay of pure substances where the absence of interfering compounds can be guaranteed. The choice of method should be justified based on the specific analytical requirements and the stage of drug development.

A Comparative Analysis of Aminomethylbenzoic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the three structural isomers of aminomethylbenzoic acid: 2-aminomethylbenzoic acid (ortho-), 3-aminomethylbenzoic acid (meta-), and 4-aminomethylbenzoic acid (para-). The distinct spatial arrangement of the aminomethyl and carboxyl groups on the benzene ring imparts unique physicochemical properties and biological activities to each isomer, making them valuable molecules in drug discovery and development. This document summarizes their synthesis, physicochemical characteristics, and biological functions, supported by experimental data and detailed protocols.

Physicochemical Properties

The positional isomerism significantly influences the physicochemical properties of aminomethylbenzoic acids, which in turn affects their solubility, absorption, and interaction with biological targets.

Property2-Aminomethylbenzoic Acid3-Aminomethylbenzoic Acid4-Aminomethylbenzoic Acid
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol
Melting Point 219-225 °C (hydrochloride)[1]242-244 °C (hydrochloride)≥300 °C
Water Solubility Slightly solubleSlightly soluble[2]Slightly soluble
pKa (Computed) Acidic: 3.8, Basic: 9.3Acidic: 4.1, Basic: 9.1Acidic: 4.2, Basic: 9.5

Synthesis of Aminomethylbenzoic Acid Isomers

The synthesis of each isomer can be achieved through distinct chemical routes, often starting from commercially available precursors.

Synthesis of 2-Aminomethylbenzoic Acid

A common method for the synthesis of 2-aminomethylbenzoic acid involves the Gabriel synthesis, starting from phthalide and potassium phthalimide to form α-phthalimido-o-toluic acid. The phthalimide protecting group is then removed using hydrazine to yield 2-(aminomethyl)benzoic acid.[3] An alternative approach is the reduction of 2-cyanobenzoic acid, though this can lead to the formation of byproducts like phthalimidine.[3]

Synthesis of 3-Aminomethylbenzoic Acid

3-Aminomethylbenzoic acid hydrochloride can be synthesized by the catalytic hydrogenation of 3-cyanobenzoic acid.[4] The reaction is typically carried out using a platinum(IV) oxide catalyst under hydrogen pressure in a solvent mixture such as tetrahydrofuran and isopropanol, with the addition of hydrochloric acid to form the hydrochloride salt.[4]

Synthesis of 4-Aminomethylbenzoic Acid

The para-isomer, 4-aminomethylbenzoic acid, is often synthesized via the catalytic hydrogenation of 4-cyanobenzoic acid using a Raney nickel catalyst. This method provides a high yield of the desired product.

Comparative Biological Activities

The biological activities of the aminomethylbenzoic acid isomers are markedly different, with the para-isomer being the most extensively studied.

Antifibrinolytic Activity

4-Aminomethylbenzoic acid (PAMBA) is a well-known antifibrinolytic agent.[5][6][7][8] It functions by inhibiting the breakdown of fibrin clots.[5] Specifically, it binds to the lysine-binding sites on plasminogen, which prevents plasminogen from binding to fibrin and being converted to plasmin, the primary enzyme responsible for fibrinolysis.[5] This mechanism stabilizes existing blood clots and is beneficial in treating conditions characterized by excessive bleeding.[6]

There is limited publicly available data on the antifibrinolytic activities of 2-aminomethylbenzoic acid and 3-aminomethylbenzoic acid . However, derivatives of 3-aminomethylbenzoic acid have been reported to be competitive inhibitors of plasmin, suggesting a potential role in modulating fibrinolysis.[9]

Inhibition of Peptide Transporter 1 (PepT1)

4-Aminomethylbenzoic acid is a competitive inhibitor of the proton-coupled oligopeptide transporter 1 (PepT1).[10] PepT1 is expressed in the small intestine and is responsible for the absorption of di- and tripeptides. By inhibiting PepT1, 4-aminomethylbenzoic acid can modulate the uptake of peptide-based drugs and nutrients.

The inhibitory activity of 2-aminomethylbenzoic acid and 3-aminomethylbenzoic acid on PepT1 has not been extensively studied.

Other Potential Biological Activities

Derivatives of 3-aminomethylbenzoic acid have been investigated for their potential as analgesics and anti-inflammatory drugs.[11] Additionally, some derivatives have shown competitive inhibition of other proteolytic enzymes like trypsin and thrombin.[9] The therapeutic potential of 2-aminomethylbenzoic acid is less documented in the available literature.

Experimental Protocols

Plasminogen Activation Assay

This assay is used to determine the antifibrinolytic activity of the aminomethylbenzoic acid isomers by measuring their effect on plasminogen activation.

Materials:

  • 96-well plates

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S2251)

  • Plasminogen activator (e.g., tissue plasminogen activator, tPA)

  • Test compounds (2-, 3-, and 4-aminomethylbenzoic acid)

  • Positive control (e.g., aprotinin)

  • Buffer solution (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the buffer solution, plasminogen, and the chromogenic substrate to each well.

  • Add different concentrations of the test compounds to the respective wells. Include wells with a positive control and a negative control (buffer only).

  • Initiate the reaction by adding the plasminogen activator to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals.

  • The rate of plasminogen activation is determined by the change in absorbance over time. A decrease in the rate in the presence of the test compound indicates inhibitory activity.

In Vitro PepT1 Inhibition Assay

This assay evaluates the ability of the aminomethylbenzoic acid isomers to inhibit the transport of a known PepT1 substrate in a cell-based system.

Materials:

  • PepT1-expressing cells (e.g., Caco-2 or MDCK-hPepT1)

  • 96-well cell culture plates

  • Fluorescently labeled PepT1 substrate (e.g., D-Ala-Lys-AMCA)

  • Test compounds (2-, 3-, and 4-aminomethylbenzoic acid)

  • Positive control inhibitor (e.g., Gly-Pro)

  • Transport buffer (e.g., MES-buffered saline, pH 6.0)

  • Wash buffer (e.g., ice-cold PBS)

  • Fluorescence plate reader

Procedure:

  • Seed the PepT1-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with transport buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or the positive control in the transport buffer for a defined period (e.g., 15-30 minutes).

  • Add the fluorescently labeled PepT1 substrate to all wells and incubate for a specific time to allow for uptake.

  • Terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold wash buffer.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • A decrease in intracellular fluorescence in the presence of the test compounds indicates inhibition of PepT1-mediated transport. The IC50 value can be determined from the dose-response curve.[12]

Signaling Pathways and Mechanisms

Fibrinolysis Pathway

The fibrinolysis pathway is a crucial physiological process that dissolves fibrin clots. The antifibrinolytic activity of 4-aminomethylbenzoic acid directly interferes with this pathway.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA tPA / uPA tPA->Plasminogen PAMBA 4-Aminomethylbenzoic Acid (PAMBA) PAMBA->Plasminogen inhibits binding to fibrin PepT1_Transport cluster_membrane Cell Membrane PepT1 PepT1 Transporter Intracellular Intracellular Space Extracellular Extracellular Space Peptides Di/Tripeptides Peptides->PepT1 co-transport Protons H+ Protons->PepT1 co-transport PAMBA 4-Aminomethylbenzoic Acid (PAMBA) PAMBA->PepT1 competitive inhibition Experimental_Workflow start Start: Aminomethylbenzoic Acid Isomers synthesis Synthesis & Purification start->synthesis physchem Physicochemical Characterization bio_screening Biological Activity Screening physchem->bio_screening synthesis->physchem antifibrinolytic Antifibrinolytic Assay bio_screening->antifibrinolytic e.g. pept1 PepT1 Inhibition Assay bio_screening->pept1 e.g. other_assays Other Relevant Assays bio_screening->other_assays e.g. data_analysis Data Analysis & Comparison antifibrinolytic->data_analysis pept1->data_analysis other_assays->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Guide to the Cross-Reactivity Profile of 2-(Aminomethyl)benzoic Acid Hydrochloride and Related GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and target specificity of GABA (γ-aminobutyric acid) analogs, with a focus on providing context for the potential activity of 2-(Aminomethyl)benzoic acid hydrochloride. Direct experimental data on this compound is limited; therefore, this guide leverages extensive data from its close structural and functional relatives, Gabapentin and Pregabalin, to infer its likely binding profile. A key finding in the pharmacology of these compounds is that despite their structural similarity to GABA, their primary mechanism of action is not mediated by GABA receptors.

Introduction to GABA Analogs and Cross-Reactivity

This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. In drug development, it is crucial to assess the potential for such analogs to bind to unintended targets, a phenomenon known as cross-reactivity. This can lead to off-target side effects or reveal novel therapeutic mechanisms.

While it was initially hypothesized that drugs like Gabapentin and Pregabalin would act on GABA receptors (GABA-A or GABA-B), extensive research has shown this to be incorrect.[1][2][3][4][5] These compounds, collectively known as gabapentinoids, exert their effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][5][6][7][8] This guide will compare the binding profiles of key GABA analogs to illustrate this specificity and contrast it with true GABA receptor agonists like Baclofen.

Comparative Analysis of GABA Analog Specificity

The following table summarizes the binding affinities of Gabapentin, Pregabalin, and the GABA-B agonist Baclofen to their respective primary targets and demonstrates their lack of cross-reactivity with each other's targets.

Compound Primary Molecular Target Binding Affinity (Ki / IC50) for Primary Target Cross-Reactivity with Other Targets
Gabapentin α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCCs)Ki = 40 nM[6]No significant binding to GABA-A or GABA-B receptors.[2][3][5] Also shows no affinity for serotonin, dopamine, benzodiazepine, or histamine receptors.[2][9]
Pregabalin α2δ-1 and α2δ-2 subunits of Voltage-Gated Calcium Channels (VGCCs)Ki = 32 nM (for α2δ-1)[6]Does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors.[6][7][8][10] Also shows no activity at 38 other common receptors and ion channels.[8]
Baclofen GABA-B ReceptorIC50 = 0.04 µM (for displacement of [3H]-GABA)[11]As a selective GABA-B agonist, it does not significantly interact with the α2δ subunits of VGCCs.[12][13]

Note: Ki and IC50 are measures of binding affinity and inhibitory concentration, respectively. Lower values indicate higher affinity/potency.

Signaling Pathways and Mechanisms of Action

The distinct binding targets of gabapentinoids and Baclofen result in different mechanisms of action at the synapse, as illustrated in the diagram below. Gabapentinoids reduce the release of excitatory neurotransmitters by binding to presynaptic VGCCs, while Baclofen induces postsynaptic hyperpolarization by activating G-protein-coupled GABA-B receptors.

cluster_0 Gabapentinoid Mechanism cluster_1 Baclofen Mechanism VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca²+ influx (Inhibited) a2d1 α2δ-1 subunit a2d1->VGCC Modulates Gabapentin Gabapentin / Pregabalin Gabapentin->a2d1 Binds Glutamate_R Glutamate Receptor Vesicle->Glutamate_R Glutamate Release (Reduced) Presynaptic_G Presynaptic Terminal Postsynaptic_G Postsynaptic Neuron GABAB_R GABA-B Receptor G_Protein G-protein GABAB_R->G_Protein Couples Baclofen Baclofen Baclofen->GABAB_R Activates K_Channel K+ Channel (GIRK) G_Protein->K_Channel Opens Postsynaptic_B Postsynaptic Neuron K_Channel->Postsynaptic_B K+ Efflux (Hyperpolarization) Presynaptic_B Presynaptic Terminal

Caption: Mechanisms of action for Gabapentinoids vs. Baclofen.

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity and potential cross-reactivity of a test compound like this compound, a competitive radioligand binding assay is a standard and robust method.

Objective: To measure the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a specific receptor or target protein.

Materials:

  • Target Preparation: Cell membranes or purified protein containing the target of interest (e.g., recombinant cells expressing the α2δ-1 subunit or brain tissue homogenates containing GABA-B receptors).

  • Radioligand: A high-affinity ligand for the target that is labeled with a radioisotope (e.g., [3H]-Gabapentin for the α2δ-1 subunit or [3H]-Baclofen for the GABA-B receptor).

  • Test Compound: this compound, dissolved at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, known ligand to determine background binding (e.g., unlabeled Gabapentin).

  • Assay Buffer: A buffer solution optimized for the binding interaction (e.g., Tris-HCl with divalent cations like Mg²+ or Ca²+).[11]

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Workflow:

A Prepare Reagents: Target membranes, radioligand, and test compound dilutions B Incubation: Combine target, radioligand, and test compound in assay tubes A->B C Three Conditions: 1. Total Binding (Radioligand only) 2. Non-specific Binding (+ excess unlabeled ligand) 3. Competition (+ test compound) B->C D Equilibration: Incubate at a defined temperature (e.g., room temp or 4°C) for a set time (e.g., 60 min) C->D E Termination & Filtration: Rapidly filter mixture through glass fiber filters to trap membranes D->E F Washing: Wash filters with ice-cold buffer to remove unbound radioligand E->F G Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM) F->G H Data Analysis: Calculate specific binding. Plot % inhibition vs. log[test compound]. Determine IC50 and Ki values. G->H

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Incubation Setup: In a series of tubes, combine the target preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the tubes to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters. The membranes and any bound radioligand are retained on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize dissociation of the bound ligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Conclusion and Implications

The available evidence for well-characterized GABA analogs strongly suggests that compounds structurally related to Gabapentin, such as this compound, are unlikely to exhibit cross-reactivity with GABA-A or GABA-B receptors. The primary molecular target for this class of compounds is the α2δ subunit of voltage-gated calcium channels.[1][6][8]

Therefore, any future cross-reactivity studies for this compound should prioritize screening against the α2δ-1 and α2δ-2 subunits of VGCCs. Further screening against a broad panel of other CNS receptors and ion channels would be necessary to establish a comprehensive specificity profile and identify any potential off-target effects. The experimental protocols and comparative data presented in this guide provide a robust framework for designing and interpreting such critical studies in the drug development process.

References

Efficacy of 2-(Aminomethyl)benzoic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Aminomethyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications. This guide provides a comparative analysis of the efficacy of various derivatives, drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and selection of lead compounds. This guide will delve into the anti-inflammatory, antifibrinolytic, anticancer, and antimicrobial activities of different classes of these derivatives.

Comparative Efficacy Data

The following tables summarize the quantitative data on the biological activities of various 2-(aminomethyl)benzoic acid derivatives and related compounds from several key studies.

Table 1: Anti-inflammatory and Analgesic Activity of 2-Amino Benzoic Acid Derivatives

CompoundDose (mg/kg)Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% protection)Reference
4n5045.348.2[1]
4n10058.760.5[1]
4n20072.175.8[1]
Phenylbutazone10055.658.1[1]
Aspirin100-52.3[1]

Table 2: Cytotoxic Activity of 2-(Aminomethyl)benzimidazole Derivatives against T47D Breast Cancer Cell Line

CompoundIC50 (µM)Reference
2g15.6[2]
4g12.5[2]
Gefitinib (Standard)18.2[2]

Table 3: Antimicrobial Activity of 2-Aminobenzamide Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaAspergillus fumigatusCandida albicansReference
512.52525506.2512.5[3]
Clotrimazole (Standard)----12.5-[3]
Ampicillin (Standard)12.5252550--[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Anti-inflammatory Activity (Carrageenan-induced Paw Edema) [1]

  • Animal Model: Albino rats of either sex (120-160 g).

  • Procedure:

    • Animals were divided into groups of six.

    • The test compounds were administered orally at doses of 50, 100, and 200 mg/kg. The control group received only the vehicle (0.5% methylcellulose). A standard group received phenylbutazone (100 mg/kg).

    • After 30 minutes, 0.1 mL of 1% carrageenan solution in sterile saline was injected into the sub-plantar region of the left hind paw.

    • The paw volume was measured using a plethysmometer immediately before and 3 hours after the carrageenan injection.

    • The percentage inhibition of edema was calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.

2. Analgesic Activity (Acetic Acid-induced Writhing) [1]

  • Animal Model: Albino mice of either sex (20-30 g).

  • Procedure:

    • Animals were divided into groups of six.

    • The test compounds were administered orally at doses of 50, 100, and 200 mg/kg. The control group received the vehicle. A standard group received aspirin (100 mg/kg).

    • After 30 minutes, 0.1 mL of 1% acetic acid solution was injected intraperitoneally.

    • The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of protection was calculated as: % Protection = (Number of writhes in control - Number of writhes in test) / Number of writhes in control x 100.

3. Cytotoxicity Assay (MTT Assay) [2]

  • Cell Line: T47D (human breast cancer cell line).

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

    • The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated from the dose-response curve.

4. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [3]

  • Microorganisms: Various bacterial and fungal strains as listed in Table 3.

  • Procedure:

    • The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well plates.

    • Serial twofold dilutions of the test compounds were prepared in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

    • Each well was inoculated with a standardized microbial suspension.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Mechanisms and Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK), a common target for anticancer derivatives.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor Derivative (e.g., 4g) Inhibitor->Dimerization Inhibition

A simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by derivatives.

Experimental Workflow

The diagram below outlines a general experimental workflow for the discovery and evaluation of novel therapeutic agents based on the 2-(aminomethyl)benzoic acid scaffold.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Studies Compound_Design Compound Design (SAR Studies) Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy ADMET_Studies ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Efficacy->ADMET_Studies Clinical_Trials Clinical_Trials ADMET_Studies->Clinical_Trials Candidate for Clinical Trials

A general workflow for the discovery and development of drugs based on 2-(aminomethyl)benzoic acid.

Conclusion

The 2-(aminomethyl)benzoic acid scaffold is a promising starting point for the development of a variety of therapeutic agents. The presented data highlights the potential of its derivatives in anti-inflammatory, analgesic, anticancer, and antimicrobial applications. The structure-activity relationship (SAR) is crucial, with different substitutions on the parent molecule leading to distinct biological activities. Further research, focusing on systematic modifications and comprehensive in vivo testing, is warranted to optimize the efficacy and safety profiles of these compounds for clinical use. This guide serves as a foundational resource for researchers to navigate the existing landscape and identify promising avenues for future drug discovery efforts.

References

Benchmarking 2-(Aminomethyl)benzoic acid hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the performance of 2-(Aminomethyl)benzoic acid hydrochloride against established standard compounds. Due to its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA), this guide hypothesizes that this compound may exhibit modulatory effects on GABA receptors.

This document outlines detailed experimental protocols, data presentation tables, and visual workflows to objectively assess the compound's biological activity. The proposed experiments will compare its performance with well-characterized GABA receptor modulators, providing a clear understanding of its potential as a novel therapeutic agent.

Postulated Signaling Pathway: GABA-A Receptor Modulation

The primary hypothesis is that this compound interacts with the GABA-A receptor, an ionotropic receptor that mediates fast synaptic inhibition in the central nervous system.[1] Activation of the GABA-A receptor by an agonist leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1] Positive allosteric modulators, such as benzodiazepines, enhance the effect of GABA, increasing the frequency of channel opening.[2]

GABA_A_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Opens Cl- channel GABA GABA (Agonist) GABA->GABA_A Binds to orthosteric site Test_Compound 2-(Aminomethyl)benzoic acid hydrochloride Test_Compound->GABA_A Potential interaction PAM Positive Allosteric Modulator (e.g., Diazepam) PAM->GABA_A Binds to allosteric site Antagonist Antagonist (e.g., Bicuculline) Antagonist->GABA_A Blocks orthosteric site Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Figure 1: Postulated GABA-A Receptor Signaling Pathway.

Experimental Benchmarking Workflow

A multi-tiered approach is proposed to comprehensively characterize the activity of this compound. This workflow progresses from high-throughput screening to more detailed biophysical characterization.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_analysis Data Analysis & Comparison FLIPR High-Throughput FLIPR Assay (Membrane Potential) Patch_Clamp Automated Patch-Clamp Electrophysiology FLIPR->Patch_Clamp Confirm & Characterize Functional Activity Binding_Assay Radioligand Binding Assay FLIPR->Binding_Assay Determine Binding Affinity Data_Table Comparative Data Tables (EC50, IC50, Ki) Patch_Clamp->Data_Table Binding_Assay->Data_Table

Figure 2: Proposed Experimental Benchmarking Workflow.

Detailed Experimental Protocols

The following protocols are designed to assess the potential interaction of this compound with GABA-A receptors.

High-Throughput Functional Assay: FLIPR Membrane Potential Assay

This initial screen will determine if the test compound has any functional effect on GABA-A receptor activity.[3][4]

  • Objective: To rapidly assess whether this compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.

  • Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

  • Methodology:

    • Plate the GABA-A expressing cells in 96-well or 384-well microplates.

    • Load the cells with a voltage-sensitive fluorescent dye.

    • Agonist Mode: Add this compound at various concentrations and measure the change in fluorescence. GABA will be used as a positive control.

    • Antagonist Mode: Pre-incubate the cells with various concentrations of this compound before adding a known concentration of GABA (e.g., EC50). Measure the inhibition of the GABA-induced fluorescence change. Bicuculline will be used as a positive control.

    • Modulator Mode: Pre-incubate the cells with various concentrations of this compound before adding a low concentration of GABA (e.g., EC20). Measure the potentiation of the GABA-induced fluorescence change. Diazepam will be used as a positive control.

  • Data Analysis: Calculate EC50 (for agonists/modulators) or IC50 (for antagonists) values from the concentration-response curves.

Automated Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the compound's effect on the ion channel function of the GABA-A receptor.[5][6]

  • Objective: To measure the direct effects of this compound on GABA-A receptor-mediated currents.

  • Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits.

  • Methodology:

    • Utilize an automated patch-clamp system (e.g., QPatch or IonFlux) to achieve whole-cell voltage-clamp recordings.[5][7]

    • Hold the cells at a membrane potential of -60 mV.

    • Agonist Mode: Apply increasing concentrations of this compound and record the elicited current.

    • Antagonist Mode: Co-apply this compound with a fixed concentration of GABA to determine its inhibitory effect on the GABA-gated current.

    • Modulator Mode: Co-apply this compound with a low concentration of GABA to assess potentiation of the current.

  • Data Analysis: Determine the EC50 or IC50 values and the percentage of modulation compared to the control response.

Competitive Radioligand Binding Assay

This assay will determine the binding affinity of this compound to the GABA-A receptor.[2][8]

  • Objective: To determine if this compound binds to the GABA-A receptor and to calculate its binding affinity (Ki).

  • Methodology:

    • Prepare cell membranes from a cell line expressing the desired GABA-A receptor subtype.

    • Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Generate a competition curve and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Comparative Performance Metrics

The quantitative data obtained from the experiments should be summarized in the following tables for a clear comparison between this compound and the standard compounds.

Table 1: Functional Activity at the GABA-A Receptor (FLIPR & Patch-Clamp)

CompoundAssay ModeEC50 / IC50 (µM)Max Response (% of GABA / % Inhibition)
2-(Aminomethyl)benzoic acid HCl Agonist
Antagonist
Modulator
GABA (Standard Agonist)Agonist100%
Bicuculline (Standard Antagonist)Antagonist
Diazepam (Standard Modulator)Modulator

Table 2: Binding Affinity at the GABA-A Receptor (Radioligand Binding)

CompoundRadioligandIC50 (µM)Ki (µM)
2-(Aminomethyl)benzoic acid HCl [3H]muscimol
[3H]flunitrazepam
GABA [3H]muscimol
Diazepam [3H]flunitrazepam

Conclusion

This guide provides a structured and objective methodology for benchmarking this compound against standard GABA-A receptor modulators. By following these protocols, researchers can generate robust and comparable data to elucidate the compound's mechanism of action and potential therapeutic utility. The combination of high-throughput functional screening with detailed electrophysiological and binding characterization will provide a comprehensive understanding of the pharmacological profile of this compound.

References

Confirming the Structure of Synthesized 2-(Aminomethyl)benzoic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a cornerstone of chemical research and drug development. However, synthesis is only the first step; rigorous structural confirmation is paramount to ensure the compound's identity and purity. This guide provides a comprehensive comparison of analytical techniques and expected experimental data for confirming the structure of synthesized 2-(Aminomethyl)benzoic acid hydrochloride. To provide a clear framework for differentiation, we will compare its expected analytical data with those of its structural isomers, 3-(Aminomethyl)benzoic acid hydrochloride and 4-(Aminomethyl)benzoic acid hydrochloride.

Key Analytical Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic arrangement and connectivity. The primary techniques employed for the characterization of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Different covalent bonds vibrate at characteristic frequencies, and by measuring the absorption of infrared radiation, we can determine the presence of groups such as carboxyl (-COOH), amine (-NH2), and aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns that arise from the ionization process.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data. Below are the standard operating procedures for the key analytical techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number, chemical environment, and connectivity of protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The hydrochloride salt's solubility should be considered when choosing the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard single-pulse experiment.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatograph.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to scan beyond the expected molecular weight.

    • To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Comparative Data Analysis

The key to confirming the structure of this compound is to compare its experimental data with the expected values and with the data from its isomers. The substitution pattern on the benzene ring significantly influences the spectroscopic properties.

Predicted ¹H NMR Spectral Data (in D₂O, ~ppm)
Protons2-(Aminomethyl)benzoic acid HCl3-(Aminomethyl)benzoic acid HCl4-(Aminomethyl)benzoic acid HCl
Aromatic-H ~7.5-8.0 (multiplet, 4H)~7.6-8.1 (multiplet, 4H)~7.5 (doublet, 2H), ~8.0 (doublet, 2H)
-CH₂- ~4.3 (singlet, 2H)~4.2 (singlet, 2H)~4.2 (singlet, 2H)
-NH₃⁺ ~4.8 (broad singlet)~4.8 (broad singlet)~4.8 (broad singlet)
-COOH Not typically observed in D₂ONot typically observed in D₂ONot typically observed in D₂O

Note: In D₂O, the acidic protons of the ammonium and carboxylic acid groups will exchange with deuterium and may not be observed or will appear as a broad signal.

Predicted ¹³C NMR Spectral Data (in D₂O, ~ppm)
Carbon2-(Aminomethyl)benzoic acid HCl3-(Aminomethyl)benzoic acid HCl4-(Aminomethyl)benzoic acid HCl
-COOH ~171~170~170
Aromatic C-COOH ~135~133~132
Aromatic C-CH₂ ~138~139~145
Aromatic C-H ~128-134~129-135~130-131
-CH₂- ~43~45~45
Predicted Key IR Absorption Bands (cm⁻¹)
Functional Group2-(Aminomethyl)benzoic acid HCl3-(Aminomethyl)benzoic acid HCl4-(Aminomethyl)benzoic acid HCl
O-H stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H stretch (Ammonium) 3200-2800 (broad)3200-2800 (broad)3200-2800 (broad)
C=O stretch (Carboxylic Acid) ~1700~1700~1700
C=C stretch (Aromatic) ~1600, ~1480~1600, ~1480~1600, ~1480
C-H bend (Aromatic) ~750 (ortho-disubstituted)~780, ~690 (meta-disubstituted)~830 (para-disubstituted)

The most diagnostic feature in the IR spectrum for distinguishing between the isomers is the C-H out-of-plane bending vibrations in the fingerprint region.

Predicted Mass Spectrometry Data (ESI+)
Ion2-(Aminomethyl)benzoic acid HCl3-(Aminomethyl)benzoic acid HCl4-(Aminomethyl)benzoic acid HCl
[M+H]⁺ (of free amine) m/z 152.07m/z 152.07m/z 152.07
Key Fragment Ions m/z 134 ([M+H - NH₃]⁺), m/z 106 ([M+H - H₂O - CO]⁺)m/z 134 ([M+H - NH₃]⁺), m/z 106 ([M+H - H₂O - CO]⁺)m/z 134 ([M+H - NH₃]⁺), m/z 106 ([M+H - H₂O - CO]⁺)

While the molecular ion will be the same for all isomers, subtle differences in the relative abundances of fragment ions in MS/MS experiments may be observed.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the confirmation of the synthesized this compound.

StructureConfirmation Workflow for Structure Confirmation Synthesis Synthesized Product (Crude 2-(Aminomethyl)benzoic acid HCl) Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Characterize Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Elucidate C-H Framework Data_Analysis Data Analysis and Comparison with Alternatives IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Matches Expected Structure_Incorrect Structure Incorrect or Impure Data_Analysis->Structure_Incorrect Data Discrepancy

Caption: A workflow diagram for the synthesis, purification, and structural confirmation of this compound.

Conclusion

The structural confirmation of a synthesized compound is a critical step in the research and development pipeline. A multi-technique approach, combining NMR spectroscopy, IR spectroscopy, and mass spectrometry, provides a robust and reliable method for unambiguous structure determination. By comparing the experimental data of the synthesized product with the expected values for this compound and its isomers, researchers can confidently verify the identity and purity of their compound. The distinct differences in the spectroscopic data, particularly in the ¹H and ¹³C NMR chemical shifts and the IR fingerprint region, allow for clear differentiation between the ortho, meta, and para isomers. This rigorous analytical process ensures the integrity of subsequent research and the development of safe and effective chemical entities.

A Guide to Inter-Laboratory Validation of 2-(Aminomethyl)benzoic acid Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory validation of analytical assays for 2-(Aminomethyl)benzoic acid hydrochloride. While specific inter-laboratory studies on this compound are not widely published, this document outlines the critical parameters and methodologies based on established principles of analytical validation for analogous pharmaceutical compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Titrimetry, which are commonly employed for the quantification of active pharmaceutical ingredients (APIs) and their related substances.

Comparative Overview of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the assay, such as the need to quantify impurities or the desired level of precision and accuracy.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of this compound and its potential impurities. Its high resolution and sensitivity make it the preferred method for stability-indicating assays and the analysis of related substances.

Titrimetry , specifically acid-base titration, offers a simple, cost-effective, and accurate method for the assay of the bulk drug substance. It is often used for identity and purity assessment where the primary analyte is the main component.

The following table summarizes the expected performance characteristics of these methods in an inter-laboratory validation setting. The data presented are representative values based on typical validation studies for similar pharmaceutical compounds and serve as a benchmark for what to expect in a well-controlled study.

Table 1: Representative Inter-Laboratory Performance Data for this compound Assays

ParameterHPLC (Assay)HPLC (Impurity)Titrimetry (Assay)
Precision (RSD%)
Repeatability (Intra-laboratory)≤ 1.0%≤ 5.0%≤ 0.5%
Intermediate Precision≤ 1.5%≤ 7.5%≤ 1.0%
Reproducibility (Inter-laboratory)≤ 2.0%≤ 10.0%≤ 1.5%
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%99.0 - 101.0%
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.995N/A
Range (% of Nominal Concentration) 80 - 120%LOQ - 120% of specification80 - 120%
Limit of Detection (LOD) ReportableReportableN/A
Limit of Quantitation (LOQ) ReportableReportableN/A
Specificity/Selectivity DemonstratedDemonstratedDemonstrated

RSD: Relative Standard Deviation; N/A: Not Applicable

Experimental Protocols

Detailed and harmonized protocols are essential for the success of an inter-laboratory validation study. All participating laboratories must adhere to the same procedures to ensure data comparability.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of the assay and related substances of this compound.

1. Instrumentation:

  • A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient depending on the separation requirements.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 230 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a similar concentration as the standard solution.

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and verify that the system suitability parameters, such as peak area repeatability (RSD ≤ 1.0%), theoretical plates, and tailing factor, are met.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

6. Calculation:

  • Calculate the content of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Titrimetry Method (Acid-Base)

This method is suitable for the assay of bulk this compound.

1. Reagents and Materials:

  • 0.1 M Sodium Hydroxide (NaOH) volumetric solution, standardized.

  • A suitable solvent (e.g., a mixture of water and ethanol).

  • A suitable indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.

2. Procedure:

  • Accurately weigh an appropriate amount of the this compound sample and dissolve it in the chosen solvent.

  • Add a few drops of the indicator or immerse the pH electrode into the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until the endpoint is reached (color change for the indicator or the equivalence point in potentiometric titration).

  • Perform a blank titration using the same volume of solvent and indicator.

3. Calculation:

  • Calculate the percentage purity of this compound based on the volume of NaOH consumed, its molarity, the molecular weight of this compound, and the weight of the sample taken.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Study Objectives & Acceptance Criteria B Develop & Optimize Analytical Method A->B C Prepare & Distribute Validation Protocol & Samples B->C D Participating Labs Execute Protocol C->D E Data Collection & Reporting D->E F Statistical Analysis of Inter-Lab Data (e.g., ANOVA) E->F G Assess Method Performance (Precision, Accuracy, etc.) F->G H Final Validation Report G->H

Figure 1. Inter-laboratory validation workflow.

Logical Relationship of Validation Parameters

The relationship between different validation parameters is crucial for a comprehensive assessment of an analytical method's performance.

G cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity Assay Assay Acc_Assay Assay Accuracy (% Recovery) Assay->Acc_Assay Rep Repeatability Assay->Rep Linearity Linearity & Range Assay->Linearity Specificity Specificity Assay->Specificity Impurity Impurity Test Acc_Impurity Impurity Accuracy (Spiked Recovery) Impurity->Acc_Impurity Impurity->Rep LOD Limit of Detection Impurity->LOD Impurity->Linearity Impurity->Specificity Int_P Intermediate Precision Rep->Int_P Reproducibility Reproducibility Int_P->Reproducibility LOQ Limit of Quantitation LOD->LOQ Robustness Robustness Linearity->Robustness

Figure 2. Relationship of analytical validation parameters.

This guide provides a foundational understanding for establishing a robust inter-laboratory validation program for this compound assays. Successful validation will ensure the reliability, consistency, and accuracy of analytical data across different laboratories, which is paramount in the pharmaceutical industry.

A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)benzoic acid scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Modifications to this core structure have profound effects on the biological activity of the resulting analogs, leading to compounds with antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(aminomethyl)benzoic acid analogs, supported by experimental data and detailed protocols for key biological assays.

Antimicrobial Activity

Analogs of aminobenzoic acid have been investigated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is largely influenced by the nature and position of substituents on the aromatic ring and the aminomethyl group.

Quantitative Data for Antimicrobial Activity
Compound IDModificationTarget OrganismMIC (µg/mL)Reference
1a Unsubstituted 4-aminobenzoic acid Schiff baseBacillus subtilis>100[1]
1b 4-(benzylidene amino)benzohydrazide with 3-bromo benzylideneBacillus subtilis2.11 (pMIC)[1]
2a 2-chlorobenzoic acid Schiff baseEscherichia coli-[2]
2b 2-chlorobenzoic acid Schiff base with specific substitutionsEscherichia coli2.27 (pMIC)[2]
3a Pyrazole derivative with unsubstituted anilineGram-positive bacteriaNo significant activity[3]
3b Pyrazole derivative with 4-fluoroanilineS. aureus1[3]

*pMIC is the negative logarithm of the molar minimum inhibitory concentration.

Key SAR Insights for Antimicrobial Activity:
  • Schiff Base Formation: Conversion of the amino group into a Schiff base can significantly enhance antibacterial activity. For instance, certain benzaldehyde derivatives of p-amino benzoic acid hydrazide show potent activity against Bacillus subtilis.[1]

  • Halogen Substitution: The presence of halogen atoms, such as bromine or chlorine, on the aromatic ring can increase antimicrobial potency. A 2-chlorobenzoic acid Schiff base derivative was found to be a potent antimicrobial agent against Escherichia coli.[2]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as pyrazole, can lead to potent antibacterial agents. Lipophilic substituents on an aniline moiety attached to the pyrazole ring significantly improved activity against Gram-positive bacteria.[3]

Anticancer Activity

The cytotoxic effects of 2-(aminomethyl)benzoic acid analogs have been evaluated against various cancer cell lines. The SAR in this area is complex, with activity depending on the specific cell line and the chemical features of the analogs.

Quantitative Data for Anticancer Activity
Compound IDModificationCancer Cell LineIC50 (µM)Reference
4a 2-aminobenzothiazole derivativeHCT1166.43[4]
4b 2-aminobenzothiazole-TZD hybridHCT-1167.44[4]
5a Phenylacetamide derivative of benzothiazolePancreatic cancer cells-[5]
Key SAR Insights for Anticancer Activity:
  • Heterocyclic Scaffolds: Analogs incorporating a 2-aminobenzothiazole moiety have demonstrated significant antiproliferative activity. Substituents on the phenyl ring of the benzothiazole and the nature of the group at the 2-amino position are critical for potency.[4]

  • Hybrid Molecules: Hybrid molecules combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinone (TZD), have shown strong inhibitory activity against various tumor cell lines.[4]

Anti-inflammatory Activity

Derivatives of aminobenzoic acid have been explored as potential anti-inflammatory agents. The mechanism of action often involves the inhibition of inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
Compound IDModificationAssayIC50 (µg/mL)Reference
6a Thiazoline-2-thione derivativeBSA denaturation31.7[6]
6b Thiazoline-2-thione derivative with specific substitutionsBSA denaturation21.9[6]
7a 3-amide benzoic acid derivativeP2Y14 receptor antagonism-[7]
7b Optimized 3-amide benzoic acid derivativeP2Y14 receptor antagonism1.77 nM[7]
Key SAR Insights for Anti-inflammatory Activity:
  • Amide Derivatives: A series of 3-amide benzoic acid derivatives were identified as potent antagonists of the P2Y14 receptor, a key player in inflammatory processes. Optimization of the amide substituent led to a compound with nanomolar potency.[7]

  • Heterocyclic Modifications: The incorporation of a thiazoline-2-thione moiety has been shown to confer anti-inflammatory properties, as demonstrated by the inhibition of bovine serum albumin (BSA) denaturation.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with solvent) and blank controls (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][2][13]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_compound_prep Compound Preparation cluster_cell_culture Cell-Based Assay cluster_readout Assay Readout Compound 2-(Aminomethyl)benzoic acid Analog Stock Stock Solution (e.g., in DMSO) Compound->Stock SerialDilutions Serial Dilutions in Culture Medium Stock->SerialDilutions Treatment Compound Treatment SerialDilutions->Treatment CellSeeding Cell Seeding (96-well plate) Incubation1 Overnight Incubation CellSeeding->Incubation1 Incubation1->Treatment Incubation2 Incubation (24-72h) Treatment->Incubation2 MTT_Addition MTT Addition Incubation2->MTT_Addition Formazan Formazan Formation MTT_Addition->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance DataAnalysis DataAnalysis Absorbance->DataAnalysis IC50 Calculation

Caption: Workflow for determining the anticancer activity of 2-(aminomethyl)benzoic acid analogs using the MTT assay.

signaling_pathway cluster_receptor Cell Membrane cluster_cell Inflammatory Cell P2Y14R P2Y14 Receptor G_protein G-protein P2Y14R->G_protein Activates Effector Downstream Effectors G_protein->Effector Inflammation Inflammatory Response (e.g., cytokine release) Effector->Inflammation Analog 3-Amide Benzoic Acid Analog (Antagonist) Analog->P2Y14R Blocks UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates

Caption: Proposed mechanism of anti-inflammatory action for 3-amide benzoic acid derivatives as P2Y14 receptor antagonists.

References

A Researcher's Guide to Analytical Techniques for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of aminobenzoic acid derivatives is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These compounds are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), and their derivatives can exhibit diverse pharmacological and toxicological profiles. This guide provides a comparative overview of the most common analytical techniques used for the analysis of aminobenzoic acid derivatives, supported by experimental data and detailed methodologies.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for aminobenzoic acid derivatives is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, speed, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most powerful and widely used separation techniques, while UV-Vis Spectrophotometry offers a simpler, more accessible option for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and robust method for the analysis of aminobenzoic acid derivatives.[1] Its applicability to a wide range of non-volatile and thermally labile compounds makes it a go-to technique. Reversed-phase HPLC is commonly employed, and for challenging separations of isomers, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity.[1][2][3] HPLC can be coupled with various detectors, with UV detection being the most common and mass spectrometry (MS) offering higher sensitivity and specificity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique that provides excellent separation and definitive identification of volatile and thermally stable aminobenzoic acid derivatives. A key consideration for GC-MS is that many aminobenzoic acid derivatives are not sufficiently volatile and require a derivatization step, such as silylation, to increase their volatility.[1] While this adds a step to sample preparation, the high sensitivity and structural information provided by MS make it a powerful tool, particularly for impurity profiling and metabolomic studies.

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is ideal for the analysis of small sample volumes.[1] In CE, charged molecules are separated based on their differential migration in an electric field.[1] For aminobenzoic acid derivatives, which are often charged, CE can provide rapid and high-resolution separations of isomers. The separation can be finely tuned by adjusting the pH and composition of the background electrolyte.[1]

UV-Vis Spectrophotometry provides a simple and cost-effective method for the quantitative analysis of aminobenzoic acid derivatives, particularly in bulk drug substances and simple formulations.[4] These methods are often based on color-forming reactions, such as diazotization and coupling, or charge-transfer complexation.[4] While generally less specific than chromatographic methods, spectrophotometry can be a valuable tool for routine quality control when specificity is not a major concern.

Quantitative Performance Data

The following table summarizes representative performance data for various analytical techniques used for the analysis of aminobenzoic acid and its derivatives. It is important to note that these values are illustrative and can vary significantly depending on the specific analyte, sample matrix, instrumentation, and method optimization.

Analytical TechniqueAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
HPLC-UV p-Aminobenzoic Acid0.25 - 7 µg/mL0.2 µM-53.4 - 69.910.8 - 19.4[5]
Spectrophotometry 4-Aminobenzoic Acid5 - 90 µg/mL0.55 µg/mL1.67 µg/mL102.4<2[4]
CE-UV Glucose (derivatized with p-aminobenzoic acid)0.1 - 10 mM15 fmol (mass) / 4 µM (conc.)---[1]
HPLC-Fluorescence gamma-Aminobutyric acid (GABA) - OPA derivative0.2 - 0.9 µg/mL0.004 µg/mL0.02 µg/mL-<2This is a representative value for a related amino acid derivative.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the separation of aminobenzoic acid isomers using a mixed-mode column.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Coresep 100 mixed-mode column (or equivalent).[2]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used. The exact gradient program and buffer pH need to be optimized for the specific separation.[2]

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV at a wavelength appropriate for the analytes (e.g., 254 nm or 280 nm).[2][6]

  • Injection Volume: 5 - 20 µL.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid derivative in a suitable solvent (e.g., methanol or mobile phase). Prepare a mixed standard solution by diluting the stock solutions to the desired concentration.

  • Sample Solutions: Dissolve the sample containing the aminobenzoic acid derivatives in the mobile phase to a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm filter before injection.

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the analytes by creating a calibration curve using the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of aminobenzoic acid derivatives by GC-MS, including a derivatization step.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

2. Derivatization:

  • In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • Injector Temperature: 250 - 280 °C.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5. Data Analysis:

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity by matching the retention time with a derivatized standard.

  • Quantify using a calibration curve generated from derivatized standards.

Capillary Electrophoresis (CE)

This protocol provides a general framework for the separation of aminobenzoic acid derivatives by Capillary Zone Electrophoresis (CZE).

1. Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.

  • Data acquisition and processing software.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): A buffer solution with a pH that ensures the analytes are charged. For aminobenzoic acids, a borate buffer at a pH of around 9-10 is often effective.[1]

  • Voltage: 15 - 30 kV.

  • Temperature: 20 - 30 °C.

  • Injection: Hydrodynamic (pressure) or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of the aminobenzoic acid derivatives in water or the BGE. Dilute to the desired concentration with the BGE.

  • Sample Solutions: Dissolve the sample in the BGE and filter through a 0.22 µm filter.

4. Capillary Conditioning:

  • Before the first use, and periodically, rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.

  • Between runs, rinse the capillary with the BGE to ensure reproducible migration times.

5. Data Analysis:

  • Identify the peaks based on their migration times compared to standards.

  • Quantify using a calibration curve based on peak areas.

Visualization of Workflows and Relationships

To further clarify the experimental processes and the logical connections between different aspects of the analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Technique cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC CE CE Filtration->CE Derivatization Derivatization (if required) Filtration->Derivatization Integration Peak Integration HPLC->Integration GCMS GC-MS GCMS->Integration CE->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report Derivatization->GCMS

Figure 1. A generalized experimental workflow for the analysis of aminobenzoic acid derivatives.

Method_Selection cluster_problem Analytical Problem cluster_considerations Key Considerations cluster_techniques Recommended Technique Problem Analysis of Aminobenzoic Acid Derivatives Volatility Volatility & Thermal Stability Problem->Volatility Polarity Polarity Problem->Polarity Sensitivity Required Sensitivity Problem->Sensitivity Matrix Sample Matrix Complexity Problem->Matrix HPLC HPLC Volatility->HPLC Non-Volatile GCMS GC-MS Volatility->GCMS Volatile or Derivatizable Polarity->HPLC Wide Range CE CE Polarity->CE Charged Species Sensitivity->HPLC Moderate to High Sensitivity->GCMS High Matrix->HPLC Complex Matrix->CE Clean

Figure 2. A logical diagram illustrating the selection of an analytical technique.

References

Safety Operating Guide

Safe Disposal of 2-(Aminomethyl)benzoic Acid Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Aminomethyl)benzoic acid hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

1. Hazard Assessment

Before handling, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as:

  • Harmful if swallowed[1][2][3]

  • Causes skin irritation[1][2][3]

  • Causes serious eye damage[1]

  • May cause respiratory irritation[1][2][3]

  • Very toxic to aquatic life[1]

2. Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal process, the following personal protective equipment should be worn:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or face shield)[2][3]

  • In cases of dust formation, a particle respirator is recommended[3]

3. Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Avoid generating dust.

  • Use dry clean-up methods.

  • Sweep or vacuum the spilled material.

  • Place the collected material into a suitable, closed container for disposal.[2][3]

  • Do not allow the product to enter drains or waterways.[2][3]

4. Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][4] Adherence to local, state, and federal regulations is mandatory.[2][5]

Step-by-Step Disposal Guidance:

  • Waste Classification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste. In the United States, this determination is guided by the Environmental Protection Agency (EPA) regulations outlined in 40 CFR 261.3.[2] Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification.

  • Containerization:

    • Leave the chemical waste in its original container whenever possible.

    • If transferring to a new container, ensure it is suitable and properly labeled.

    • Do not mix with other waste.

    • Handle uncleaned, empty containers as you would the product itself.

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.

  • Documentation: Maintain proper documentation of the disposal process as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_eval Evaluation & Collection cluster_disposal Disposal Path start Start: Disposal of 2-(Aminomethyl)benzoic acid hydrochloride ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill collect_spill Contain & Collect Spill (Avoid Dust) is_spill->collect_spill Yes collect_waste Collect in Original or Suitable Labeled Container is_spill->collect_waste No classify_waste Classify as Hazardous Waste (per 40 CFR 261.3 & local regs) collect_spill->classify_waste collect_waste->classify_waste contact_disposal Contact Licensed Waste Disposal Company classify_waste->contact_disposal dispose Dispose via Approved Waste Disposal Plant contact_disposal->dispose end End of Process dispose->end

References

Essential Safety and Operational Guidance for Handling 2-(Aminomethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(Aminomethyl)benzoic acid hydrochloride (CAS No: 10017-39-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation and is very toxic to aquatic life.[1] Adherence to the recommended personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[4][5][6][7]To protect against chemical splashes, dust, and flying debris that can cause serious eye damage.
Skin Protection Nitrile or latex gloves. A lab coat must be worn to protect skin and clothing from spills.[4][5][6][8]To prevent direct skin contact, which can cause irritation.
Respiratory Protection An N95-rated respirator or higher is necessary when working in poorly ventilated areas or when dust may be generated.[3][5]To prevent the inhalation of dust particles that may cause respiratory tract irritation.
Foot Protection Closed-toe shoes.[5][8]To protect feet from spills and falling objects.

Step-by-Step Handling Protocol

Adherence to a standardized handling procedure is critical for minimizing risk. The following workflow outlines the necessary steps for safely handling this compound.

prep Step 1: Preparation - Verify fume hood functionality. - Assemble all necessary materials. ppe Step 2: Don PPE - Lab coat, gloves, and safety goggles are mandatory. prep->ppe Proceed weigh Step 3: Weighing - Conduct within a fume hood to contain dust. ppe->weigh Proceed dissolve Step 4: Dissolution - Add slowly to the solvent. - Use a magnetic stirrer for mixing. weigh->dissolve Proceed transfer Step 5: Transfer - Use appropriate glassware. - Label all containers clearly. dissolve->transfer Proceed cleanup Step 6: Decontamination - Clean work surfaces with appropriate solvent. - Dispose of contaminated materials as hazardous waste. transfer->cleanup Proceed doff Step 7: Doff PPE - Remove gloves and lab coat before leaving the lab. cleanup->doff Proceed wash Step 8: Personal Hygiene - Wash hands thoroughly with soap and water. doff->wash Proceed

Caption: Workflow for handling this compound.

Storage and Disposal Plan

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from incompatible materials.

Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[3][4] Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[1]

Emergency Procedures

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[4] Avoid generating dust.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.